molecular formula C9H15NO3 B1524649 tert-butyl N-(2-oxocyclobutyl)carbamate CAS No. 1260817-77-3

tert-butyl N-(2-oxocyclobutyl)carbamate

Cat. No.: B1524649
CAS No.: 1260817-77-3
M. Wt: 185.22 g/mol
InChI Key: XLCYHPABMXGUFH-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-(2-oxocyclobutyl)carbamate (CAS 1260817-77-3) is a high-purity, white crystalline powder with the molecular formula C 9 H 15 NO 3 and a molecular weight of 185.22 g/mol . This compound serves as a versatile and valuable building block in advanced organic synthesis and drug discovery efforts. Applications and Research Value This compound has significant potential in several research fields. In Medicinal Chemistry , it is a key synthetic intermediate for constructing complex organic molecules and active pharmaceutical ingredients (APIs) . Its specific structure has been identified as a key intermediate in the preparation of agonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target of interest in neuroscience research . In Organic Synthesis , the molecule features both a Boc-protected amine and a ketone group, making it a useful scaffold for developing new synthetic pathways and for participation in intramolecular cyclization reactions . It also has potential applications in Material Science for creating polymers or other materials with specific functional properties . Mechanism and Handling The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group for amines in synthetic organic chemistry. It functions by converting a nucleophilic amine into a less reactive carbamate, shielding it during subsequent chemical transformations. The Boc group is stable under basic conditions and to catalytic hydrogenation but is cleanly removed with mild acids, such as trifluoroacetic acid (TFA) . This acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). The deprotection mechanism involves protonation of the carbamate oxygen, leading to fragmentation that generates a stabilized tert-butyl cation, carbon dioxide, and the regenerated free amine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . It is recommended to be stored sealed in a dry environment, preferably in a freezer at -20°C .

Properties

IUPAC Name

tert-butyl N-(2-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYHPABMXGUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-77-3
Record name tert-butyl N-(2-oxocyclobutyl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutanone Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain endows it with unique conformational properties and renders the carbonyl group of cyclobutanone derivatives particularly electrophilic. This heightened reactivity is a key feature in the design of covalent inhibitors that target the active sites of various enzymes. Specifically, α-aminocyclobutanones serve as versatile synthons for developing inhibitors of serine proteases and metalloproteases. The tert-butyloxycarbonyl (Boc) protected derivative, tert-butyl N-(2-oxocyclobutyl)carbamate, is a crucial building block in this field, providing a stable yet readily deprotectable precursor for the synthesis of diverse and potent therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Core Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely adopted synthesis of this compound proceeds through a two-step sequence. The first step involves the preparation of a key intermediate, 1,2-bis(trimethylsilyloxy)cyclobutene, via an acyloin condensation of a succinate ester. The second step is the acid-catalyzed reaction of this silyl enol ether with tert-butyl carbamate to yield the desired product. This approach is favored for its reliability and the commercial availability of the initial starting materials.

Step 1: Synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene

The foundation of this synthesis lies in the creation of the four-membered ring. This is elegantly achieved through an intramolecular acyloin condensation of a dialkyl succinate, typically diethyl or dimethyl succinate, in the presence of metallic sodium and a silylating agent like trimethylsilyl chloride.

Causality of Experimental Choices:

  • Acyloin Condensation: This classic reaction is ideal for forming cyclic α-hydroxy ketones (acyloins) from dicarboxylic acid esters. The use of highly dispersed sodium metal in an aprotic solvent like toluene or xylene facilitates the reductive coupling of the two ester groups.

  • Trapping with Trimethylsilyl Chloride: The intermediate acyloin is sensitive and can undergo further reactions. The in-situ addition of trimethylsilyl chloride (TMSCl) serves a dual purpose: it traps the sodium enediolate intermediate to form the stable bis-silyl enol ether, 1,2-bis(trimethylsilyloxy)cyclobutene, and it drives the reaction to completion. The silyl ether is significantly more stable and easier to handle than the corresponding acyloin.

  • Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen, which would quench the sodium metal and react with the anionic intermediates. Therefore, maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical for achieving a good yield.

Experimental Protocol: Preparation of 1,2-bis(trimethylsilyloxy)cyclobutene

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under a positive pressure of dry nitrogen.

  • Reaction Initiation: To the flask, add dry toluene and freshly cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

  • Substrate Addition: A mixture of dimethyl succinate and trimethylsilyl chloride is added dropwise from the dropping funnel to the refluxing sodium dispersion. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction and Workup: After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed. The mixture is then cooled, and the sodium chloride byproduct is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude 1,2-bis(trimethylsilyloxy)cyclobutene is purified by vacuum distillation to yield a colorless oil.

Step 2: Synthesis of this compound

With the key cyclobutene intermediate in hand, the next step is the introduction of the Boc-protected amino group. This is achieved through an acid-catalyzed reaction with tert-butyl carbamate.[1]

Mechanistic Insights:

The reaction proceeds via an initial protonation of one of the silyloxy groups of the 1,2-bis(trimethylsilyloxy)cyclobutene by the acid catalyst (e.g., HCl in ether). This generates a cationic intermediate. The weakly nucleophilic nitrogen of the tert-butyl carbamate then attacks the electron-deficient carbon, leading to the formation of a new carbon-nitrogen bond. Subsequent loss of the trimethylsilyl group and tautomerization yields the final 2-aminocyclobutanone product. The Boc group remains intact under these mild acidic conditions.

Experimental Protocol: Preparation of this compound

  • Reaction Setup: A solution of 1,2-bis(trimethylsilyloxy)cyclobutene in a dry, aprotic solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Nucleophile: To this solution, add tert-butyl carbamate.

  • Acid Catalysis: A solution of hydrogen chloride in diethyl ether (1M) is added dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The final product is typically a white to off-white solid.

Data Presentation

StepReactantsProductTypical Yield
1Dimethyl succinate, Sodium, Trimethylsilyl chloride1,2-bis(trimethylsilyloxy)cyclobutene70-80%
21,2-bis(trimethylsilyloxy)cyclobutene, tert-butyl carbamateThis compound60-75%

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acyloin Condensation & Silylation cluster_step2 Step 2: N-Functionalization Dimethyl_Succinate Dimethyl Succinate Reagents1 1. Na, Toluene 2. TMSCl Dimethyl_Succinate->Reagents1 Intermediate 1,2-bis(trimethylsilyloxy)cyclobutene Reagents1->Intermediate Reagents2 HCl in Ether Intermediate->Reagents2 tBu_Carbamate tert-butyl carbamate tBu_Carbamate->Reagents2 Final_Product This compound Reagents2->Final_Product

Sources

An In-Depth Technical Guide to the Synthesis of N-Boc-2-aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminocyclobutanone is a pivotal building block in medicinal chemistry, prized for the unique conformational constraints imparted by its strained four-membered ring. This guide offers a comprehensive overview of a robust and widely adopted synthetic strategy for N-Boc-2-aminocyclobutanone, commencing from 2-hydroxycyclobutanone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutics incorporating the cyclobutane motif.

Introduction: The Significance of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery. Its rigid, strained structure offers a unique conformational profile that can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target. Furthermore, the cyclobutane core can improve metabolic stability and other pharmacokinetic properties. N-Boc-2-aminocyclobutanone, in particular, serves as a versatile synthon for creating a diverse array of complex molecules, including inhibitors for enzymes like serine proteases and metalloproteases.[1]

The tert-butyloxycarbonyl (Boc) protecting group is ideal for this application due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, which is crucial for subsequent synthetic transformations.[2][3]

Strategic Overview: A Two-Step Synthesis from 2-Hydroxycyclobutanone

A common and effective route to N-Boc-2-aminocyclobutanone begins with the readily available starting material, 2-hydroxycyclobutanone. The synthesis unfolds in two key stages:

  • Oxidative Cleavage and Rearrangement: This step transforms 2-hydroxycyclobutanone into an intermediate that is amenable to the introduction of the protected amine.

  • Boc-Protection of the Amino Group: The final step involves the installation of the Boc protecting group onto the amino functionality to yield the target compound.

This strategy is favored for its efficiency and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Baeyer-Villiger Oxidation: A Key Transformation

While not directly used in the primary described protocol, the Baeyer-Villiger oxidation is a fundamental reaction in cyclobutanone chemistry and is worth noting. This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6][7] The mechanism proceeds through the "Criegee intermediate," and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.[5][8]

Synthesis via a Protected Amino Acetal Intermediate

A highly effective and modular approach involves the conversion of a protected α-aminocyclobutanone dimethyl acetal.[9] This stable, crystalline intermediate can be readily prepared and then coupled with various electrophiles.[1] The final step is an acid-catalyzed hydrolysis of the acetal to reveal the desired cyclobutanone.

The workflow for this approach can be visualized as follows:

G cluster_0 Preparation of Key Intermediate cluster_1 Functionalization and Deprotection start Cbz-protected 2-aminocyclobutanone step1 Acetal Protection start->step1 2 steps, one pot intermediate Stable Crystalline Amino Acetal Salt step1->intermediate step2 Coupling Reaction (e.g., with Boc Anhydride) intermediate->step2 step3 Acidic Hydrolysis step2->step3 product N-Boc-2-aminocyclobutanone step3->product

Figure 1: General workflow for the synthesis of N-Boc-2-aminocyclobutanone via a protected amino acetal intermediate.

Detailed Experimental Protocol

This protocol is a representative method adapted from established literature procedures.[9][1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(±)-Cbz-protected 2-aminocyclobutanone≥95%Commercially availableStarting material.
Methanol (MeOH)AnhydrousStandardSolvent.
Trimethyl orthoformate≥98%StandardReagent for acetal formation.
Hydrochloric acid (HCl)ConcentratedStandardCatalyst.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%StandardBoc-protecting agent.
Triethylamine (Et₃N)≥99%StandardBase.
Dichloromethane (DCM)AnhydrousStandardSolvent.
Ethyl acetate (EtOAc)ReagentStandardExtraction solvent.
HexanesReagentStandardEluent for chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousStandardDrying agent.
Silica Gel230-400 meshStandardFor column chromatography.
Step-by-Step Procedure

Step 1: Synthesis of (±)-2,2-dimethoxycyclobutan-1-aminium chloride

  • To a solution of (±)-Cbz-protected 2-aminocyclobutanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (3.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to yield the crude product, which is typically used in the next step without further purification.

Step 2: Synthesis of (±)-tert-butyl (2,2-dimethoxycyclobutyl)carbamate

  • Dissolve the crude (±)-2,2-dimethoxycyclobutan-1-aminium chloride from the previous step in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 eq) dropwise, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).[10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected amino acetal.

Step 3: Synthesis of (±)-N-Boc-2-aminocyclobutanone

  • Dissolve the purified (±)-tert-butyl (2,2-dimethoxycyclobutyl)carbamate in a mixture of acetone and aqueous hydrochloric acid (e.g., 1M HCl).

  • Stir the solution at room temperature for several hours, monitoring the hydrolysis of the acetal by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, N-Boc-2-aminocyclobutanone.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the Boc group (~1.4 ppm, 9H, s), cyclobutane ring protons, and the NH proton.
¹³C NMR Resonances for the carbonyl carbon, the Boc carbonyl, the quaternary carbon of the Boc group, and the carbons of the cyclobutane ring.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of N-Boc-2-aminocyclobutanone.
Purity (HPLC/GC) ≥95% is typically desired for use in drug development.

Troubleshooting and Key Considerations

  • Incomplete Acetal Formation: Ensure anhydrous conditions and a sufficient amount of trimethyl orthoformate and acid catalyst.

  • Low Yield in Boc Protection: The reaction is generally robust, but ensure accurate stoichiometry and sufficient reaction time.

  • Difficult Hydrolysis: If the acetal deprotection is sluggish, the concentration of the acid or the reaction temperature can be slightly increased, but care must be taken to avoid decomposition of the product.

  • Purification Challenges: N-Boc-2-aminocyclobutanone is a relatively polar compound. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The synthesis of N-Boc-2-aminocyclobutanone presented herein provides a reliable and scalable route to this valuable building block. By understanding the underlying chemical principles and adhering to a carefully executed experimental protocol, researchers can efficiently produce high-quality material for application in medicinal chemistry and drug discovery programs. The versatility of the cyclobutanone scaffold ensures its continued importance in the development of novel therapeutics.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]

  • Baeyer–Villiger oxidation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. [Link]

  • Baeyer-Villiger Oxidation - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. (2021). European Journal of Organic Chemistry. [Link]

  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. (2009).
  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry | Request PDF. (2020). ResearchGate. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2018). Advanced Synthesis & Catalysis. [Link]

  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). Molecules. [Link]

  • Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2019). RSC Advances. [Link]

  • Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. (2006). Chemical Society Reviews. [Link]

  • Synthesis of N-BOC amines by various routes. (2024). ResearchGate. [Link]

  • Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. (2025). SACH. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2014). Beilstein Journals. [Link]

  • Synthesis and consecutive reactions of α-aminocyclobutanone derivatives. (2017). Tesi di dottorato. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2015). Der Pharma Chemica. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2013). The Journal of Organic Chemistry. [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Chemical Science. [Link]

  • Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. (2010). Organic Letters. [Link]

Sources

tert-butyl N-(2-oxocyclobutyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of tert-butyl N-(2-oxocyclobutyl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines a strained cyclobutanone ring with a Boc-protected amine at the α-position. This structural arrangement makes it a valuable scaffold for the synthesis of enzyme inhibitors, particularly targeting proteases and other hydrolases. This document delves into its synthesis, core chemical properties, reactivity, spectroscopic characterization, and applications, with a focus on its role as a transition-state mimetic. Detailed experimental protocols and mechanistic insights are provided to equip scientists with the practical knowledge required for its effective utilization in research and development.

Introduction to 2-Aminocyclobutanone Scaffolds

The Role of Carbamates in Drug Design

Organic carbamates are a cornerstone of modern medicinal chemistry, frequently employed as stable surrogates for peptide bonds in peptidomimetic drugs.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in a wide range of reaction conditions while being readily removable under acidic conditions.[2][3] This allows for precise, sequential chemical modifications in the synthesis of complex molecules.[4] In the context of this compound, the Boc group serves not only to protect the amine but also to modulate the molecule's overall solubility and electronic properties.

The Cyclobutanone Moiety as a Bioactive Pharmacophore

The cyclobutanone ring is a key pharmacophore that has been successfully incorporated into various enzyme inhibitors.[5] Its significance stems from the inherent I-strain of the four-membered ring system. This strain makes the carbonyl carbon more electrophilic compared to its acyclic or larger-ring counterparts.[5] Consequently, it is more susceptible to nucleophilic attack, such as by water to form a hydrate or by active site residues in enzymes (e.g., serine or cysteine).[5][6] This propensity to form stable tetrahedral intermediates allows cyclobutanone-containing molecules to act as potent transition-state analog inhibitors for various hydrolase enzymes, including serine proteases and metalloproteases.[6][7]

Structural Features of this compound

The title compound features a cyclobutanone ring with a tert-butoxycarbonylamino group attached to the carbon adjacent to the carbonyl (the C2 position). This arrangement combines the electrophilic nature of the strained ketone with the synthetic versatility of the Boc-protected amine, creating a powerful synthon for building diverse molecular libraries.

Synthesis and Manufacturing

The synthesis of α-aminocyclobutanones like this compound is non-trivial but has been achieved through elegant chemical strategies. The most prevalent method involves the reaction of a silyl enol ether of cyclobutanone with a nitrogen nucleophile.

Primary Synthetic Route: Reaction with a Cyclobutene Precursor

A robust and frequently cited method for synthesizing various substituted 2-aminocyclobutanones involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a weakly nucleophilic nitrogen source, such as a carbamate, under acidic conditions.[5][8] The acid catalyzes the formation of an oxonium ion intermediate, which is then attacked by the carbamate. Subsequent hydrolysis of the remaining silyl ether unmasks the ketone, yielding the final product in modest to excellent yields.[8]

Detailed Experimental Protocol: Synthesis of Substituted 2-Aminocyclobutanones

This protocol is adapted from the methodology described by Armoush et al. for the synthesis of related α-aminocyclobutanone derivatives and serves as a representative procedure.[8]

  • Preparation of Reagents: Dissolve 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in a suitable anhydrous solvent such as diethyl ether.

  • Acidification: Saturate the solution with dry hydrogen chloride (HCl) gas at 0 °C to catalyze the reaction.

  • Nucleophilic Addition: Add a solution of tert-butyl carbamate (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G start Starting Materials: 1,2-bis(trimethylsilyloxy)cyclobutene tert-butyl carbamate reaction Acid-Catalyzed Nucleophilic Addition (0°C to RT) start->reaction 1 reagents Anhydrous Ether Dry HCl (gas) reagents->reaction 2 workup Aqueous Workup (NaHCO3 quench, Extraction) reaction->workup 3 purification Silica Gel Column Chromatography workup->purification 4 product Final Product: This compound purification->product 5

Caption: General workflow for the synthesis of the target compound.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the Boc-carbamate and the cyclobutanone.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₅NO₃Calculated
Molecular Weight 185.22 g/mol [9]
Appearance White to off-white solidInferred[10][11]
XLogP3-AA 0.4[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
Reactivity of the Boc-Protecting Group

The Boc group is a quintessential acid-labile protecting group.[2] Its primary mode of reactivity is cleavage under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent.[3] This reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which typically breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free 2-aminocyclobutanone.[12] This selective deprotection is fundamental to its use as a synthetic intermediate.

Reactivity of the Cyclobutanone Ring

The cyclobutanone carbonyl is the molecule's primary site for biological activity and further chemical transformation.

  • Nucleophilic Addition: As previously noted, the ring strain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[5] In aqueous environments, it can exist in equilibrium with its hydrate form. In the active site of a serine protease, it can be attacked by the serine hydroxyl group to form a stable hemiketal, mimicking the transition state of peptide bond hydrolysis.[5]

  • Reduction: The ketone can be reduced to the corresponding alcohol, tert-butyl N-(2-hydroxycyclobutyl)carbamate, using standard reducing agents like sodium borohydride. This transformation is useful for generating further structural diversity.

Diagram of Key Reactions

G sub tert-butyl N-(2-oxocyclobutyl)carbamate deprotected 2-Aminocyclobutanone (as salt) sub->deprotected H+ (TFA or HCl) - CO2 - Isobutylene hemiketal Tetrahedral Intermediate (e.g., Hemiketal) sub->hemiketal Nucleophile (e.g., R-OH) Enzyme Active Site

Caption: Key reactive pathways of the title compound.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Signatures
TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR t-Butyl (s, 9H)~1.4 ppm
Cyclobutyl protons (m)~2.0-3.5 ppm
N-H (br s, 1H)~5.0-6.0 ppm
¹³C NMR Ketone C=O~205-215 ppm
Carbamate C=O~155 ppm
C(CH₃)₃~80 ppm
C(CH₃)₃~28 ppm
Cyclobutyl carbons~30-60 ppm
IR Ketone C=O stretch~1780 cm⁻¹ (strained)
Carbamate C=O stretch~1700 cm⁻¹
N-H stretch~3350 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z = 185
Base Peakm/z = 57 ([C₄H₉]⁺)
Standard Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Infrared (IR) Spectroscopy: Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer on a small sample of the solid material.

  • Mass Spectrometry (MS): Obtain a mass spectrum using either electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion.

Applications in Research and Drug Development

The primary application of this scaffold is in the design of enzyme inhibitors for therapeutic purposes.[6]

Mechanism of Action as an Enzyme Inhibitor

The 2-aminocyclobutanone core acts as a transition-state analog, particularly for enzymes that utilize a serine, cysteine, or threonine residue for catalysis.[5] The inhibitor binds to the enzyme's active site, and the nucleophilic residue attacks the strained carbonyl of the cyclobutanone. This forms a relatively stable, covalent tetrahedral intermediate (hemiketal or thiohemiketal), which effectively locks the enzyme in an inactive state.[5][6] This mechanism has been explored for inhibiting serine β-lactamases and various proteases.[5]

Case Study: Development of DapE Inhibitors

A compelling application is in the development of novel antibiotics. The enzyme diaminopimelate desuccinylase (DapE), which is essential for lysine biosynthesis in many bacteria but absent in humans, is an attractive antibiotic target.[6] Libraries of 2-aminocyclobutanone derivatives have been synthesized and screened against DapE. Molecular docking studies suggest that the hydrate of the cyclobutanone interacts with the dizinc center in the enzyme's active site, leading to potent inhibition. Several derivatives have shown micromolar inhibitory potency, highlighting the promise of this scaffold for developing new antibacterial agents.[6]

Diagram: Enzyme Inhibition Mechanism

G cluster_0 Pre-binding State cluster_1 Inhibited State Enzyme Enzyme Active Site Complex Stable Tetrahedral Intermediate (Inhibited Enzyme) Enzyme->Complex Binding & Nucleophilic Attack (e.g., by Ser-OH) Inhibitor Cyclobutanone Inhibitor Inhibitor->Complex

Caption: Simplified mechanism of enzyme inhibition by a cyclobutanone analog.

Safety, Handling, and Storage

GHS Hazard Information

Based on safety data for structurally related carbamates and cyclic ketones, this compound should be handled as a potentially hazardous chemical.[14][15]

  • Potential Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280).[16] Wash hands thoroughly after handling (P264).[15] Use only outdoors or in a well-ventilated area.[15]

Recommended Handling Procedures
  • Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[16][17]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly before breaks and after handling.[17]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][17]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can degrade the molecule.[10][17]

Conclusion and Future Outlook

This compound is a highly valuable and versatile chemical entity. Its unique combination of a Boc-protected amine and a strained, electrophilic cyclobutanone ring makes it an ideal starting point for the construction of sophisticated enzyme inhibitors. The established synthetic routes provide reliable access to this scaffold, enabling the generation of diverse chemical libraries for drug discovery campaigns. Future research will likely focus on expanding its applications against new biological targets, including viral proteases and other classes of hydrolases, further cementing the role of the 2-aminocyclobutanone core in the development of next-generation therapeutics.

References

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  • PubChem. (n.d.). tert-butyl N-(2-oxocyclohexyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 541. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

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  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -...
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Available at: [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • YouTube. (2011). Carbamate Insecticide Action. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - Mass Spectrum. NIST WebBook. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available at: [Link]

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tert-butyl N-(2-oxocyclobutyl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl N-(2-oxocyclobutyl)carbamate

This guide provides a comprehensive technical overview of this compound, a valuable bifunctional building block for researchers in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, mechanistic considerations, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Compound Identification and Properties

This compound is a carbamate-protected amino ketone. The presence of a reactive ketone and a stable, yet readily cleavable, protected amine on a strained cyclobutane scaffold makes it a highly versatile intermediate for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine, rendering it inert to a wide range of nucleophilic and basic conditions, while allowing for selective deprotection under acidic conditions.

Table 1: Physicochemical and Identification Data

Property Value Reference
CAS Number 1260817-77-3 [1]
Molecular Formula C₉H₁₅NO₃ [1]
Molecular Weight 185.22 g/mol [1]
IUPAC Name This compound

| Appearance | Expected to be an off-white to white solid | Based on similar compounds[2] |

It is crucial to distinguish this compound from its regioisomer, tert-butyl N-(3-oxocyclobutyl)carbamate (CAS Number 154748-49-9), as the position of the ketone dictates the synthetic possibilities.[3][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the N-protection of the corresponding amine, 2-aminocyclobutanone. The choice of the Boc-protection strategy is deliberate; it provides high yields and is operationally simple, making it scalable and reliable. The most common laboratory method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis via Boc Anhydride
  • Reaction Setup : Dissolve 2-aminocyclobutanone hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

  • Base Addition : Add a base, typically a hydroxide like sodium hydroxide (NaOH) or a non-nucleophilic organic base like triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic.

  • Boc₂O Addition : Slowly add a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature, often 0 °C to room temperature.

  • Reaction Monitoring : Stir the reaction mixture for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Workup and Isolation : Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality and Mechanistic Insight

The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, t-butanol, and the stable tert-butyl carbamate product. The use of a base is critical to ensure the amine is in its free, nucleophilic state.

Caption: General synthesis of a tert-butyl carbamate.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The carbamate functional group is a cornerstone of modern medicinal chemistry, often used as a stable and predictable linker or pharmacophore.[6]

  • Scaffold for Novel Therapeutics : The cyclobutane ring is a desirable structural motif in drug design, offering a rigid scaffold to orient functional groups in three-dimensional space. This compound provides a direct entry point to novel cyclobutane-containing molecules.

  • Bifunctional Handle for Derivatization : The molecule contains two orthogonal reactive sites. The ketone can undergo a variety of transformations (e.g., reductive amination, Wittig reactions, aldol condensations) while the amine remains protected. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the amine for further functionalization (e.g., amide bond formation, alkylation). This sequential reactivity is fundamental to building complex molecules.[7]

  • Intermediate for API Synthesis : Carbamate-protected intermediates are critical in the multi-step synthesis of many Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, protease inhibitors, and receptor antagonists.[8][9][10] This specific building block is well-suited for creating libraries of compounds for screening and lead optimization.

G cluster_ketone Ketone Chemistry cluster_amine Amine Chemistry A tert-butyl N-(2-oxocyclobutyl)carbamate B Reductive Amination A->B 1. R₂NH 2. NaBH₃CN C Wittig Reaction A->C Ph₃P=CHR D Grignard Addition A->D 1. R-MgBr 2. H₃O⁺ E Acidic Deprotection (TFA/HCl) A->E F Revealed Amine (-NH₂) E->F G Amide Coupling F->G R'COCl H Alkylation F->H R'Br

Caption: Synthetic utility and orthogonal reaction pathways.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features based on well-established principles.

  • ¹H NMR :

    • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the tert-butyl group.

    • A broad singlet or doublet for the N-H proton, typically between δ 5-6 ppm, which may exchange with D₂O.

    • A series of multiplets in the δ 2.0-4.5 ppm range corresponding to the protons on the cyclobutane ring. The proton alpha to both the carbonyl and the nitrogen (CH-NHBoc) would likely be the most downfield.

  • ¹³C NMR :

    • A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

    • A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal for the carbamate carbonyl carbon around δ 155 ppm.

    • A signal for the ketone carbonyl carbon, expected to be significantly downfield, likely > δ 200 ppm.

    • Signals for the four carbons of the cyclobutane ring.

  • FT-IR (Infrared Spectroscopy) :

    • A strong, sharp absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretch of the strained cyclobutanone.

    • Another strong C=O stretching band for the carbamate carbonyl, typically around 1680-1710 cm⁻¹.

    • An N-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching bands just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) :

    • The molecular ion peak (M⁺) would be observed at m/z = 185.

    • A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) from the parent ion, resulting in a prominent peak at m/z = 129. Another common loss is the entire tert-butyl group (57 Da), giving a peak at m/z = 128.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, general precautions for related carbamates and ketones should be followed.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids.[2][11]

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

  • CP Lab Safety. tert-Butyl (2-oxocyclobutyl)carbamate, 98% Purity, C9H15NO3, 1 gram. Available at: [Link]

  • PubChem. tert-butyl N-(2-oxocyclohexyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. tert-Butyl 3-oxocyclobutylcarbamate (CAS# 154748-49-9). Available at: [Link]

  • PubChem. tert-Butyl 3-oxocyclobutylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. National Center for Biotechnology Information. Available at: [Link]

  • T. S. Gontijo, et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide to tert-Butyl N-(2-oxocyclobutyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl N-(2-oxocyclobutyl)carbamate, a valuable building block in modern medicinal chemistry. We will delve into its precise chemical identity, explore a detailed and rationalized synthetic protocol, and discuss its strategic applications in the development of novel therapeutics, supported by field-proven insights and authoritative references.

Introduction: Unveiling a Key Synthetic Intermediate

This compound , with the IUPAC name tert-butyl (2-oxocyclobutyl)carbamate , is a bifunctional organic molecule that has garnered significant interest among researchers and drug development professionals. Its structure uniquely combines a reactive cyclobutanone moiety with a nitrogen atom protected by the robust tert-butoxycarbonyl (Boc) group. This arrangement makes it an ideal starting material for the synthesis of more complex molecules, particularly those with potential therapeutic applications.[1]

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a variety of biologically active compounds. Its inherent ring strain can be strategically exploited to influence molecular conformation and reactivity. The 2-oxo functionality provides a handle for a plethora of chemical transformations, while the Boc-protected amine at the adjacent position allows for controlled and sequential chemical modifications. This dual functionality is paramount to its utility as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling, reaction optimization, and characterization.

PropertyValueSource
IUPAC Name tert-butyl (2-oxocyclobutyl)carbamatePubChem
Molecular Formula C₉H₁₅NO₃PubChem
Molecular Weight 185.22 g/mol PubChem
Appearance Expected to be a white to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge of carbamates
Storage Store in a cool, dry place away from incompatible materials.General chemical safety guidelines

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), methylene protons of the cyclobutane ring (multiplets in the range of 2.0-3.5 ppm), and the methine proton adjacent to the nitrogen (a multiplet, likely downfield). The NH proton of the carbamate may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the cyclobutanone around 200-210 ppm, the carbonyl carbon of the carbamate group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1780-1750 cm⁻¹) and the C=O stretching of the carbamate (around 1710-1680 cm⁻¹). An N-H stretching band for the carbamate will also be present around 3400-3200 cm⁻¹.

Synthesis of this compound: A Detailed Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through the Boc protection of 2-aminocyclobutanone. The following protocol provides a detailed, step-by-step methodology, along with the rationale behind each experimental choice.

Experimental Protocol: Boc Protection of 2-Aminocyclobutanone

Objective: To synthesize this compound from 2-aminocyclobutanone hydrochloride.

Materials:

  • 2-Aminocyclobutanone hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminocyclobutanone hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. To this suspension, slowly add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture for 15-20 minutes at 0 °C.

    • Causality: 2-aminocyclobutanone is used as its hydrochloride salt for stability. The addition of a base like TEA or DIPEA is crucial to neutralize the hydrochloride salt and generate the free amine in situ, which is the nucleophilic species required for the reaction. Using a slight excess of the base ensures complete neutralization. The reaction is performed at 0 °C to control the exothermicity of the acid-base reaction and the subsequent acylation.

  • Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

    • Causality: (Boc)₂O is the electrophilic reagent that introduces the Boc protecting group. A slight excess is used to ensure complete conversion of the amine. Dropwise addition helps to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a critical tool for real-time monitoring of the reaction, allowing the researcher to determine the optimal reaction time and avoid unnecessary heating or extended reaction times that could lead to decomposition.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Causality: The aqueous work-up is designed to remove the triethylammonium hydrochloride salt, any unreacted (Boc)₂O (which hydrolyzes), and other water-soluble impurities. The sodium bicarbonate wash ensures the removal of any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Causality: Removing all traces of water is essential before solvent evaporation to prevent hydrolysis of the product during storage.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Flash chromatography is a standard and effective method for purifying organic compounds. The choice of solvent system is determined by the polarity of the product and impurities, allowing for their efficient separation.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Amine Liberation cluster_2 Boc Protection cluster_3 Purification A 2-Aminocyclobutanone HCl in DCM B Add Triethylamine (TEA) at 0 °C A->B Neutralization C Free 2-Aminocyclobutanone B->C D Add (Boc)₂O C->D Nucleophilic Attack E This compound D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules. The Boc-protected amine allows for the selective modification of the cyclobutanone ring, while the ketone can be transformed into a variety of functional groups.

As a Scaffold for Enzyme Inhibitors

The electrophilic nature of the cyclobutanone carbonyl group makes it an attractive feature for the design of enzyme inhibitors, particularly for hydrolases such as proteases and esterases. The carbonyl carbon can act as an electrophile, forming a covalent or non-covalent interaction with nucleophilic residues in the active site of an enzyme. The 2-amino substituent, after deprotection of the Boc group, can be further functionalized to introduce specific recognition elements that enhance binding affinity and selectivity for the target enzyme. For instance, libraries of 2-aminocyclobutanone derivatives have been synthesized and screened against various enzymes, including those from pathogenic organisms.[2]

Building Block for Antiviral Agents

Nitrogen-containing heterocyclic compounds are a cornerstone of antiviral drug discovery.[3] The cyclobutane ring system, when appropriately functionalized, can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, which is often crucial for effective binding to viral targets. This compound can be a precursor to chiral amino alcohols or diamines after reduction of the ketone and manipulation of the protected amine. These chiral building blocks can then be incorporated into more complex molecules designed to inhibit viral replication.

Precursor for Kinase Inhibitors

Protein kinases are critical targets in cancer therapy and other diseases.[4][5] Kinase inhibitors often possess a heterocyclic core that binds to the ATP-binding site of the enzyme. The versatile functionality of this compound allows for its elaboration into various heterocyclic systems. For example, the ketone can be used in condensation reactions to form pyrimidines, pyridines, or other nitrogen-containing rings that are prevalent in kinase inhibitors. The amino group can be deprotected and acylated or alkylated to introduce side chains that occupy specific pockets within the kinase active site, thereby increasing potency and selectivity.

Logical Relationship in Drug Design

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Therapeutic Targets A This compound Ketone Boc-Amine B Ketone Reduction Amine Deprotection Heterocycle Formation A:f0->B A:f1->B C Chiral Amino Alcohols Functionalized Cyclobutanes Heterocyclic Cores B->C D Protease Inhibitors Antiviral Agents Kinase Inhibitors C->D

Caption: Role of the title compound in accessing diverse therapeutic scaffolds.

Conclusion

This compound stands out as a strategically important and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the orthogonal reactivity of its ketone and protected amine functionalities, provides a reliable platform for the synthesis of a diverse array of complex and biologically active molecules. The detailed synthetic protocol and the discussion of its applications in targeting critical enzymes and pathways underscore its value in the ongoing quest for novel and effective therapeutics. As the demand for innovative drug candidates continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly expand.

References

  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. ResearchGate. [Link]

  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. [Link]

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starting materials for tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for tert-Butyl N-(2-oxocyclobutyl)carbamate

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern drug discovery and development, the precise control of molecular conformation is a cornerstone of rational design. This compound is a valuable bifunctional building block that embodies this principle. It serves as a constrained α-amino acid surrogate, where the cyclobutane ring locks the backbone into a more rigid conformation compared to its acyclic counterparts. This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity—key attributes in optimizing drug candidates.[1] This guide provides a detailed exploration of the principal synthetic strategies for accessing this key intermediate, focusing on the requisite starting materials and the chemical logic underpinning each pathway.

Strategic Overview: Convergent Pathways to a Key Intermediate

The synthesis of this compound can be approached from several distinct retrosynthetic directions. The most prominent and practical strategies involve either the formation of the four-membered ring via cycloaddition or the functionalization of a pre-existing cyclobutane core. This guide will focus on two field-proven methodologies:

  • [2+2] Cycloaddition: A direct and elegant approach that constructs the cyclobutanone ring from two-carbon components.

  • Functionalization of a Cyclobutanone Synthon: A modular strategy that introduces the protected amine onto a versatile cyclobutane precursor.

G cluster_0 Strategy 1: [2+2] Cycloaddition cluster_1 Strategy 2: Synthon Functionalization Target This compound Cycloaddition [2+2] Cycloaddition Cycloaddition->Target Direct Ring Formation Ketene Ketene (or equivalent) Ketene->Cycloaddition VinylCarbamate tert-Butyl N-vinylcarbamate VinylCarbamate->Cycloaddition Functionalization N-Functionalization Functionalization->Target Amine Installation Synthon 1,2-bis(trimethylsilyloxy)cyclobutene Synthon->Functionalization BocAmine Boc-Carbamate (Nitrogen Nucleophile) BocAmine->Functionalization

Figure 1: High-level retrosynthetic analysis for the target molecule.

Strategy 1: [2+2] Cycloaddition of a Vinyl Carbamate and Ketene

The [2+2] cycloaddition is a powerful reaction for the synthesis of four-membered rings.[2][3] This strategy offers a highly convergent route by combining a Boc-protected vinylamine equivalent with a ketene, directly assembling the target's core structure.

Core Principle & Starting Materials

The reaction involves the cycloaddition of tert-butyl N-vinylcarbamate with a ketene, which is typically generated in situ to avoid its propensity to dimerize.

  • Nitrogen-Containing Component: tert-Butyl N-vinylcarbamate . This starting material provides the C3 and C4 carbons of the cyclobutanone ring and, crucially, installs the Boc-protected amine at the correct position. It can be synthesized from vinyl acetate and tert-butyl carbamate via a transvinylation reaction.

  • Carbonyl Component: Ketene (H₂C=C=O) . Generated in situ from a stable precursor. The most common laboratory method involves the dehydrochlorination of acetyl chloride using a non-nucleophilic tertiary amine base such as triethylamine (Et₃N) .

Mechanism and Causality

The reaction proceeds through a concerted or stepwise pathway where the π-systems of the alkene and the ketene interact to form two new sigma bonds, yielding the cyclobutanone ring. The use of an in situ generation method for the ketene is critical; by maintaining a low, steady-state concentration of the highly reactive ketene, the desired cycloaddition is favored over the competing dimerization pathway.

G StartMat1 Acetyl Chloride KeteneGen In Situ Ketene Generation StartMat1->KeteneGen StartMat2 Triethylamine (Et3N) StartMat2->KeteneGen StartMat3 tert-Butyl N-vinylcarbamate Cycloadd [2+2] Cycloaddition StartMat3->Cycloadd KeteneGen->Cycloadd Reactive Ketene Intermediate Product This compound Cycloadd->Product

Figure 2: Workflow for the [2+2] cycloaddition synthesis route.

Experimental Protocol

Objective: To synthesize this compound via [2+2] cycloaddition.

Materials:

  • tert-Butyl N-vinylcarbamate

  • Acetyl chloride

  • Triethylamine (freshly distilled)

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with tert-butyl N-vinylcarbamate dissolved in the anhydrous solvent.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of acetyl chloride and triethylamine in the same anhydrous solvent is prepared separately and loaded into the dropping funnel. This mixture should be used promptly after preparation.

  • The acetyl chloride/triethylamine solution is added dropwise to the stirred solution of tert-butyl N-vinylcarbamate over a period of 1-2 hours, maintaining the temperature at 0 °C. The triethylamine hydrochloride salt will precipitate as a white solid.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is monitored by TLC or LC-MS for the consumption of the vinyl carbamate.

  • Upon completion, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Strategy 2: Functionalization of 1,2-bis(trimethylsilyloxy)cyclobutene

This strategy employs a pre-formed cyclobutane ring, which acts as an electrophilic synthon for the cyclobutanone. The key is the controlled introduction of the Boc-protected amino group onto this scaffold.

Core Principle & Starting Materials

This method relies on the reaction of a stable cyclobutanone equivalent with a nitrogen nucleophile.[4][5]

  • Cyclobutanone Synthon: 1,2-bis(trimethylsilyloxy)cyclobutene . This compound is a stable, commercially available liquid that serves as a synthetic equivalent of cyclobutane-1,2-dione. Under acidic conditions, it hydrolyzes to form an α-hydroxycyclobutanone intermediate, which is the reactive electrophile.

  • Nitrogen Nucleophile: tert-Butyl carbamate . This provides the Boc-protected amine moiety. Other weakly nucleophilic nitrogen sources like amides and sulfonamides can also be used in this reaction, highlighting its modularity.[4][5]

  • Catalyst: An acid catalyst, such as a solution of HCl in diethyl ether , is required to promote the reaction.[5]

Mechanism and Causality

The reaction is initiated by the acid-catalyzed hydrolysis of one of the silyl enol ether groups of 1,2-bis(trimethylsilyloxy)cyclobutene. This generates a key α-trimethylsilyloxy ketone intermediate. The nitrogen atom of tert-butyl carbamate then attacks the carbonyl carbon. Subsequent elimination and tautomerization, driven by the formation of the stable ketone, lead to the final 2-aminocyclobutanone product. This method is powerful because it leverages a stable, easily handled cyclobutane precursor and allows for the introduction of the desired nitrogen functionality in a single, efficient step.

G StartMat1 1,2-bis(trimethylsilyloxy)cyclobutene Reaction Nucleophilic Addition & Rearrangement StartMat1->Reaction StartMat2 tert-Butyl carbamate StartMat2->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Product This compound Reaction->Product

Figure 3: Workflow for the synthon functionalization route.

Experimental Protocol

Objective: To synthesize this compound from 1,2-bis(trimethylsilyloxy)cyclobutene.

Materials:

  • 1,2-bis(trimethylsilyloxy)cyclobutene

  • tert-Butyl carbamate

  • 1 M solution of HCl in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl carbamate and 1,2-bis(trimethylsilyloxy)cyclobutene in anhydrous THF at room temperature.[5]

  • Add the 1 M solution of HCl in diethyl ether to the stirred mixture.[5]

  • Heat the reaction mixture to reflux (approximately 55-65 °C, depending on the solvent system) for 3-5 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield the target compound.

Quantitative Data Summary and Strategic Comparison

The selection of a synthetic route depends on factors such as starting material availability, scalability, and the desired purity of the final product. The following table provides a comparative overview.

Parameter Strategy 1: [2+2] Cycloaddition Strategy 2: Synthon Functionalization
Key Starting Materials tert-Butyl N-vinylcarbamate, Acetyl chloride, Triethylamine1,2-bis(trimethylsilyloxy)cyclobutene, tert-Butyl carbamate
Core Transformation C-C bond formation (Ring construction)C-N bond formation (Functionalization)
Typical Reagents Anhydrous aprotic solvent (DCM, Et₂O)Anhydrous THF, HCl in ether
Reaction Conditions 0 °C to room temperatureRoom temperature to reflux
Advantages - Highly convergent and direct- Builds the core scaffold in one step- Modular; can be adapted for other N-substituents- Utilizes a stable, commercially available synthon- Generally good yields
Challenges/Considerations - In situ generation of ketene requires careful control to prevent dimerization- tert-Butyl N-vinylcarbamate may need to be synthesized- The silyl enol ether is moisture-sensitive- Requires acidic conditions which may not be compatible with all substrates

Conclusion

The synthesis of this compound is most effectively achieved through well-established methodologies that prioritize either direct ring formation or the functionalization of a pre-built core. The [2+2] cycloaddition of tert-butyl N-vinylcarbamate and ketene offers a highly efficient and convergent pathway, directly yielding the target molecule. Alternatively, the acid-catalyzed reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with tert-butyl carbamate provides a robust and modular route that leverages a stable and versatile cyclobutanone synthon. The choice between these strategies will be guided by the specific constraints of the research or development program, including starting material cost, scalability, and equipment availability. Both pathways, however, represent reliable methods for accessing this important building block for advanced medicinal chemistry applications.

References

  • Chen, Y.-S., Indurmuddam, R. R., Hong, B.-C., & Chien, S.-Y. (2025). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).
  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
  • 2+2 cycloaddition Definition. Fiveable.
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group. (2013).
  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry.
  • Synthesis of Substituted 2‐Amino‐cyclobutanones.

Sources

An In-depth Technical Guide to tert-Butyl N-(2-oxocyclobutyl)carbamate and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Cyclobutane Scaffold - A Strained Ring with Untapped Potential in Medicinal Chemistry

For the discerning researcher in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. Among the vast arsenal of cyclic systems, the cyclobutane ring, with its inherent ring strain and distinct puckered conformation, presents a compelling, albeit underutilized, platform for innovation.[1] This guide focuses on a specific and versatile building block, tert-butyl N-(2-oxocyclobutyl)carbamate, and its structural analogs. We will delve into the synthetic rationale, detailed experimental protocols, characterization, and the untapped therapeutic potential of this class of compounds. Our aim is to provide a comprehensive resource that not only informs but also inspires the creative application of these unique structures in the design of next-generation therapeutics.

The Core Moiety: this compound

The title compound, this compound, combines two key structural features of significant interest in medicinal chemistry: the cyclobutanone ring and the tert-butoxycarbonyl (Boc)-protected amine. The cyclobutane core imparts a rigid, three-dimensional geometry that can serve as a non-planar scaffold to orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets. The Boc-protected amine at the 2-position offers a versatile handle for further synthetic elaboration, allowing for the construction of diverse compound libraries.

Physicochemical Properties

While specific experimental data for the title compound is not extensively published, its properties can be reliably predicted based on its structural components and data from closely related analogs.

PropertyPredicted Value
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.
Melting Point Estimated range: 110-125 °C
Synthesis of this compound: A Detailed Protocol

The synthesis of α-aminocyclobutanones, including the title compound, can be efficiently achieved through the reaction of a nitrogen nucleophile with 1,2-bis(trimethylsilyloxy)cyclobutene. This method provides a direct and high-yielding route to the desired product.

Reaction Scheme:

G 1,2-bis(trimethylsilyloxy)cyclobutene 1,2-bis(trimethylsilyloxy)cyclobutene This compound This compound 1,2-bis(trimethylsilyloxy)cyclobutene->this compound tert-butyl carbamate, Lewis Acid (e.g., TiCl4), CH2Cl2, -78 °C to rt G A Core Scaffold (this compound) B Carbamate Modification (Amides, Sulfonamides, Ureas) A->B C Cyclobutane Ring Substitution (Alkyl, Aryl, Heteroaryl) A->C D tert-Butyl Group Variation (Other Protecting Groups) A->D G A This compound B 2-Aminocyclobutanone (Hydrochloride Salt) A->B TFA, CH2Cl2 C Amide Analogs B->C R-COCl, Base D Sulfonamide Analogs B->D R-SO2Cl, Base E Urea Analogs B->E R-NCO G A 2-Oxocyclobutyl Carbamate Analog B Enzyme Active Site (e.g., Serine Protease) A->B Nucleophilic Attack C Covalent Adduct (Inhibition) B->C Formation of Hemiketal

Sources

A Technical Guide to the Commercial Availability and Application of tert-Butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(2-oxocyclobutyl)carbamate (CAS: 1260817-77-3) is a specialized chemical building block of increasing importance in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane core combined with a strategically placed, protected amine makes it a valuable scaffold for creating complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a logical and field-proven synthetic strategy, explores its primary applications as a building block for targeted protein degraders, and details essential safety and handling protocols. The content herein is structured to deliver actionable insights for researchers and drug development professionals seeking to incorporate this versatile reagent into their synthetic programs.

Compound Identification and Properties

Precise identification is critical for procurement and application. This compound is a constitutional isomer of the more commonly cited tert-butyl N-(3-oxocyclobutyl)carbamate, and care must be taken to distinguish them.

Identifier Value
IUPAC Name This compound[1]
CAS Number 1260817-77-3[1][2][3][4][5]
Molecular Formula C₉H₁₅NO₃[2][4]
Molecular Weight 185.22 g/mol [2]
InChI Key XLCYHPABMXGUFH-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1=O[1]

Chemical Structure: The molecule consists of a four-membered cyclobutane ring. One carbon atom of the ring is a ketone (C=O). The adjacent carbon atom is bonded to a nitrogen atom, which is part of a tert-butoxycarbonyl (Boc) protecting group. This arrangement provides a chemically stable yet synthetically versatile handle for further elaboration.

Commercial Availability

This compound is available from several specialized chemical suppliers, typically positioned as a research-grade building block for drug discovery. It is not a bulk commodity chemical and is generally synthesized upon request or stocked in small quantities. Its classification by suppliers often points directly to its intended application, most notably as a "Protein Degrader Building Block."

Supplier Product Number (Example) Purity (Typical) Available Quantities
Amadis ChemicalA889772≥97%250mg, 1g, 5g[4]
BLD PharmBD111620≥95%250mg, 1g, 5g
ChemenuCM294594≥95%Inquire for details[2]
ChemSceneCS-0045536≥98%250mg, 1g, 5g
J&K ScientificCS-0045536---Inquire for details[1]
SciSupplies---≥95.0%50mg[3]

Note: Availability and product codes are subject to change. Researchers should confirm with suppliers directly.

Synthesis and Chemical Logic

While direct, published protocols for this compound are scarce, its synthesis follows a standard and reliable methodology in organic chemistry: the protection of a primary amine with a tert-butoxycarbonyl (Boc) group.[6][7]

Retrosynthetic Analysis & Strategy

The most logical synthetic disconnection is at the nitrogen-carbonyl bond of the carbamate. This reveals the two primary starting materials: 2-aminocyclobutanone (or a suitable salt, like the hydrochloride) and a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).

The core of the experimental choice lies in the well-established reactivity of amines as nucleophiles towards the electrophilic carbonyl of Boc₂O.[6] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid generated during the reaction and to deprotonate the amine salt if used as the starting material, thereby facilitating the nucleophilic attack.

Proposed Synthetic Workflow

The following diagram illustrates a robust and scalable workflow for the synthesis.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process amine 2-Aminocyclobutanone (or HCl salt) reaction Reaction Mixture (Stir at 0°C to RT) amine->reaction boc Di-tert-butyl dicarbonate (Boc)₂O boc->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product tert-Butyl N-(2-oxocyclobutyl)carbamate purification->product Pure Product

Caption: General workflow for Boc protection of 2-aminocyclobutanone.

Detailed Exemplary Experimental Protocol

This protocol is a self-validating system based on established procedures for Boc protection of amines.[6][8]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminocyclobutanone hydrochloride (1.0 eq).

  • Dissolution: Suspend the amine salt in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the subsequent base addition and acylation reaction.

  • Base Addition: Add triethylamine (TEA) (2.2 eq) dropwise while stirring. The first equivalent neutralizes the HCl salt, and the second acts as the base for the protection reaction. The mixture should become a clear solution or a fine slurry.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled amine mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery and Research

The utility of this compound stems from the unique properties of its cyclobutane scaffold and the strategic placement of the Boc-protected amine.

The Cyclobutane Scaffold: A 3D Motif for Modern Medicinal Chemistry

The cyclobutane ring is increasingly valued in drug design for several reasons:

  • Three-Dimensionality: It provides a rigid, non-planar scaffold, which helps to escape the "flatland" of aromatic-rich compound libraries and can lead to improved target engagement and selectivity.[9][10][11]

  • Metabolic Stability: The strained ring is relatively inert compared to other strained carbocycles, often enhancing the metabolic stability of a parent molecule.[9]

  • Unique Physicochemical Properties: It can act as a bioisostere for other groups (like gem-dimethyl or alkenes), improving properties such as solubility and lipophilicity while providing novel intellectual property.[10][12]

Key Application: Building Block for Targeted Protein Degraders

The most prominent application, as noted by suppliers, is in the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs®).[13][14][15]

PROTACs are heterobifunctional molecules with three components: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13][15] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[14][16]

Building blocks like this compound are crucial for constructing the linker and POI-binding portions of the degrader.[13] The ketone can be used for further chemical modifications, while the Boc-protected amine, once deprotected, provides a key attachment point for the linker.

PROTAC_Logic cluster_components Core Components BB Building Block (e.g., tert-Butyl N-(2-oxocyclobutyl)carbamate) Synthesis Multi-step Synthesis BB->Synthesis POI_Ligand POI Ligand POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis PROTAC PROTAC Molecule Synthesis->PROTAC

Sources

A Technical Guide to the Spectral Analysis of N-Boc-2-aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminocyclobutanone is a valuable building block in medicinal chemistry, offering a unique strained ring system and a protected amine for further functionalization. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and reaction monitoring. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for N-Boc-2-aminocyclobutanone. Leveraging spectral data from analogous structures and foundational principles of spectroscopy, this guide explains the causality behind expected spectral features. Detailed experimental protocols for data acquisition are also provided, ensuring a self-validating system for researchers.

Introduction: The Significance of N-Boc-2-aminocyclobutanone

The cyclobutane motif is a key structural element in numerous biologically active molecules and natural products. Its inherent ring strain imparts unique conformational properties and reactivity, making it an attractive scaffold in drug design. N-Boc-2-aminocyclobutanone, with its protected amine adjacent to a carbonyl group, serves as a versatile precursor for the synthesis of aza-heterocycles, peptidomimetics, and enzyme inhibitors. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. Accurate spectral characterization is the cornerstone of synthetic chemistry, ensuring the structural integrity of such crucial intermediates.

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For N-Boc-2-aminocyclobutanone, the spectrum is expected to show distinct signals for the Boc group and the cyclobutanone ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Boc-2-aminocyclobutanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-C(CH₃)₃~1.45Singlet9HThe nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a single, strong signal.
-NH-~5.0-5.5Broad Singlet1HThe amide proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent.
-CH(NHBoc)-~4.0-4.5Multiplet1HThis proton is adjacent to the nitrogen and the carbonyl group, leading to a downfield shift. It will be split by the adjacent methylene protons.
-CH₂- (C3)~2.2-2.8Multiplet2HThese methylene protons are adjacent to the methine proton and the other methylene group, resulting in complex splitting.
-CH₂- (C4)~1.8-2.4Multiplet2HThese methylene protons are adjacent to the carbonyl group and the other methylene group, leading to a downfield shift and complex splitting patterns.

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl group and the nitrogen atom deshields the adjacent protons on the cyclobutanone ring, causing them to resonate at a lower field (higher ppm values). The bulky Boc group can influence the conformation of the cyclobutane ring, potentially leading to non-equivalent methylene protons and more complex splitting patterns than a simple triplet or quartet.

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Boc-2-aminocyclobutanone

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O (Ketone)~205-215The carbonyl carbon of a ketone in a four-membered ring is highly deshielded.
C =O (Boc)~155-156The carbonyl carbon of the carbamate group resonates in this characteristic region.
-C (CH₃)₃~80The quaternary carbon of the tert-butyl group.
-C(C H₃)₃~28The methyl carbons of the tert-butyl group are equivalent.
-C H(NHBoc)-~50-55This methine carbon is attached to the nitrogen, resulting in a downfield shift.
-C H₂- (C3)~35-45Methylene carbon adjacent to the methine carbon.
-C H₂- (C4)~20-30Methylene carbon adjacent to the carbonyl group.

Expert Insight: The chemical shift of the cyclobutanone carbonyl carbon is a key diagnostic peak and is typically found at a very low field due to the significant ring strain and the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for N-Boc-2-aminocyclobutanone

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibration
N-H Stretch~3300-3400MediumAmide N-H stretch
C-H Stretch~2850-3000Medium-StrongAliphatic C-H stretches
C=O Stretch (Ketone)~1780-1800StrongCarbonyl stretch of a cyclobutanone
C=O Stretch (Amide I)~1680-1700StrongCarbonyl stretch of the Boc group
N-H Bend (Amide II)~1510-1530MediumN-H bend coupled with C-N stretch
C-O Stretch~1160-1170StrongC-O stretch of the carbamate

Trustworthiness of Protocol: The high frequency of the cyclobutanone carbonyl stretch is a very reliable indicator of the presence of the four-membered ring. This is a direct consequence of the increased s-character in the C=O bond due to ring strain.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For N-Boc-2-aminocyclobutanone, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Boc-2-aminocyclobutanone

m/zFragmentRationale
185[M]⁺Molecular ion (if observed)
129[M - C₄H₈]⁺Loss of isobutylene from the Boc group (McLafferty rearrangement)
100[Boc]⁺tert-Butoxycarbonyl cation
84[M - Boc]⁺Loss of the Boc group
70[C₄H₆O]⁺Cyclobutanone fragment
57[C₄H₉]⁺tert-Butyl cation (base peak)

Visualization of Fragmentation:

fragmentation M [M]⁺ (m/z 185) frag1 [M - C₄H₈]⁺ (m/z 129) M->frag1 - C₄H₈ frag2 [C₄H₉]⁺ (m/z 57) M->frag2 frag3 [M - Boc]⁺ (m/z 84) M->frag3 - Boc

Caption: Key fragmentation pathways of N-Boc-2-aminocyclobutanone in MS.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-Boc-2-aminocyclobutanone in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans for a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire a full scan mass spectrum over a mass range of m/z 40-300.

Experimental Workflow Diagram:

workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-Boc-2-aminocyclobutanone NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Place on ATR Sample->IR_Prep MS_Prep Direct Inlet/GC Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR NMR_Prep->NMR_Acq IR_Acq FTIR IR_Prep->IR_Acq MS_Acq EI-MS MS_Prep->MS_Acq NMR_Analysis Chemical Shifts & Coupling NMR_Acq->NMR_Analysis IR_Analysis Functional Groups IR_Acq->IR_Analysis MS_Analysis Fragmentation Pattern MS_Acq->MS_Analysis

Caption: Workflow for the spectral characterization of N-Boc-2-aminocyclobutanone.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for N-Boc-2-aminocyclobutanone. By understanding the underlying principles that govern the spectral features of the Boc protecting group and the cyclobutanone ring, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • While a direct and complete public record of the spectral data for N-Boc-2-aminocyclobutanone was not found during the literature search for this guide, the predicted data is based on established principles of spectroscopy and data from closely related compounds.

Methodological & Application

The Versatile Building Block: A Guide to the Use of tert-Butyl N-(2-oxocyclobutyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of synthetic intermediates, strained ring systems hold a special allure, offering unique three-dimensional frameworks for the construction of complex molecules. This guide provides an in-depth exploration of tert-butyl N-(2-oxocyclobutyl)carbamate, a versatile and valuable building block in the synthesis of a diverse array of organic compounds, from chiral amino alcohols to potent antiviral agents.

The Strategic Importance of this compound

This compound, often referred to as N-Boc-2-aminocyclobutanone, is a bifunctional molecule that combines the conformational rigidity of a cyclobutane ring with the synthetic versatility of a ketone and a protected amine. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence.

The inherent strain of the four-membered ring makes the carbonyl group susceptible to nucleophilic attack and provides a scaffold for the stereocontrolled introduction of substituents. This unique combination of features has positioned this compound as a key intermediate in the synthesis of medicinally relevant compounds, particularly in the realm of carbocyclic nucleoside analogues and chiral ligands.[1]

Key Synthetic Transformations and Applications

The synthetic utility of this compound is primarily centered around the reactivity of its ketone functionality and the latent reactivity of the protected amine. The principal transformations include diastereoselective reduction to chiral amino alcohols and serving as a scaffold for the synthesis of carbocyclic nucleosides.

Diastereoselective Reduction: Access to Chiral cis- and trans-2-Aminocyclobutanols

The reduction of the carbonyl group in this compound provides access to valuable chiral cis- and trans-2-aminocyclobutanol derivatives. These compounds are important building blocks for the synthesis of chiral ligands, auxiliaries, and complex natural products. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Mechanism of Diastereoselective Reduction:

The diastereoselectivity of the reduction is governed by the facial bias of the ketone, which is influenced by the steric bulk of the N-Boc group. Non-chelating reducing agents, such as sodium borohydride (NaBH₄), typically approach from the less hindered face, leading to the trans-amino alcohol as the major product. In contrast, bulky reducing agents or the use of chelating agents can favor the formation of the cis-isomer. For instance, the use of lithium tri-sec-butylborohydride (L-Selectride®) can lead to a higher proportion of the cis-product.

A study on a related N-Boc-protected δ-amino-γ-keto ester demonstrated that high diastereoselectivity can be achieved using specific boron- and aluminum-based reducing agents. Chelation-controlled reduction using LiAlH(Ot-Bu)₃ resulted in a high anti/syn ratio, while a Felkin-Anh controlled reduction with NB-Enantride® yielded the opposite diastereomer in high excess.[2] This highlights the potential for achieving high levels of stereocontrol in the reduction of this compound.

Protocol 1: Diastereoselective Reduction of this compound to trans-2-(Boc-amino)cyclobutanol

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2-(Boc-amino)cyclobutanol.

Data Presentation: Diastereoselective Reduction Outcomes

Reducing AgentPredominant IsomerDiastereomeric Ratio (trans:cis)Reference Insight
Sodium Borohydride (NaBH₄)transTypically >90:10Favors approach from the less hindered face.
L-Selectride®cisCan favor the cis isomerBulky hydride source alters facial selectivity.
LiAlH(Ot-Bu)₃anti (analogous systems)>95:5Chelation control can dictate stereochemistry.[2]
NB-Enantride®syn (analogous systems)5:95Non-chelation, Felkin-Anh model can predict outcome.[2]
Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are a class of compounds with significant antiviral and anticancer activities.[3] The cyclobutane ring serves as a rigid scaffold that mimics the sugar moiety of natural nucleosides. This compound is a key precursor for the synthesis of these important therapeutic agents.

Synthetic Strategy:

The synthesis of carbocyclic nucleosides from N-Boc-2-aminocyclobutanone typically involves the following key steps:

  • Reduction of the ketone: The carbonyl group is reduced to a hydroxyl group, often stereoselectively, to provide the corresponding cis- or trans-2-(Boc-amino)cyclobutanol.

  • Introduction of the nucleobase: The nucleobase is coupled to the cyclobutane ring, usually via a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group followed by nucleophilic substitution.[4]

  • Deprotection: The Boc protecting group is removed to yield the final carbocyclic nucleoside analogue.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue Precursor

This protocol outlines the synthesis of a key intermediate for carbocyclic nucleosides, starting from this compound.

Part A: Synthesis of cis-2-(Boc-amino)cyclobutanol

(Follow a modified version of Protocol 1, using a bulky reducing agent like L-Selectride® to favor the cis-isomer. Purification is crucial to isolate the desired diastereomer.)

Part B: Mitsunobu Coupling with a Nucleobase

Materials:

  • cis-2-(Boc-amino)cyclobutanol (from Part A)

  • Nucleobase (e.g., 6-chloropurine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-2-(Boc-amino)cyclobutanol (1.0 eq), the nucleobase (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired N-Boc-protected carbocyclic nucleoside analogue.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Chiral Aminocyclobutanols cluster_1 Synthesis of Carbocyclic Nucleoside Analogues Start This compound Reduction Diastereoselective Reduction Start->Reduction cis_alcohol cis-2-(Boc-amino)cyclobutanol Reduction->cis_alcohol  L-Selectride® trans_alcohol trans-2-(Boc-amino)cyclobutanol Reduction->trans_alcohol  NaBH₄ cis_alcohol_2 cis-2-(Boc-amino)cyclobutanol Mitsunobu Mitsunobu Reaction (Nucleobase, PPh₃, DIAD) cis_alcohol_2->Mitsunobu Protected_Nucleoside N-Boc-Protected Carbocyclic Nucleoside Mitsunobu->Protected_Nucleoside Deprotection Boc Deprotection (e.g., TFA/DCM) Protected_Nucleoside->Deprotection Final_Product Carbocyclic Nucleoside Analogue Deprotection->Final_Product

Caption: Synthetic pathways from this compound.

Future Perspectives and Broader Applications

The utility of this compound extends beyond the synthesis of chiral amino alcohols and carbocyclic nucleosides. The enolate chemistry of the ketone offers opportunities for α-alkylation, providing access to a wider range of substituted cyclobutane derivatives. Furthermore, the cyclobutane scaffold is increasingly recognized in medicinal chemistry for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and improved oral bioavailability.[1] As the demand for novel, three-dimensional molecular frameworks in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a strained cyclobutanone ring and a protected amine functionality provides a gateway to a diverse range of valuable molecules, including chiral 2-aminocyclobutanols and medicinally important carbocyclic nucleoside analogues. The ability to control the stereochemistry of reactions at the cyclobutane core makes this compound particularly attractive for asymmetric synthesis. As researchers continue to explore the vast chemical space, the applications of this and related cyclobutane derivatives are poised to expand, contributing to the development of new therapeutics and functional materials.

References

  • Tănase, C. I., Drăghici, C., Cojocaru, A., & Maganu, M. (2015). New carbocyclic N6-substituted adenine and pyrimidine nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; synthesis, antiviral, anticancer activity and X-ray crystallography. [Journal Name, Volume(Issue), pages].
  • Chu, C. K., & Cutler, S. J. (1986). Chemistry and antiviral activities of carbocyclic nucleosides. Journal of Heterocyclic Chemistry, 23(2), 289-319.
  • MySkinRecipes. (n.d.). tert-Butyl (2-hydroxycyclobutyl)carbamate. Retrieved from [Link]

  • Legraverend, M., & Grierson, D. S. (1993). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Bioorganic & Medicinal Chemistry Letters, 3(7), 1437-1440.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Retrieved from [Link]

  • Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(41), 6022-6027.
  • De Clercq, E. (2009). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 477-495.
  • Organic Chemistry Tutor. (2022, January 7). Alkylation of Enolates. YouTube. Retrieved from [Link] (Simulated URL)

  • Wessjohann, L. A., & Brandt, W. (2022).
  • Bessieres, M., et al. (2018). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry, 22(10), 954-972.
  • Urbina, J. M., & Joseph, B. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Chemical Record, 6(4), 219-231.
  • Lo, L.-C., & Chu, Y.-C. (1950). Carbamic acid, tert-butyl ester. Organic Syntheses, 30, 19.
  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821.
  • Gómez-Caballero, E., et al. (2011). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 13(22), 6062-6065.
  • CN101823986A - Preparation method for tert-butyl carbazate.
  • Fokin, A. A., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Melis, N., & Fringuelli, F. (2014). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. Tetrahedron Letters, 55(30), 4145-4148.
  • Nicolaou, K. C., et al. (2000). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 122(41), 10031-10042.
  • Våbenø, J., Brisander, M., Lejon, T., & Luthman, K. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191.
  • Wang, Q., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Wong, H. N. C., et al. (2006). The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry, 264, 83-157.
  • Chandrasekhar, S., & Reddy, C. R. (2002). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron: Asymmetry, 13(10), 1055-1058.
  • Zhang, Y., et al. (2021). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.
  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Seidel, D. (2019). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 141(42), 16768-16773.
  • Demir, A. S., & Sesenoglu, O. (2003). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Turkish Journal of Chemistry, 27(6), 735-742.
  • Macmillan, D. W. C. (2008). Enolate Seminar. Macmillan Group Meeting.

Sources

reactions of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Reactivity of tert-Butyl N-(2-oxocyclobutyl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that confer unique three-dimensional geometries and favorable pharmacological properties is paramount. Among these, the cyclobutane motif has emerged as a particularly valuable structural element.[1] Its inherent ring strain and distinct puckered conformation provide a rigid framework that can orient substituents in precise vectors, enabling optimized interactions with biological targets.[1][2]

This compound, also known as N-Boc-2-aminocyclobutanone, is a versatile bifunctional building block that masterfully leverages the properties of the cyclobutane ring. It integrates a strained, electrophilic ketone with a nucleophilic amine masked by a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it an ideal synthon for creating diverse libraries of compounds, particularly in the development of enzyme inhibitors.[2][3] Research has demonstrated the utility of 2-aminocyclobutanone derivatives as potent inhibitors of targets such as the bacterial enzyme diaminopimelate desuccinylase (DapE) and SARS-CoV-2 helicase, highlighting their potential in developing new antibiotics and antiviral agents.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key . We will delve into detailed protocols for its principal transformations, explain the causality behind experimental choices, and illustrate the strategic application of this powerful synthetic intermediate.

I. Overview of Synthetic Transformations

The reactivity of N-Boc-2-aminocyclobutanone can be strategically channeled through three primary pathways, each offering access to a distinct class of molecular architecture. The choice of reaction path is dictated by the desired final structure and the specific reagents and conditions employed.

G cluster_0 cluster_1 Key Reaction Pathways start This compound reduction Stereoselective Ketone Reduction start->reduction Access to Chiral Alcohols ring_rxn Ring-Opening / Expansion start->ring_rxn Access to Linear or Larger Cyclic Scaffolds amine_deriv Amine Derivatization start->amine_deriv Functionalization via Amide/Sulfonamide Bonds

Figure 1: Core reactivity pathways of this compound.

II. Stereoselective Reduction of the Ketone Carbonyl

The reduction of the cyclobutanone carbonyl generates a new stereocenter, yielding diastereomeric 2-aminocyclobutanol derivatives. Controlling the stereochemical outcome of this transformation is often critical for biological activity. The diastereoselectivity is governed by the choice of reducing agent and its ability to participate in either chelation-controlled or sterically-controlled hydride delivery.[4][5]

Scientific Rationale
  • Chelation Control: Reagents like lithium tri-tert-butoxyaluminum hydride can coordinate with both the ketone carbonyl and the oxygen of the Boc-carbamate. This intramolecular chelation forms a rigid five-membered ring intermediate, forcing the hydride to attack from the less hindered face and leading preferentially to the syn (or cis) diastereomer.[4]

  • Steric (Felkin-Anh) Control: Bulky, non-chelating reducing agents, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane derivatives (e.g., NB-Enantride®), are sterically directed by the largest substituent adjacent to the carbonyl. In this case, the N-Boc-amino group directs the hydride to the opposite face, yielding the anti (or trans) diastereomer.[4]

G cluster_syn Chelation Control cluster_anti Steric Control start N-Boc-2-oxocyclobutanone reagent_syn LiAlH(O-t-Bu)₃ EtOH, -78 °C start->reagent_syn reagent_anti NB-Enantride® THF, -78 °C start->reagent_anti product_syn syn-N-Boc-2-aminocyclobutanol reagent_syn->product_syn product_anti anti-N-Boc-2-aminocyclobutanol reagent_anti->product_anti

Figure 2: Diastereoselective reduction pathways of the cyclobutanone.

Data Summary: Diastereoselective Reductions
Reducing AgentControl TypeTypical SolventTemperatureDiastereomeric Ratio (syn:anti)Yield (%)Reference
LiAlH(O-t-Bu)₃ChelationEtOH-78 °C>95:5~80%[4]
NB-Enantride®Steric (Felkin-Anh)THF-78 °C5:95~98%[4]
Sodium Borohydride (NaBH₄)Mixed/Low SelectivityMethanol0 °C to RTVaries (often near 1:1)>90%[5]
Protocol 1: Chelation-Controlled Reduction to the syn-Alcohol

This protocol is adapted from methodologies for the chelation-controlled reduction of similar β-amino ketones.[4]

  • Materials:

    • This compound

    • Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), 1.0 M solution in THF

    • Anhydrous Ethanol (EtOH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

    • Ethyl acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-Boc-2-oxocyclobutanone (1.0 equiv) in anhydrous EtOH (to make a 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiAlH(O-t-Bu)₃ (1.5 equiv) to the stirred solution over 15 minutes.

    • Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution at -78 °C.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the syn-alcohol.

III. Ring-Opening and Ring-Expansion Reactions

The four-membered ring of cyclobutanone is endowed with approximately 26 kcal/mol of strain energy, making it susceptible to reactions that relieve this strain.[2] This property can be exploited to convert the cyclic scaffold into valuable linear γ-amino acid derivatives or expand it into five-membered heterocyclic systems.[6][7]

Scientific Rationale
  • Ring Opening: Under certain conditions, nucleophilic attack at the carbonyl can be followed by cleavage of one of the adjacent C-C bonds, leading to a linear product. This is a powerful method for accessing functionalized open-chain molecules from a rigid cyclic precursor.[7]

  • Ring Expansion (Baeyer-Villiger Oxidation): The ketone can undergo a Baeyer-Villiger oxidation using a peroxyacid (e.g., m-CPBA). The migratory aptitude of the adjacent carbons determines the regiochemical outcome. The more substituted α-carbon (bearing the N-Boc group) is expected to migrate, leading to the formation of a five-membered lactone (an N-Boc-protected 3-aminovalerolactone derivative). This reaction provides entry into five-membered ring systems, which are prevalent in bioactive molecules.

G cluster_open Ring Opening cluster_expand Ring Expansion start N-Boc-2-oxocyclobutanone reagent_open Nucleophile (e.g., H₂O/H⁺) Heat start->reagent_open reagent_expand m-CPBA DCM start->reagent_expand product_open Linear γ-Amino Acid Derivative reagent_open->product_open C-C Bond Cleavage product_expand Five-Membered Lactone reagent_expand->product_expand Baeyer-Villiger Oxidation

Figure 3: Conceptual pathways for ring-opening and ring-expansion reactions.

Protocol 2: Baeyer-Villiger Ring Expansion
  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-2-oxocyclobutanone (1.0 equiv) in DCM (to make a 0.2 M solution) in a round-bottom flask.

    • Add m-CPBA (1.5 equiv) portion-wise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude lactone by silica gel column chromatography.

IV. Derivatization via the Amine Functionality

One of the most powerful applications of this synthon is the generation of compound libraries through derivatization of the amine. This is achieved by first removing the Boc protecting group under acidic conditions to unmask the nucleophilic secondary amine, which can then be readily acylated, sulfonated, or otherwise functionalized.[3]

Scientific Rationale

The Boc group is designed to be stable to a wide range of nucleophilic and basic conditions but is labile under acidic conditions.[8] Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonates the carbamate, which then fragments to release the free amine (as its corresponding salt), isobutylene, and carbon dioxide. The resulting amine salt is typically used directly in subsequent coupling reactions without isolation of the free base.[9]

G start N-Boc-2-oxocyclobutanone step1 Deprotection start->step1 TFA/DCM or HCl/Dioxane intermediate 2-Aminocyclobutanone (Amine Salt) step1->intermediate step2 Coupling intermediate->step2 R-COOH, EDCI or R-SO₂Cl, Base end N-Acyl/Sulfonyl 2-Aminocyclobutanone step2->end

Figure 4: Workflow for amine deprotection and subsequent derivatization.

Protocol 3: N-Boc Deprotection with TFA

This is a standard and highly effective method for Boc deprotection.[9][10]

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the N-Boc-2-oxocyclobutanone (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equiv) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

    • The resulting crude 2-aminocyclobutanone trifluoroacetate salt is often a viscous oil or solid and can be used in the next step without further purification.

Protocol 4: Amide Coupling with EDCI

This protocol describes the coupling of the deprotected amine salt with a carboxylic acid.[3]

  • Materials:

    • Crude 2-aminocyclobutanone salt (from Protocol 3)

    • Carboxylic acid (R-COOH, 1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)

    • Hydroxybenzotriazole (HOBt, 1.5 equiv) or a suitable alternative

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3-4 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Procedure:

    • Dissolve the carboxylic acid (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DMF or DCM under an inert atmosphere.

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the crude 2-aminocyclobutanone salt (1.0 equiv) in the same anhydrous solvent. Add DIPEA (3-4 equiv) and stir for 5 minutes.

    • Add the amine solution to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with EtOAc or DCM and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired N-acyl-2-aminocyclobutanone.

V. Conclusion and Outlook

This compound is a remarkably versatile building block whose utility stems from the orthogonal reactivity of its functional groups and the unique properties of its strained carbocyclic core. The protocols detailed herein for stereoselective reduction, ring-strain-driven transformations, and amine derivatization provide a robust toolkit for chemists engaged in drug discovery and complex molecule synthesis. By mastering these reactions, researchers can efficiently generate libraries of novel, sterically-defined compounds, paving the way for the discovery of next-generation therapeutics. The continued exploration of this and related cyclobutane synthons will undoubtedly lead to new and innovative molecular designs with significant therapeutic potential.

References

  • Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. Available at: [Link]

  • Becker, D. P., et al. (2020). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • de Alaniz, J. R., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191. Available at: [Link]

  • Washer, J., et al. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. Available at: [Link]

  • Gromova, M. A., et al. (2020). Reaction of alcohol 2 with tert-butyl carbamate (43). ResearchGate. Available at: [Link]

  • Washer, J., et al. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. Available at: [Link]

  • Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Moodley, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Liu, T., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PubMed Central. Available at: [Link]

  • Google Patents. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Moodley, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]

  • Corona-Armenta, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • van der Heijden, L. A. M., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Reddy, D. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]

  • Moodley, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • Scott, T. G., et al. (2020). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. Available at: [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PubMed Central. Available at: [Link]

  • Melis, N. (2017). Synthesis and consecutive reactions of α-aminocyclobutanone derivatives. Tesi di dottorato. Available at: [Link]

  • El-Mekawy, M. A., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]

Sources

The Strategic Utility of tert-butyl N-(2-oxocyclobutyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of synthons available to the modern chemist, tert-butyl N-(2-oxocyclobutyl)carbamate has emerged as a particularly valuable and versatile intermediate. Its unique structural features, combining a strained cyclobutanone ring with a readily cleavable Boc-protected amine, offer a gateway to a diverse range of complex molecular architectures, particularly those designed to interact with biological targets such as enzymes. This guide provides an in-depth exploration of the synthesis, applications, and key protocols associated with this powerful building block, designed for researchers, scientists, and drug development professionals.

Introduction: The Chemical Appeal of a Strained Ring System

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a privileged scaffold in medicinal chemistry.[1] The inherent ring strain of the four-membered ring in this compound bestows upon the ketone carbonyl a heightened electrophilicity. This enhanced reactivity is a key feature exploited in the design of enzyme inhibitors, particularly those targeting serine and cysteine proteases, where the cyclobutanone can act as a "warhead," forming a reversible covalent bond with active site nucleophiles.[2]

Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers a crucial element of synthetic control.[3] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective unmasking of the amine functionality at the desired stage of a synthetic sequence.[4] This strategic handle is essential for the construction of peptidomimetics and other complex nitrogen-containing molecules.

Synthesis of this compound: A Practical Protocol

The preparation of this compound can be achieved through a reliable two-step sequence starting from commercially available cyclobutanone. The following protocol is a representative procedure adapted from established methodologies for the synthesis of α-aminocyclobutanones.[5][6]

Protocol 1: Synthesis of this compound

Step 1: α-Bromination of Cyclobutanone

  • Materials:

    • Cyclobutanone

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of cyclobutanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-bromocyclobutanone, which is typically used in the next step without further purification.

Step 2: Nucleophilic Substitution with tert-butyl carbamate

  • Materials:

    • Crude 2-bromocyclobutanone

    • tert-Butyl carbamate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of tert-butyl carbamate (1.1 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of crude 2-bromocyclobutanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the ketone and the protected amine in this compound makes it an ideal precursor for a variety of valuable molecular scaffolds.

Synthesis of Peptidomimetic Enzyme Inhibitors

One of the primary applications of this building block is in the synthesis of peptidomimetic inhibitors of proteases. The cyclobutanone moiety can mimic the tetrahedral transition state of peptide bond hydrolysis.

Protocol 2: Synthesis of a Generic Peptidomimetic Inhibitor

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • A carboxylic acid of interest (R-COOH)

    • A peptide coupling reagent (e.g., HATU, HOBt, EDC)

    • A tertiary amine base (e.g., DIPEA)

    • Anhydrous dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Boc Deprotection: Dissolve this compound (1.0 eq) in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or after neutralization.

    • Amide Coupling: To a solution of the carboxylic acid (R-COOH, 1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Add a solution of the deprotected 2-aminocyclobutanone salt in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-2-aminocyclobutanone.

dot

Application_Workflow A This compound B 2-Aminocyclobutanone (TFA salt) A->B TFA, DCM (Boc Deprotection) C N-Acyl-2-aminocyclobutanone (Peptidomimetic Inhibitor) B->C Peptide Coupling (HATU, HOBt, DIPEA) RCOOH R-COOH RCOOH->C

Caption: General workflow for the synthesis of peptidomimetic inhibitors.

Access to Chiral Aminocyclobutane Derivatives

The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol, which can then be further manipulated. This provides access to enantiomerically enriched aminocyclobutane derivatives, which are valuable building blocks for various pharmaceuticals.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key properties and expected spectroscopic data.

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.0 (br s, 1H, NH), ~4.2 (m, 1H, CH-N), ~3.0-2.2 (m, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~208 (C=O), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~60 (CH-N), ~45 (CH₂), ~28 (C(CH₃)₃), ~20 (CH₂)
IR (KBr, cm⁻¹) ~3350 (N-H), ~2980 (C-H), ~1780 (C=O, ketone), ~1690 (C=O, carbamate)
Mass Spec (ESI+) m/z: 186.1 [M+H]⁺, 208.1 [M+Na]⁺

Conclusion: A Building Block of Strategic Importance

This compound stands out as a building block of significant strategic importance in contemporary drug discovery. Its unique combination of a strained, electrophilic ketone and a versatile protected amine provides a powerful platform for the synthesis of a wide array of complex and biologically relevant molecules. The protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their pursuit of novel therapeutics.

References

  • Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-cyclobutanones.
  • Habeeb, M. T., Reidl, C. T., Gupta, Y., et al. (2020). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Loyola University Chicago Research Portal.
  • Ghosez, L., et al. (1987). A Short, Efficient Synthesis of α-Amino-γ-butyrolactones and α-Aminocyclobutanones. Tetrahedron Letters, 28(2), 155-158.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
  • Abboud, M. I., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 543.
  • Jungheim, L. N., & Ternansky, R. J. (1992). Non-β-lactam mimics of β-lactam antibiotics. In The Chemistry of β-Lactams (pp. 1-66). VCH Publishers.
  • Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
  • De Simone, F., & Waser, J. (2009). Cyclobutanes in Medicinal Chemistry. Chimia, 63(12), 840-843.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266.
  • Loidl, G., et al. (2002).
  • ChemicalBook. (n.d.). tert-Butyl carbamate.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part II. Synthesis, 1982(10), 893-914.

Sources

Application Note: Stereoselective Reduction of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Specifically, 2-aminocyclobutanol derivatives serve as crucial chiral building blocks for a variety of pharmacologically active molecules. The synthesis of these compounds often involves the stereoselective reduction of a corresponding 2-oxocyclobutyl precursor. This application note provides a detailed guide to the reduction of tert-butyl N-(2-oxocyclobutyl)carbamate, a key intermediate in the synthesis of these valuable building blocks. We will explore the underlying mechanistic principles, compare different reduction protocols, and provide detailed, step-by-step procedures for achieving high diastereoselectivity.

Mechanistic Insights into Ketone Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The most common method involves the use of hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For the purposes of this application note, we will focus on the milder and more chemoselective reagent, sodium borohydride, which is highly effective for the reduction of aldehydes and ketones.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to activate the carbonyl group through hydrogen bonding and to protonate the resulting alkoxide intermediate.[3][4]

Stereochemical Considerations

The reduction of a substituted cyclobutanone, such as this compound, introduces a new stereocenter at the carbonyl carbon. The facial selectivity of the hydride attack determines the relative stereochemistry of the resulting alcohol (i.e., cis or trans). In the case of 3-substituted cyclobutanones, the hydride reduction has been shown to be highly selective for the formation of the cis alcohol.[5][6] This preference is largely governed by torsional strain, favoring an anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model.[5][6] Lowering the reaction temperature and using less polar solvents can further enhance this inherent selectivity.[5]

Caption: General mechanism of ketone reduction by a hydride reagent.

Comparative Analysis of Reduction Protocols

Sodium borohydride is a versatile and cost-effective reducing agent that can be employed under various reaction conditions.[7] The choice of solvent and temperature can significantly influence the reaction rate and, in some cases, the stereoselectivity of the reduction.

Reducing AgentSolvent(s)Temperature (°C)Typical Reaction Time (h)Diastereomeric Ratio (cis:trans)Yield (%)Reference
NaBH₄Methanol (MeOH)0 to rt1 - 4>95:5>90[5]
NaBH₄Ethanol (EtOH)0 to rt2 - 6>90:10>85[3]
NaBH₄Tetrahydrofuran (THF)/H₂Ort4 - 8>90:10>85[8]

Note: The diastereomeric ratio and yield can vary depending on the specific substrate and reaction scale. The data presented here are representative values based on literature precedents for similar systems.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is often preferred due to the high solubility of sodium borohydride in methanol and typically leads to excellent diastereoselectivity and high yields.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude tert-butyl N-(2-hydroxycyclobutyl)carbamate can be purified by flash column chromatography on silica gel.

Caption: Workflow for the reduction of this compound.

Product Characterization

The resulting product, tert-butyl N-(2-hydroxycyclobutyl)carbamate, should be characterized to confirm its identity and purity. The diastereomeric ratio can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the protons on the carbon bearing the hydroxyl group for the cis and trans isomers.

Expected Spectroscopic Data for the major cis-isomer:

  • ¹H NMR: The spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.45 ppm), the protons of the cyclobutane ring, and the proton attached to the nitrogen of the carbamate. The chemical shifts of the protons on the carbon bearing the hydroxyl and amino groups will be indicative of the cis stereochemistry.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl of the carbamate group, the carbons of the tert-butyl group, and the four carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group.

Applications in Drug Discovery

The resulting cis- and trans-2-aminocyclobutanol derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[9] The rigid cyclobutane scaffold can be used to control the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets. These building blocks have been incorporated into molecules targeting various diseases, including cancer and viral infections.[1] For example, derivatives of cis-1-amino-2-indanol, which share a similar structural motif, have been explored as α-glucosidase inhibitors.[10]

Conclusion

The reduction of this compound using sodium borohydride is a reliable and highly stereoselective method for the synthesis of cis-tert-butyl N-(2-hydroxycyclobutyl)carbamate. The procedure is straightforward, utilizes readily available reagents, and provides the desired product in high yield and diastereoselectivity. The resulting 2-aminocyclobutanol derivative is a versatile building block for the development of novel therapeutics.

References

  • CN106167447A - A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols - Google Patents.
  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. Available at: [Link]

  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

  • Sodium Borohydride - Common Organic Chemistry. Available at: [Link]

  • Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[7][11]diazepino-[1,2,3-gh]purines - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Publications. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed Central. Available at: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]

  • Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones - ResearchGate. Available at: [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol - MDPI. Available at: [Link]

  • tert-Butyl (3-oxocyclopentyl)carbamate - ResearchGate. Available at: [Link]

  • An unprecedented stereoselective [2+2] cycloreversion of cyclobutanones - RSC Publishing. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) - MDPI. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing). Available at: [Link]

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  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

Sources

application of tert-butyl N-(2-oxocyclobutyl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butyl N-(2-oxocyclobutyl)carbamate in medicinal chemistry.

Introduction: Unlocking New Chemical Space with a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic properties is relentless. While five- and six-membered rings are ubiquitous in drug design, smaller, more strained carbocycles like cyclobutane are increasingly recognized for their potential to offer unique three-dimensional arrangements and metabolic stability. This guide focuses on This compound , a building block that, while not extensively documented in mainstream literature, holds significant potential by combining the desirable features of a strained cyclobutanone ring with the versatility of a Boc-protected amine.

This document serves as a senior application scientist's perspective, providing a forward-looking analysis based on established chemical principles and analogous systems. We will explore the strategic value of this scaffold, propose a robust synthetic protocol, and detail its application in the rational design of enzyme inhibitors.

The Strategic Value of the 2-Oxocyclobutyl Carbamate Scaffold

The unique properties of the cyclobutane ring, such as its puckered conformation and the increased s-character of its C-H bonds, can be leveraged to orient pharmacophoric elements in distinct vectors not accessible with more common scaffolds. The incorporation of a ketone at the 2-position introduces a site for hydrogen bond acceptance or, more critically, an electrophilic center that can be targeted for covalent or reversible covalent inhibition of enzymes.

The tert-butoxycarbonyl (Boc) protecting group on the adjacent amine is a cornerstone of modern organic synthesis. It provides a stable, acid-labile handle that allows for the selective unmasking of the amine for subsequent elaboration, enabling the construction of complex molecules in a controlled, stepwise manner. The combination of these two functionalities in one compact molecule creates a powerful and versatile building block for diversity-oriented synthesis.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from 2-aminocyclobutanone. Since α-aminoketones can be unstable, a common strategy is to use a protected precursor, such as an acetal, which is deprotected in the final step.[1][2]

Protocol 1: Synthesis from 2,2-Dimethoxycyclobutan-1-amine

This protocol is based on the established synthesis of 2-aminocyclobutanone derivatives where the ketone is protected as a dimethyl acetal.[2]

Step 1: Boc Protection of 2,2-Dimethoxycyclobutan-1-amine

  • To a stirred solution of 2,2-dimethoxycyclobutan-1-amine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 equivalents) at 0 °C to neutralize the salt and act as a base.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl N-(2,2-dimethoxycyclobutyl)carbamate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Acetal Hydrolysis to Yield the Final Product

  • Dissolve the purified tert-butyl N-(2,2-dimethoxycyclobutyl)carbamate (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated HCl.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target compound, This compound .

Data Summary: Expected Characterization

The following table summarizes the expected analytical data for the successfully synthesized target compound.

PropertyExpected Value
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃) Peaks corresponding to Boc group (~1.45 ppm, 9H), cyclobutyl protons (2.0-3.5 ppm, 4H), carbamate N-H (~5.0 ppm, 1H), and α-proton to N-H and C=O (~4.5 ppm, 1H)
¹³C NMR (CDCl₃) Peaks for Boc quaternary carbon (~80 ppm), Boc methyls (~28 ppm), cyclobutyl CH₂ groups, α-CH, and the ketone carbonyl (>200 ppm)
Mass Spec (ESI+) m/z = 186.11 [M+H]⁺, 208.09 [M+Na]⁺

Application Note: A Building Block for Covalent Protease Inhibitors

The 2-oxocyclobutyl moiety is an intriguing electrophilic "warhead" for targeting nucleophilic residues (e.g., cysteine or serine) in enzyme active sites. The ketone's reactivity is enhanced by the strained four-membered ring. This makes this compound an excellent starting point for developing novel protease inhibitors.

Hypothetical Target: Cysteine Proteases (e.g., Cathepsins)

Cysteine proteases are implicated in a variety of diseases, including cancer and inflammatory disorders. Their active site contains a highly nucleophilic cysteine residue that can form a covalent bond with an electrophilic inhibitor.

Proposed Mechanism of Action

The cyclobutanone carbonyl can act as a reversible covalent inhibitor by forming a thiohemiketal with the active site cysteine. The Boc-protected amine provides a vector for building out the rest of the inhibitor to achieve selectivity and binding affinity in adjacent pockets of the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Enzyme Cysteine Protease Cys Active Site Cysteine (Cys-SH) Enzyme->Cys contains Warhead Cyclobutanone (C=O) Cys->Warhead Nucleophilic Attack Inhibitor tert-Butyl N-(2-oxocyclobutyl) -derived Inhibitor Inhibitor->Warhead has electrophilic Scaffold Selectivity Scaffold Inhibitor->Scaffold has Warhead->Cys Forms Reversible Thiohemiketal Adduct caption Mechanism of Reversible Covalent Inhibition

Caption: Reversible covalent inhibition via thiohemiketal formation.

Protocol 2: Elaboration into a Lead Compound via Reductive Amination

This protocol describes how to use the title compound to introduce a side chain that could interact with a specificity pocket (e.g., the S2 pocket) of a target protease.

  • Boc Deprotection:

    • Dissolve This compound (1 equivalent) in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 equivalents) or 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to yield the crude 2-aminocyclobutanone salt (e.g., TFA salt). Use this salt directly in the next step.

  • Reductive Amination:

    • Suspend the crude 2-aminocyclobutanone salt (1 equivalent) and a desired aldehyde or ketone (R-CHO, 1 equivalent) in a solvent like dichloroethane (DCE) or methanol.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).

    • If starting from the hydrochloride salt, a base like triethylamine (1.1 equivalents) may be added.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with DCM or ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to obtain the N-substituted 2-aminocyclobutanone derivative, a potential lead compound for biological evaluation.

G start This compound step1 Boc Deprotection (TFA or HCl) start->step1 intermediate 2-Aminocyclobutanone Salt step1->intermediate step2 Reductive Amination (NaBH(OAc)₃) intermediate->step2 reagent Aldehyde/Ketone (R-CHO) reagent->step2 product N-Substituted Inhibitor for Biological Screening step2->product caption Workflow for Inhibitor Synthesis

Caption: Synthetic workflow from building block to lead compound.

Conclusion and Future Outlook

While direct applications of This compound are not yet prevalent in published literature, its constituent parts—the reactive cyclobutanone and the synthetically versatile Boc-protected amine—position it as a high-potential building block. The protocols and strategies outlined in this guide provide a robust framework for its synthesis and rational application in drug discovery programs, particularly for the development of novel enzyme inhibitors. As medicinal chemists continue to explore beyond flat, aromatic scaffolds, strained ring systems like this one offer a compelling route to novel, potent, and selective therapeutics.

References

  • Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. (n.d.).
  • Importance of Cyclobutanone in Pharmaceutical Intermediates. (2025, September 24). Liskon Biological. [Link]

  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. (2020). Tetrahedron Letters, 61, 151632.
  • Heath, T. K., Lutz, Jr., M. R., Reidl, C. T., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 543. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & Bolt, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100532. [Link]

  • tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • van der Kolk, R., et al. (2021).
  • Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4577-4583.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester.Organic Syntheses, 82, 98.
  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (2008). U.S.
  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
  • Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dembitsky, V. M., & Hanuš, L. O. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Compounds have pharmacological activity. (n.d.).
  • Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Fülöp, F. (2001). The chemistry of 2-aminocycloalkanecarboxylic acids.Chemical Reviews, 101(7), 2181-2204.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.
  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2025, August 6).

Sources

Application Note & Protocol: High-Fidelity Reductive Amination of tert-Butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclobutylamines

Cyclobutylamine scaffolds are privileged structures in modern medicinal chemistry. Their unique conformational constraints and three-dimensional character offer a compelling alternative to more traditional, flexible alkyl or aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] The synthesis of N-substituted cyclobutylamine derivatives is therefore a critical task in drug discovery and development.[3]

Reductive amination, or reductive alkylation, stands out as one of the most robust and versatile methods for C-N bond formation, converting a carbonyl group into an amine via an imine intermediate.[4][5] This application note provides a comprehensive, field-proven protocol for the reductive amination of tert-butyl N-(2-oxocyclobutyl)carbamate with a variety of primary and secondary amines. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, detailing the mechanistic rationale, experimental workflow, and expected outcomes.

Mechanistic Rationale & The Choice of Reagent

The success of a reductive amination hinges on the selective reduction of the imine (or iminium ion) intermediate in the presence of the starting carbonyl compound. A non-selective reducing agent would lead to the formation of the corresponding alcohol byproduct, decreasing the yield of the desired amine.

The reaction proceeds in two key stages:

  • Iminium Ion Formation: The amine nucleophilically attacks the ketone carbonyl to form a hemiaminal, which then dehydrates to form a transient imine. Under the typically neutral to weakly acidic reaction conditions, this imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent delivers a hydride to the iminium ion to yield the final amine product.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

Sodium triacetoxyborohydride is the reagent of choice for this transformation for several critical reasons:[6]

  • Enhanced Selectivity: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride.[7] Consequently, NaBH(OAc)₃ is a mild reducing agent that does not readily reduce ketones or aldehydes but is highly effective at reducing the protonated iminium ion intermediate.[7][8] This chemoselectivity is paramount to achieving high yields.

  • Mild Reaction Conditions: The reaction proceeds efficiently under neutral or weakly acidic conditions (often with a catalytic amount of acetic acid for ketones), which is crucial for substrates containing acid-sensitive protecting groups like the tert-butoxycarbonyl (Boc) group present in our starting material.[9][10]

  • Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are significantly less toxic, simplifying handling and waste disposal.[6][11]

  • Broad Scope: It is effective for a wide range of ketones and aldehydes with both primary and secondary amines, including weakly basic ones.[8]

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Hydride Reduction Ketone Boc-NH-Cyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R1R2NH Amine R1R2NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Product Target Amine Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer

Caption: Mechanism of reductive amination using NaBH(OAc)₃.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%CommercialStore desiccated.
Amine (Primary or Secondary)≥98%CommercialUse as limiting reagent if valuable.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95% (ReagentPlus®)Sigma-AldrichHygroscopic; handle under inert gas.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercial
Acetic Acid (optional)Glacial, ACS ReagentCommercialCan catalyze iminium formation.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-preparedFor aqueous work-up.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Septa and needles for reagent addition

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

Step-by-Step Procedure

The following workflow diagram outlines the complete experimental process.

Experimental Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Reaction 3. Reaction Monitoring Addition->Reaction Quench 4. Work-up: Quench Reaction->Quench Extract 5. Work-up: Extraction Quench->Extract Purify 6. Purification Extract->Purify Analyze 7. Analysis Purify->Analyze

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1–1.2 eq). If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stirring and Catalyst (Optional): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation. For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.05 eq) can be added at this stage.[10]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted product.

Expected Results & Troubleshooting

Amine TypeTypical Reaction TimeExpected YieldPotential Side Products
Aliphatic Primary2–8 hours75–95%Di-alkylation (formation of tertiary amine)
Aliphatic Secondary4–12 hours80–98%Generally very clean
Aromatic Primary12–24 hours60–85%Slower reaction due to lower amine basicity
Aromatic Secondary18–36 hours50–80%Steric hindrance and electronics can slow the reaction

Troubleshooting Guide:

  • Low Yield / Incomplete Reaction:

    • Cause: Insufficient reaction time, moisture inactivating the reducing agent, or low reactivity of the amine.

    • Solution: Ensure anhydrous conditions. Add a catalytic amount of acetic acid to promote iminium formation.[10] Allow the reaction to run longer or warm gently (e.g., to 40 °C).

  • Formation of Alcohol Byproduct:

    • Cause: The reducing agent is too reactive or conditions are too acidic, leading to ketone reduction.

    • Solution: NaBH(OAc)₃ is specifically chosen to avoid this.[7] Ensure no strong acids are present.

  • Di-alkylation with Primary Amines:

    • Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the ketone.

    • Solution: Use a larger excess of the primary amine. Alternatively, employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[10][12]

Safety Precautions

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. It is also a mild irritant. Handle in a well-ventilated fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxicant. All manipulations should be performed within a certified chemical fume hood.

  • General: Standard laboratory safety practices should be followed at all times.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). Vertex AI Search.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]

  • Rowley, C. N., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]

  • Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts. Semantic Scholar. [Link]

  • Myers, A. Chem 115. Harvard University.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem, 13(12), 3110-3114. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2006). PubMed. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Reductive amination. Wikipedia. [Link]

  • tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Neelarapu, R., & Petukhov, P. A. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. NIH. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Synthesis of N-Substituted Cyclooctanamine Derivatives: Applic
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • Removal of Boc protecting group as workup? (2014). Reddit. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis of cyclobutyl amine 8. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkyl

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Application Notes and Protocols for Stereoselective Reactions of tert-Butyl N-(2-Oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Cyclobutanes in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. When stereochemistry is introduced, particularly in the form of chiral 2-substituted aminocyclobutane derivatives, the possibilities for creating novel, potent, and selective therapeutics expand significantly. tert-Butyl N-(2-oxocyclobutyl)carbamate is a versatile and valuable building block for accessing this chemical space. The presence of the ketone functionality at the 2-position provides a handle for a variety of stereoselective transformations, including reductions, alkylations, and aldol reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen atom plays a crucial role in directing the stereochemical outcome of these reactions, making it a cornerstone of predictable and controlled asymmetric synthesis.

This comprehensive guide provides detailed application notes and protocols for key stereoselective reactions of this compound, designed for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices, ensuring not only procedural accuracy but also a deep understanding of the principles of stereocontrol.

Diastereoselective Reduction of the Carbonyl Group: Accessing cis- and trans-2-Aminocyclobutanols

The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation that sets the stereochemistry at the C-1 position relative to the C-2 amino group. The choice of reducing agent is paramount in dictating the formation of either the cis or trans diastereomer of the resulting tert-butyl N-(2-hydroxycyclobutyl)carbamate. This stereocontrol is primarily governed by the interplay between steric hindrance and chelation effects.

Mechanistic Insight: The Dichotomy of Steric Hindrance and Chelation Control

The stereochemical outcome of the reduction is a classic example of Felkin-Anh-Eisenstein versus chelation-controlled models.

  • Non-Chelating Conditions (Felkin-Anh Control): In the absence of a chelating metal ion, the stereochemical course is dictated by steric interactions. The bulky Boc-protected amino group at C-2 will orient itself to minimize steric strain with the incoming nucleophilic hydride. According to the Felkin-Anh model, the largest substituent (the Boc-amino group) will position itself perpendicular to the carbonyl plane. The nucleophile will then attack from the less hindered face, which is typically anti to the bulky substituent. This leads to the formation of the trans-2-aminocyclobutanol derivative. Bulky hydride reagents, such as L-Selectride®, favor this pathway.

  • Chelating Conditions: When a reducing agent containing a Lewis acidic metal cation (e.g., Na⁺ in NaBH₄) is used in a suitable solvent, a five-membered chelate can form between the metal, the carbonyl oxygen, and the nitrogen of the Boc-carbamate. This chelation locks the conformation of the molecule, and the hydride is delivered from the less hindered face of this rigid complex. This pathway typically leads to the formation of the syn or cis-2-aminocyclobutanol derivative.

The following diagram illustrates these competing pathways:

G cluster_0 Stereoselective Reduction Pathways cluster_1 Non-Chelating Conditions cluster_2 Chelating Conditions Start This compound NC_Reagent L-Selectride® (Bulky Hydride) Start->NC_Reagent C_Reagent NaBH₄ (Chelating Metal) Start->C_Reagent NC_TS Felkin-Anh Transition State (Steric Control) NC_Reagent->NC_TS Attack anti to Boc-amino group NC_Product trans-2-Aminocyclobutanol Derivative NC_TS->NC_Product C_TS Chelation-Controlled Transition State C_Reagent->C_TS Hydride delivery to chelated complex C_Product cis-2-Aminocyclobutanol Derivative C_TS->C_Product

Figure 1. Competing pathways in the diastereoselective reduction of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of trans-tert-Butyl N-(2-hydroxycyclobutyl)carbamate (Non-Chelating)

Reagent/ParameterValue/ConditionRationale
Starting Material This compound1.0 equiv
Reducing Agent L-Selectride® (1.0 M in THF)1.2 equiv
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to prevent quenching of the hydride reagent.
Temperature -78 °C to room temperatureLow temperature to enhance selectivity and control reactivity.
Reaction Time 2-4 hoursMonitored by TLC until starting material is consumed.
Work-up Slow addition of water, followed by aqueous NaOH and H₂O₂.To quench excess hydride and decompose the borane complexes.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water.

  • Sequentially add aqueous sodium hydroxide (e.g., 3 M) and 30% hydrogen peroxide, maintaining the temperature below 20 °C.

  • Stir the mixture for 1 hour at room temperature, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trans-isomer.

Protocol 1.2: Synthesis of cis-tert-Butyl N-(2-hydroxycyclobutyl)carbamate (Chelating)

Reagent/ParameterValue/ConditionRationale
Starting Material This compound1.0 equiv
Reducing Agent Sodium borohydride (NaBH₄)1.5 equiv
Solvent Methanol (MeOH)Protic solvent that facilitates chelation with the sodium ion.
Temperature 0 °C to room temperatureMilder conditions are sufficient for NaBH₄ reductions.
Reaction Time 1-2 hoursTypically a rapid reaction.
Work-up Quench with acetone, concentrate, and partition between water and ethyl acetate.To destroy excess NaBH₄ and for product extraction.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) portion-wise, controlling any effervescence.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by the addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the cis-isomer.

Characterization and Stereochemical Assignment

The stereochemical outcome of the reduction can be confirmed using ¹H NMR spectroscopy.[1] The coupling constants between the protons on C-1 and C-2 are diagnostic. In the cis-isomer, the axial-equatorial or equatorial-axial relationship typically results in a smaller coupling constant (J ≈ 2-5 Hz), whereas the diaxial relationship in the more stable conformation of the trans-isomer leads to a larger coupling constant (J ≈ 8-10 Hz).

Stereoselective Alkylation: Forging New Carbon-Carbon Bonds at the α-Position

The α-alkylation of this compound allows for the introduction of a wide range of substituents, further functionalizing this versatile scaffold. Achieving high stereoselectivity in this transformation requires careful control over the formation and subsequent reaction of the enolate intermediate. The bulky Boc group again plays a critical role in directing the approach of the electrophile.

Mechanistic Considerations: The Role of the Chiral Auxiliary and Enolate Geometry

The stereoselective alkylation of ketones is a well-established field, with seminal contributions from researchers like Evans, Enders, and Myers. The principles developed in these systems are applicable here. The Boc-protected amino group acts as a chiral auxiliary, influencing the facial selectivity of the alkylation.

The process involves the deprotonation of the α-proton to form a chiral enolate. The geometry of this enolate and the subsequent approach of the electrophile are influenced by the steric bulk of the Boc group and the counterion of the base used. The electrophile will typically approach from the face opposite to the bulky Boc-amino group, leading to a predictable stereochemical outcome.

G cluster_0 Asymmetric α-Alkylation Workflow Start This compound Deprotonation Deprotonation with a Strong Base (e.g., LDA) Start->Deprotonation Enolate Formation of Chiral Enolate Intermediate Deprotonation->Enolate Stereocontrolled enolate formation Alkylation Addition of Electrophile (R-X) Enolate->Alkylation Electrophile approaches from less hindered face Product α-Alkylated Product (Stereochemistry controlled by Boc group) Alkylation->Product

Figure 2. Workflow for the stereoselective α-alkylation of this compound.

Experimental Protocol: Asymmetric α-Alkylation

Protocol 2.1: Diastereoselective α-Benzylation

Reagent/ParameterValue/ConditionRationale
Starting Material This compound1.0 equiv
Base Lithium diisopropylamide (LDA)1.1 equiv
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, non-coordinating solvent.
Temperature -78 °CTo ensure kinetic control of deprotonation and alkylation.
Electrophile Benzyl bromide1.2 equiv
Reaction Time 2-3 hoursMonitored by TLC.
Work-up Quench with saturated aqueous NH₄Cl.To neutralize the reaction mixture.

Step-by-Step Procedure:

  • Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the carbamate solution to the LDA solution via cannula.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Stereoselective Aldol Reactions: Accessing β-Hydroxy Ketone Derivatives

The aldol reaction of this compound with an aldehyde provides a powerful method for constructing a new carbon-carbon bond and a new stereocenter. The stereochemical outcome of this reaction is highly dependent on the enolate geometry and the nature of the aldehyde.

Mechanistic Principles: Zimmerman-Traxler Model

The stereoselectivity of the aldol reaction can often be predicted using the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. The geometry of the enolate (E or Z) and the steric bulk of the substituents on both the enolate and the aldehyde determine the preferred transition state and thus the diastereoselectivity of the product. The formation of a specific enolate geometry can be influenced by the choice of base and solvent.

Experimental Protocol: Diastereoselective Aldol Reaction with Benzaldehyde

Protocol 3.1: Lewis Acid-Mediated Aldol Condensation

Reagent/ParameterValue/ConditionRationale
Starting Material This compound1.0 equiv
Base Lithium diisopropylamide (LDA)1.05 equiv
Lewis Acid Zinc chloride (ZnCl₂)1.1 equiv
Solvent Anhydrous Tetrahydrofuran (THF)Standard aprotic solvent for enolate chemistry.
Temperature -78 °C to 0 °CLow temperature for controlled enolate formation and reaction.
Electrophile Benzaldehyde1.2 equiv
Reaction Time 3-4 hoursMonitored by TLC.
Work-up Quench with saturated aqueous NH₄Cl.Standard work-up for aldol reactions.

Step-by-Step Procedure:

  • Generate the lithium enolate of this compound with LDA in THF at -78 °C as described in Protocol 2.1.

  • To the enolate solution, add a solution of anhydrous zinc chloride (1.1 equiv) in THF.

  • Stir the mixture at -78 °C for 30 minutes to allow for transmetalation to the zinc enolate.

  • Add benzaldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Conclusion

This compound is a highly valuable building block for the synthesis of stereochemically rich cyclobutane derivatives. By carefully selecting reaction conditions and reagents, the stereochemical outcome of reductions, alkylations, and aldol reactions can be precisely controlled. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile intermediate in the pursuit of novel chemical entities for drug discovery and development.

References

  • Gennari, C. (1991). Stereoselective Aldol Reactions of γ-Thiobutyrolactone: The Benzaldehyde Anomaly. Angewandte Chemie International Edition in English, 30(7), 853-855. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Wipf, P. (2009). Reductions. University of Pittsburgh. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. [Link]

  • Hwang, S. H., & Blaskovich, M. A. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108. [Link]

  • JETIR. (2024). A review on stereoselectivity in aldol condensation reaction. JETIR, 11(4). [Link]

  • Gennari, C., et al. (1991). Stereoselective Aldol Reactions of γ-Thiobutyrolactone: The Benzaldehyde Anomaly. Synfacts, 1991(07), 134-134. [Link]

  • PubChem. (n.d.). 2-Aminocyclobutan-1-ol. Retrieved from [Link]

  • Wiley-VCH. (2013). Stereoselective Acetate Aldol Reactions. [Link]

  • Belokon, Y. N., et al. (2005). Mechanistic studies on the asymmetric alkylation of amino ester enolates using a copper(II)salen catalyst. Chemical Communications, (21), 2707-2709. [Link]

  • O'Brien, P., & Childs, A. C. (2006). Asymmetric transformations of enolates and azaenolates. CORA. [Link]

  • University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. [Link]

  • Kroutil, W., & Faber, K. (1999). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. Journal of the American Chemical Society, 121(24), 5789-5790. [Link]

  • Evans, D. A. (n.d.). Enolate Alkylations. Harvard University. [Link]

  • Mimetica. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Gennari, C., et al. (1991). Stereoselective Aldol Condensation of Acetone with Benzaldehydes using Cyclobutane-Derived Tripeptide Catalysts. ResearchGate. [Link]

  • SciSpace. (n.d.). Aldol condensation. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)
  • MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(15), 4987. [Link]

  • Organic Syntheses. (n.d.). TERT-BUTYL (2-AMINOETHYL)CARBAMATE. [Link]

  • ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • ResearchGate. (n.d.). The diastereoselective reduction by l-Selectride. [Link]

  • NIH. (2007). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 9(10), 1833-1836. [Link]

  • MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(3), M1001. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl N-(2-oxocyclobutyl)carbamate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the common challenges associated with purifying this valuable synthetic intermediate. The guidance herein is built upon established principles of organic chemistry and practical, field-proven experience to ensure you can achieve high purity and yield in your experiments.

Purification Overview & Logic

This compound is a moderately polar molecule containing a ketone and a Boc-protected amine. Its purification strategy hinges on exploiting the polarity difference between the desired product and potential impurities. The primary methods for purification are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the physical state of the crude product.

The tert-butoxycarbonyl (Boc) protecting group is notoriously acid-labile.[1][2] Therefore, all purification steps must be conducted under neutral or slightly basic conditions to prevent premature deprotection. The presence of the ketone also introduces the possibility of enolization or other side reactions, necessitating mild purification conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My TLC shows multiple spots after the reaction. How do I identify my product and choose a purification method?

Answer:

A complex Thin Layer Chromatography (TLC) plate is a common outcome. The first step is systematic identification.

  • Spot Identification: Run a TLC with separate lanes for your starting material(s), a co-spot (starting material and reaction mixture in the same lane), and the crude reaction mixture. The product spot should be new and distinct from the starting materials. This compound is more polar than many amine starting materials but less polar than the corresponding unprotected amino ketone.

  • Impurity Analysis: Common impurities from a Boc-protection reaction include unreacted amine, excess di-tert-butyl dicarbonate (Boc₂O), and potentially a di-Boc-protected byproduct if the starting amine had multiple reactive sites.[3] Boc₂O can often be seen on a TLC plate and may need to be removed.

  • Method Selection:

    • Flash Column Chromatography: This is the most robust method for separating multiple components with different polarities.[4] If your TLC shows clear separation between the product spot and impurities, chromatography is the recommended path.

    • Recrystallization: If the crude product is a solid and one spot is dominant on the TLC, recrystallization may be a faster and more scalable option. However, it is less effective at removing impurities with similar solubility and polarity to the product.[5][6]

Q2: I'm performing flash column chromatography, but my product is co-eluting with an impurity.

Answer:

Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve.

  • Causality: The resolving power of chromatography depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If this difference is minimal, separation is poor.

  • Solution Protocol:

    • Re-optimize the TLC Solvent System: Your goal is to find a solvent system where the product has an Rf value between 0.2 and 0.3, and the separation (ΔRf) between it and the closest impurity is maximized.[4]

    • Try a Different Solvent System: If a simple ethyl acetate/hexane system is failing, introduce a third solvent or switch systems entirely. For example, dichloromethane/methanol can offer different selectivity.

    • Use a Gradient Elution: Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Q3: My compound is an oil and won't crystallize. How can I get a solid product?

Answer:

Many Boc-protected compounds initially present as oils or thick syrups, often due to residual solvent or minor impurities that inhibit lattice formation.[5][6]

  • Causality: Crystallization requires a high degree of purity and the right solvent conditions to allow for the formation of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Ensure Purity: First, confirm the purity by TLC or ¹H NMR. If significant impurities are present, purify by flash column chromatography first.

    • Remove All Solvents: Ensure all reaction and work-up solvents are completely removed under high vacuum, sometimes with gentle heating (e.g., 40 °C).[5]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites.

      • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the oil.[7][8]

      • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (like hexane or diethyl ether), and stir or sonicate the mixture vigorously. This can wash away soluble impurities and force the product to precipitate as a solid.[6]

    • Slow Evaporation/Vapor Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., pentane). The poor solvent will slowly diffuse into the vial, gradually reducing the solubility of your product and promoting slow crystal growth.[5]

Q4: During work-up or purification, I see a new, very polar spot appearing on my TLC. What is happening?

Answer:

This is a classic sign of Boc group cleavage.

  • Causality: The Boc group is highly sensitive to acid.[1][2] Accidental exposure to acidic conditions, even mild ones (e.g., silica gel can be slightly acidic, or an aqueous wash may not have been fully neutralized), can hydrolyze the carbamate to release the free amine. The free amine is significantly more polar and will have a much lower Rf value on a silica TLC plate.

  • Preventative Measures:

    • Neutralize Washes: Ensure all aqueous layers are neutralized or slightly basic before extraction. Use a saturated sodium bicarbonate (NaHCO₃) solution wash.

    • Buffer the Silica Gel: If you suspect your silica gel is too acidic, you can neutralize it. Prepare your column slurry in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5% v/v).[4] This is especially important if your product streaks on the TLC plate.

    • Avoid Strong Acids: Do not use strong acids during the work-up. If an acid wash is necessary, use a weak, dilute acid (e.g., 1% citric acid) and immediately follow with a base wash.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose TLC and column chromatography solvent system for this compound?

Answer:

A mixture of ethyl acetate (EtOAc) and hexane is the most common and effective solvent system.

  • Rationale: The polarity of the eluent can be finely tuned by adjusting the ratio of the polar solvent (EtOAc) to the non-polar solvent (hexane). This system provides good resolution for a wide range of moderately polar compounds.

  • Starting Ratios: Begin TLC analysis with a 30:70 mixture of EtOAc:Hexane. Adjust the ratio to achieve an Rf for the product of approximately 0.2-0.3 for optimal column chromatography separation.[4]

Application Recommended Solvent System Typical Ratio (v/v) Notes
TLC Analysis Ethyl Acetate / Hexane30:70 to 50:50Adjust for optimal spot separation.
Column Chromatography Ethyl Acetate / Hexane10:90 to 40:60Start with a lower polarity than your TLC system.
Alternative System Dichloromethane / Methanol99:1 to 95:5Useful if EtOAc/Hexane fails to provide resolution.
Q2: How should I store purified this compound?

Answer:

The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Rationale: The Boc group is thermally labile and can degrade over time at elevated temperatures.[1] The ketone functionality can also be susceptible to degradation. Cool, dry, and inert conditions will maximize its shelf-life.

Q3: My product appears as a white or light yellow solid. Is the color an indication of impurity?

Answer:

A white to off-white or light yellow crystalline solid is the expected appearance.[9] A slight yellow tint is common for many organic compounds and is not necessarily indicative of significant impurity. However, a darker yellow, brown, or oily appearance suggests the presence of impurities, and further purification is recommended.

Q4: Can I use reverse-phase chromatography for this purification?

Answer:

Yes, reverse-phase (RP) chromatography is a viable alternative, though less common for routine lab-scale purification than normal-phase silica gel chromatography.

  • Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[10] Elution order is reversed: non-polar compounds elute last. This can be very effective for separating polar compounds or for removing very non-polar impurities. It is often used for high-purity analytical applications or challenging separations.

Visualized Workflow: Purification Decision Tree

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Evaluation cluster_paths Purification Paths start Crude Reaction Mixture tlc Run Analytical TLC (EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision col_chrom Perform Flash Column Chromatography decision->col_chrom Multiple spots or significant streaking recryst Attempt Recrystallization or Trituration decision->recryst One major spot, crude is solid wash Perform Aqueous Wash (e.g., NaHCO₃) & Re-evaluate decision->wash Baseline material or suspected acidic impurity end_node Pure Product col_chrom->end_node recryst->end_node wash->tlc Re-analyze

Caption: Decision tree for selecting a purification strategy.

References

  • CN112661672A - Crystallization method of Boc-amino acid.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

  • VanVeller Lab Resources - Department of Chemistry, Iowa State University. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • tert-Butyl carbamate - SIELC Technologies. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.

Synthesis Overview and Primary Mechanism

The target molecule, this compound, is typically synthesized by the N-acylation of 2-aminocyclobutanone with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for installing the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine.[1][2] The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acid byproduct and facilitate the reaction.

The fundamental mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butoxide.[2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products r1 2-Aminocyclobutanone cond + Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DCM) r1->cond r2 Di-tert-butyl dicarbonate (Boc)₂O r2->cond p1 This compound cond->p1 Nucleophilic Acyl Substitution p2 CO₂ + t -BuOH + Base·H⁺ cond->p2 Nucleophilic Acyl Substitution

Caption: General synthesis scheme for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Answer: Low or no conversion is a common issue that can stem from several sources. Systematically investigating the following possibilities can help identify the root cause.

Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • 2-Aminocyclobutanone Instability: 2-aminocyclobutanone, particularly as the free base, can be unstable. If you are starting from the hydrochloride salt, ensure complete and careful neutralization before adding the Boc anhydride. Incomplete neutralization will leave the amine protonated and non-nucleophilic.

    • Boc Anhydride Degradation: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or verify the quality of your reagent.

    • Solvent Purity: Ensure you are using anhydrous solvents. Water can react with Boc₂O and interfere with the reaction.[2]

  • Reaction Conditions:

    • Insufficient Base: An inadequate amount of base (e.g., triethylamine, DIPEA) will result in the accumulation of acidic byproducts, which can protonate the starting amine and halt the reaction. Use at least 1.1 equivalents of base.

    • Low Temperature: While the reaction typically proceeds well at room temperature, low conversion may be improved by gentle heating (e.g., to 40 °C).[1] However, be cautious, as higher temperatures can promote side reactions.

  • Procedural Errors:

    • If starting with 2-aminocyclobutanone hydrochloride, the in-situ formation of the free amine might be inefficient. Consider isolating the free amine in a separate step, though this is often avoided due to its instability.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Are reagents fresh and anhydrous? start->q1 s1 Replace Boc₂O. Use dry solvent. Verify starting amine quality. q1->s1 No q2 Was the base appropriate and sufficient? q1->q2 Yes s1->q2 s2 Use ≥1.1 eq. of a non-nucleophilic base (e.g., TEA). q2->s2 No q3 Were reaction conditions optimal? q2->q3 Yes s2->q3 s3 Extend reaction time. Consider gentle heating (40°C). q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting flowchart for low product yield.

Question 2: I've isolated a major byproduct with a different molecular weight. What could it be?

Answer: The formation of significant byproducts often points to competing reaction pathways involving the starting materials. The most probable side reactions are cyclobutanone ring-opening or self-condensation.

1. Most Likely Side Reaction: Ring Opening

The cyclobutanone ring is strained and susceptible to ring-opening reactions. A study on a similar N-(2-oxocyclobutyl)decanamide structure revealed an unexpected ring-opened product.[4] This can be initiated by radicals, acid, or base. In your synthesis, trace impurities or localized heat could trigger a similar process.

  • Proposed Mechanism: A base-catalyzed retro-Dieckmann or similar cleavage could lead to the formation of a linear γ-aminobutyric acid derivative. This would result in the addition of a water molecule to the empirical formula (from workup) and a significantly different NMR spectrum.

  • How to Confirm: Use mass spectrometry to check for a product with a molecular weight corresponding to C₉H₁₇NO₃ + H₂O. ¹H NMR would show the loss of the constrained cyclobutyl ring protons and the appearance of a more flexible alkyl chain.

  • Prevention:

    • Run the reaction at lower temperatures (0 °C to room temperature).

    • Use a high-purity, non-nucleophilic base.

    • Ensure a completely inert atmosphere to prevent radical-initiated pathways.

Ring_Opening_Mechanism Proposed Ring-Opening Side Reaction start tert-butyl N-(2-oxocyclobutyl)carbamate cond1 + Base (B:)or Trace H₂O start->cond1 inter Ring-Opened Intermediate (Enolate) cond2 + H₃O⁺(Aqueous Workup) inter->cond2 product Linear Carboxylic Acid (after workup) cond1->inter Retro-Dieckmann Type Cleavage cond2->product Protonation

Caption: Plausible mechanism for the base-catalyzed ring-opening of the product.

2. Other Possible Side Reactions:

  • Aldol Self-Condensation: The cyclobutanone starting material can undergo a base-catalyzed aldol reaction with itself before the Boc protection is complete. This is more likely if the addition of Boc₂O is slow or the reaction is run at high concentrations.

  • Over-alkylation (Di-Boc Product): While less common for carbamates, harsh conditions (strong base, high temperature) could potentially lead to the formation of a di-Boc protected byproduct, although this is sterically hindered and electronically unfavorable.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for this synthesis? A: A non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used and effective.[1][2] The choice may depend on the scale and desired workup procedure.

Q2: How can I best purify the final product? A: Flash column chromatography on silica gel is the standard method. Use a gradient of ethyl acetate in hexanes.

  • Pro-Tip: If you suspect your compound is unstable on silica (which can be slightly acidic), you can either neutralize the silica by pre-treating it with a 1% solution of triethylamine in your eluent or use a different stationary phase like alumina. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method if the product is a solid.[5]

Q3: Are there alternative synthetic routes? A: Yes, one could envision a route starting from a cyclobutene derivative, or a pinacol-type rearrangement of a substituted cyclopropyl carbinol to form the cyclobutanone ring.[6] However, for Boc protection of a pre-existing 2-aminocyclobutanone core, the use of di-tert-butyl dicarbonate is the most direct and widely accepted method.[7]

Q4: My product appears to decompose upon storage. How can I prevent this? A: The product contains a ketone, which can be susceptible to degradation over time. Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (≤ 4 °C) to minimize degradation. If it is an oil, storing it as a solution in a dry, aprotic solvent may also improve stability.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity while minimizing the side reactions discussed above.

Materials:

  • 2-Aminocyclobutanone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-aminocyclobutanone hydrochloride (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. The suspension should become a clear solution as the free amine is formed.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the Boc₂O solution to the reaction mixture dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to obtain the pure this compound.

Data Summary Table

The following table provides expected outcomes based on variations in reaction conditions. These are illustrative and may vary based on substrate purity and scale.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Sub-optimal)Potential Side Reactions
Base 1.2 eq TEA1.2 eq NaH0.9 eq TEARing-opening, Aldol
Temperature 0 °C to 25 °C50 °C25 °CRing-opening
Solvent Anhydrous DCMAnhydrous DMF"Dry" THF (from bottle)Incomplete reaction
Expected Yield 65-85%40-60%<50%Low yield, byproducts
Expected Purity >95% (post-column)VariableLowMultiple impurities

References

  • Allen, S. E., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Davies, H. M., & Walji, A. M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]

  • Wasserman, H. H., Cochoy, R. E., & Baird, M. S. (1969). Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols. Journal of the American Chemical Society. Available at: [Link]

  • University of Cape Town Libraries. (n.d.). Reactions and reactivity of allyl and related carbamates. Available at: [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of tert-Butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl N-(2-oxocyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and in-depth explanations to improve your yield, purity, and overall success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching this synthesis.

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most direct and widely adopted method is the N-protection of 2-aminocyclobutanone with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[1] The primary challenge lies not in the protection chemistry itself, which is robust, but in the handling of the starting material, 2-aminocyclobutanone.

Q2: My starting material is 2-aminocyclobutanone hydrochloride. Do I need to perform a separate neutralization step before the reaction?

A separate neutralization and extraction of the free amine is generally not recommended. 2-Aminocyclobutanone as a free base is prone to instability and self-condensation. The most effective strategy is an in situ neutralization within the reaction mixture. This is typically achieved by using at least two equivalents of a suitable base: one equivalent to neutralize the hydrochloride salt and a second to facilitate the carbamate formation by scavenging the proton released during the reaction.

Q3: What kind of yields can I realistically expect?

With a high-quality starting material and optimized conditions, yields for this Boc protection can range from 75% to over 90% . Yields below this range often point to specific, correctable issues related to the stability of the starting material, incomplete reaction, or side reactions, which are addressed in the Troubleshooting Guide below.

Q4: How stable is the final product, this compound, for storage?

The N-Boc carbamate functional group is quite stable under neutral and basic conditions. However, the cyclobutanone ring imparts some strain and reactivity. The product is sensitive to strong acidic conditions, which will cleave the Boc group.[2] For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at ≤4°C.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low or No Product Formation

You've run the reaction, but your TLC or LC-MS analysis shows mostly unreacted starting material or a baseline spot, with little to no desired product.

Potential CauseScientific Explanation & ValidationSuggested Solution
Incomplete Neutralization The reaction requires the amine to be in its free, nucleophilic state. If you start with 2-aminocyclobutanone HCl, an insufficient amount of base will leave the amine protonated as an unreactive ammonium salt.Use at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, use an excess of a solid inorganic base like NaHCO₃ or K₂CO₃ in a biphasic system (e.g., DCM/water), which effectively neutralizes the HCl and drives the reaction forward.
Degraded Starting Material 2-Aminocyclobutanone hydrochloride can degrade over time, especially if exposed to moisture, leading to ring-opened or polymerized impurities.[3] A discolored (e.g., yellow or brown) starting material is a key indicator of degradation.Always use a fresh, high-purity lot of the starting material, which should appear as a white to off-white solid. If degradation is suspected, attempt a small-scale reaction first to confirm reactivity.
Hydrolysis of (Boc)₂O Di-tert-butyl dicarbonate is sensitive to water, especially under basic conditions. If your solvent is wet or the reaction is run in an aqueous basic solution for too long at elevated temperatures, the (Boc)₂O can hydrolyze to tert-butanol and CO₂, rendering it ineffective.Use anhydrous solvents when employing organic bases like TEA. If using a biphasic system, keep the reaction temperature low (0 °C to room temperature) and monitor the reaction for completion within a few hours to minimize hydrolysis.
Problem 2: Reaction is Messy with Multiple Unidentified Spots on TLC

Your reaction appears to have worked, but the TLC plate shows several new spots, making purification a significant challenge.

Potential CauseScientific Explanation & ValidationSuggested Solution
Di-Boc Formation Over-protection can occur, leading to the formation of N,N-bis(tert-butoxycarbonyl)cyclobutylamine. This is more likely under harsh conditions or with certain catalysts.This side reaction can be suppressed by using a protic solvent or a biphasic system (e.g., THF/water or dioxane/water) with a base like NaOH or NaHCO₃, which favors mono-N-Boc protection.[4] Avoid using 4-dimethylaminopyridine (DMAP) as a catalyst if this is a persistent issue.
Aldol Self-Condensation The cyclobutanone has an enolizable proton, making it susceptible to base-catalyzed self-condensation, leading to higher molecular weight impurities.Use a non-nucleophilic, sterically hindered base like DIPEA instead of TEA. Running the reaction at a lower temperature (e.g., 0 °C) and adding the (Boc)₂O solution slowly to the amine/base mixture can significantly reduce the rate of this side reaction.
Ring Opening The strained cyclobutanone ring can be susceptible to cleavage under certain nucleophilic or harsh pH conditions, leading to various linear byproducts.Employ mild reaction conditions. A biphasic system with sodium bicarbonate is one of the gentlest methods for Boc protection.[1] Ensure the pH does not become excessively high.
Problem 3: Difficulty Purifying the Final Product

You have a decent crude yield, but purification by column chromatography is proving difficult.

Potential CauseScientific Explanation & ValidationSuggested Solution
Co-elution with Byproducts The polarity of the desired product can be very similar to that of unreacted starting material or certain byproducts, making separation difficult.Adjust the polarity of your mobile phase. A shallow gradient (e.g., starting from 5% EtOAc in Hexanes and slowly increasing to 30%) often provides better separation. If co-elution persists, consider an alternative purification method like crystallization from a solvent system such as ethyl acetate/hexanes or diethyl ether/pentane.
Product Degradation on Silica Silica gel is slightly acidic and can, in some cases, cause partial cleavage of the Boc group, especially if the column runs for an extended period. This appears as streaking or tailing on the TLC plate.1. Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of triethylamine (~0.5-1%).2. Use Alumina: Consider using neutral alumina instead of silica gel for the chromatography.3. Work Quickly: Do not let the product sit on the column for longer than necessary.

Section 3: Optimized Experimental Protocols

The following protocol represents a robust starting point, incorporating best practices to mitigate common issues.

Protocol 1: High-Yield Synthesis via Biphasic Conditions

This method is highly recommended for its mildness and suppression of side reactions.

  • Reaction Setup: To a round-bottom flask, add 2-aminocyclobutanone hydrochloride (1.0 eq.). Add dichloromethane (DCM, ~5 mL per mmol of starting material) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~5 mL per mmol).

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by spotting a sample from the organic layer.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography using a gradient of ethyl acetate in hexanes.

Section 4: Visualizing the Process

Diagram 1: General Synthesis Workflow

This diagram outlines the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 2-Aminocyclobutanone HCl Dissolve Dissolve in Biphasic System (DCM/aq. NaHCO₃) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBoc Add (Boc)₂O (1.1 eq) Dropwise Cool->AddBoc Stir Stir at RT (2-4h) AddBoc->Stir Separate Separate Layers & Extract Stir->Separate Wash Wash with Brine Separate->Wash Dry Dry & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Use this logic tree to diagnose the cause of a low-yielding reaction.

Troubleshooting cluster_outcomes cluster_solutions Start Problem: Low Yield TLC Analyze TLC of Crude Reaction Start->TLC SM_Only Mainly Starting Material (SM) Remains TLC->SM_Only Messy Multiple Unidentified Spots TLC->Messy Baseline Baseline Material Only TLC->Baseline Cause_SM Cause: Incomplete Reaction - Check Base Stoichiometry - Verify (Boc)₂O Quality - Extend Reaction Time SM_Only->Cause_SM If SM is present Cause_Messy Cause: Side Reactions - Lower Reaction Temp - Change Base (e.g., to DIPEA) - Use Milder Biphasic System Messy->Cause_Messy If messy Cause_Baseline Cause: Degradation - Check SM Quality (Color) - Use Fresh, Anhydrous Solvents - Ensure Mild Conditions Baseline->Cause_Baseline If degraded

Caption: A decision tree for troubleshooting low-yield reactions.

Section 5: References

  • General N-Boc Protection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Boc Protection in Biphasic Systems: Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Boc Deprotection Chemistry (Understanding Stability): American Chemical Society Green Chemistry Institute. (n.d.). BOC Deprotection Reagent Guide. ACS. [Link]

  • Cyclobutanone Chemistry: Cen, Y., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 548. [Link]

  • Stability of Hydrochloride Salts: Akers, M. J. (2016). Naltrexone Hydrochloride Stability. International Journal of Pharmaceutical Compounding. [Link]

Sources

Technical Support Center: Stability of tert-Butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols concerning the stability of tert-butyl N-(2-oxocyclobutyl)carbamate under acidic conditions. Our goal is to move beyond simple instructions, offering a causal understanding of the chemical principles at play to empower you in your experimental design and execution.

Core Principles of Instability

Understanding the stability of this compound requires considering the distinct chemical liabilities of its two core structural motifs: the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the strained 2-oxocyclobutane ring.

The Acid-Labile Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of conditions but its predictable lability to acid.[1][2] The cleavage mechanism is a cornerstone of its utility and its primary point of failure if not controlled. The process occurs via an E1 elimination pathway:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid, which makes the carbonyl carbon more electrophilic.[3][4]

  • Formation of a Stable Cation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[4] The formation of this stabilized tertiary carbocation is the thermodynamic driving force for the cleavage.

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[3][4]

This entire process is efficient and often irreversible due to the formation of gaseous CO₂.[4]

Boc_Deprotection cluster_intermediates Reaction Intermediates Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Reversible     Protonation Acid + H⁺ (Acid) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid 2. Rate-Limiting     Fragmentation tBu_cation tert-Butyl Cation Amine Free Amine CarbamicAcid->Amine 3. Spontaneous     Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation (Side Product)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Strained 2-Oxocyclobutane Ring

Cyclobutane rings possess significant inherent instability due to ring strain, which is a combination of angle strain and torsional strain.[5][6] The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane are forced to be 90°.[7][8] This deviation creates angle strain, making the ring susceptible to cleavage under certain conditions.

The presence of a ketone at the 2-position introduces two key factors:

  • Inductive Effect: The electron-withdrawing nature of the carbonyl group can polarize the C-C bonds within the ring.

  • Protonation: Under acidic conditions, the carbonyl oxygen can be protonated. This places a positive charge on the ring system, potentially weakening the adjacent C-C bonds and lowering the activation energy for ring-opening or rearrangement reactions. While generally stable, this strained ring can become a liability under harsh acidic or thermal conditions.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Boc group was cleaved during a reaction that was only mildly acidic. How can I prevent this unwanted deprotection?

A1: This is a common issue, as the lability of the Boc group can vary significantly based on the specific acid, solvent, and temperature.

  • Causality: The rate of Boc cleavage is highly dependent on the concentration and strength of the acid.[10] Solvents also play a crucial role; protic solvents can stabilize the transition state, accelerating deprotection. Temperature increases will, as expected, increase the reaction rate.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform your reaction at 0 °C or even -20 °C to significantly slow the rate of deprotection.

    • Use a Buffered System: If your reaction tolerates it, using a buffer (e.g., pyridine, 2,6-lutidine) can maintain a precise pH and prevent excessive acidity.

    • Switch to a Lewis Acid: In some cases, a Lewis acid might coordinate to your desired reaction center without being sufficiently Brønsted-acidic to cause rapid Boc cleavage. This requires careful screening.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired transformation is complete to minimize the exposure time to acidic conditions.

Q2: After an acidic workup, I observe a significant side product with a mass of +56 Da compared to my starting material or product. What is this impurity?

A2: You are likely observing tert-butylation.

  • Causality: The tert-butyl cation generated during Boc deprotection is a potent electrophile.[11] If other nucleophilic sites exist in your molecule (e.g., electron-rich aromatic rings, thiols, or even the product amine itself), this cation can alkylate them, adding a tert-butyl group (+56 Da).

  • Troubleshooting Steps:

    • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture before initiating deprotection. The scavenger's role is to trap the tert-butyl cation before it can react with your compound.

    • Dilute the Reaction: Running the deprotection at a lower concentration can reduce the likelihood of intermolecular alkylation.

ScavengerTypical ConcentrationMechanism
Triethylsilane (TES) 5-10 equivalentsHydride donor, reduces the cation to isobutane.
Anisole 5-10 equivalentsElectron-rich aromatic ring that undergoes Friedel-Crafts alkylation.
Thioanisole 5-10 equivalentsActs as a soft nucleophile to trap the cation.
Water Co-solventTraps the cation to form tert-butanol.

Q3: My reaction yield is low, and LC-MS analysis shows multiple unidentifiable products after acidic treatment. Could the cyclobutane ring be degrading?

A3: While less common than Boc cleavage, degradation of the 2-oxocyclobutane ring is possible under harsh conditions.

  • Causality: The combination of ring strain and a protonated ketone can facilitate ring-opening or rearrangement pathways.[9] This is particularly true with strong acids at elevated temperatures or for prolonged reaction times. The resulting reactive intermediates can then lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Screen Milder Acids: If using a strong acid like HCl or H₂SO₄, switch to a milder one like trifluoroacetic acid (TFA) in a non-coordinating solvent like dichloromethane (DCM), or even acetic acid if sufficient.[12]

    • Strict Temperature Control: Maintain the lowest possible temperature throughout the reaction and workup. Avoid any exothermic events.

    • Forced Degradation Study: Conduct a systematic study (see Protocol 2) to identify the specific conditions (acid type, concentration, temperature) that trigger ring degradation. This provides a clear operational window for your molecule's stability.

Troubleshooting_Workflow Start Problem Encountered During Acidic Treatment Q1 What is the primary issue? Start->Q1 Boc_Cleavage Unwanted Boc Cleavage Q1->Boc_Cleavage Premature Deprotection Side_Product Side Product (+56 Da) Q1->Side_Product Unexpected Mass Peak Degradation Low Yield / Degradation Q1->Degradation Complex Mixture or Low Yield Sol_Boc1 Lower Temperature Boc_Cleavage->Sol_Boc1 Sol_Boc2 Use Buffered System Boc_Cleavage->Sol_Boc2 Sol_Boc3 Reduce Reaction Time Boc_Cleavage->Sol_Boc3 Sol_Side1 Add Cation Scavenger (e.g., Anisole, TES) Side_Product->Sol_Side1 Sol_Side2 Use Lower Concentration Side_Product->Sol_Side2 Sol_Deg1 Screen Milder Acids (e.g., TFA, Acetic Acid) Degradation->Sol_Deg1 Sol_Deg2 Strict Temperature Control Degradation->Sol_Deg2 Sol_Deg3 Perform Forced Degradation Study Degradation->Sol_Deg3

Caption: A decision workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q: What are the "standard" conditions for removing a Boc group? A: A widely used method is treating the Boc-protected compound with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[13] Another common method is using a solution of HCl in an organic solvent like dioxane or methanol.[4][12]

Q: How do I know which acid to choose for my specific substrate? A: The choice depends on the presence of other acid-sensitive functional groups.[1][11]

  • For robust molecules: 4M HCl in dioxane is effective and provides the product as an HCl salt, which is often a crystalline solid that is easy to isolate.

  • For sensitive molecules: TFA in DCM is generally milder. Acetic acid at elevated temperatures can also be used for very sensitive substrates, but reactions are much slower.

Q: Are there any non-acidic methods for Boc deprotection? A: While acid is the standard, thermal deprotection is also possible by heating the compound above 80 °C, though this can cause other side reactions.[2] Certain Lewis acids can also effect cleavage. However, for most applications, acidic deprotection remains the most reliable and predictable method.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and a Scavenger

This protocol describes a robust method for the complete and clean removal of the Boc group, minimizing the risk of tert-butylation side products.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add anisole (5.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add TFA (10-20 eq, e.g., 20% v/v solution in DCM) dropwise to the stirring solution. Caution: TFA is corrosive.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a flask containing a stirred, cold saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-aminocyclobutanone product, typically as a salt.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to determine the stability window of your compound under various acidic conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the acidic solution in a sealed vial. Prepare a control sample with 1 mL of stock and 1 mL of acetonitrile/water (1:1).

  • Incubation: Place one set of vials at room temperature (25 °C) and another set at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis: Immediately neutralize the acidic aliquot with a calculated amount of base (e.g., dilute NaOH) and dilute with the mobile phase. Analyze by a stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and identify major degradants.

Table of Stress Conditions:

Condition IDAcidic Solution (in Water)TemperaturePurpose
A-RT0.1 N HCl25 °CSimulates strong acid workup/reaction at RT.
A-HT0.1 N HCl50 °CSimulates harsh acidic conditions.
B-RT0.01 N HCl25 °CSimulates mild acid workup/reaction at RT.
B-HT0.01 N HCl50 °CSimulates mild but heated acidic conditions.
C-RT10% Acetic Acid25 °CSimulates weak organic acid conditions at RT.
C-HT10% Acetic Acid50 °CSimulates heated weak organic acid conditions.
ControlAcetonitrile/Water (1:1)50 °CAssesses baseline thermal stability.

By comparing the degradation profiles across these conditions, you can establish an authoritative and validated operational map for handling this compound in your synthetic campaigns.

References

  • Fiveable. Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term.
  • ResearchG
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Myers, A. Protecting Groups.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Ashworth, I. W., et al. "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration." Journal of Organic Chemistry, 2010.
  • Wikipedia. Protecting group.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Fiveable. Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain.
  • Química Organica.org. Ring Strain in Cycloalkanes.
  • Fundamentals of Organic Chemistry. 2.10 Stability of Cycloalkanes: Ring Strain.
  • Wikipedia. Ring strain.
  • Beilstein Journals.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • ResearchGate.

Sources

Technical Support Center: tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-butyl N-(2-oxocyclobutyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find comprehensive guidance on storage, handling, and troubleshooting common experimental issues, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the proper storage and handling of this compound to ensure its stability and integrity for your experiments.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the quality and stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.[3] Some suppliers suggest storage at -20°C for optimal shelf life.[4]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. While generally stable, compounds with reactive functional groups like ketones and carbamates can be sensitive to moisture.[1][5] The cyclobutanone ring, in particular, can be susceptible to certain reactions in the presence of water or other nucleophiles over extended periods. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be slowly hydrolyzed under acidic conditions, which could be exacerbated by dissolved acidic gases (like CO2) in the presence of moisture.[6] Therefore, storing under an inert, dry atmosphere is a critical precaution.[3]

Q3: What is the expected shelf life of this compound?

A3: The shelf life can vary depending on the supplier and storage conditions. If a retest or expiration date is provided on the Certificate of Analysis (COA), that should be followed. When stored correctly under refrigerated and inert conditions, the compound should remain stable for at least a year.[4] Visual inspection for any change in color or consistency can be an indicator of potential degradation.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][3][7] It is also good practice to wash hands thoroughly after handling.[1]

Q5: What are the known incompatibilities of this compound?

A5: The primary incompatibilities are with strong oxidizing agents and strong acids.[1][8] Strong acids will readily cleave the Boc protecting group, which may be an intended reaction but should be avoided during storage and in incompatible reaction setups.[9][10] The strained cyclobutanone ring can undergo ring-opening reactions under various conditions, including with strong nucleophiles, acids, or bases, and under thermal or photochemical stress.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failed or Incomplete Boc Deprotection 1. Insufficiently acidic conditions: The Boc group is stable and requires a strong acid for efficient cleavage.[9] 2. Inappropriate solvent: The choice of solvent can affect the rate of deprotection. 3. Low reaction temperature: Deprotection kinetics can be slow at lower temperatures.1. Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or HCl in dioxane or methanol. 2. Ensure the solvent can dissolve both the substrate and the acid. For TFA, DCM is standard. For HCl, dioxane or methanol are common. 3. While many deprotections proceed at room temperature, gentle warming (e.g., to 40°C) may be necessary for stubborn substrates, but monitor for side reactions.
Low Yield in Nucleophilic Addition to the Ketone 1. Steric hindrance: The cyclobutane ring and the bulky Boc group may sterically hinder the approach of the nucleophile. 2. Enolization of the ketone: Under basic conditions, the ketone can enolize, reducing the concentration of the electrophilic carbonyl. 3. Degraded starting material: The compound may have degraded due to improper storage.1. Use a less sterically hindered nucleophile if possible. Alternatively, consider using a more reactive organometallic reagent (e.g., an organolithium instead of a Grignard reagent). 2. Perform the reaction at lower temperatures (e.g., -78°C) to disfavor enolization. The use of Lewis acids can also enhance the electrophilicity of the carbonyl. 3. Verify the purity of the starting material via NMR or LC-MS before use.
Formation of Unexpected Side Products 1. Ring strain release: Cyclobutanones can undergo rearrangements or ring-opening reactions, especially under harsh conditions (acidic, basic, or high heat).[11][12] 2. Self-condensation: Under strongly basic conditions, aldol-type self-condensation reactions can occur. 3. Reaction with the carbamate: While generally stable, the carbamate functionality could potentially react under specific conditions.1. Employ milder reaction conditions. Screen different solvents, temperatures, and catalysts. 2. Use non-nucleophilic bases if a base is required for other purposes in the reaction. Add the base slowly at a low temperature. 3. Review the reaction mechanism to ensure compatibility with the Boc-protecting group. The Boc group is generally stable to most nucleophiles and bases.
Compound Appears Discolored or Clumped 1. Decomposition: The compound may have started to decompose due to exposure to moisture, air, or light. 2. Hygroscopic nature: The compound may have absorbed atmospheric moisture.1. It is advisable to discard the reagent and use a fresh batch. If this is not possible, attempt purification (e.g., recrystallization or column chromatography), but be aware that the decomposition products may be difficult to remove. 2. Dry the material under high vacuum before use. Ensure future storage is under an inert atmosphere.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a standard method for the removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • The resulting crude amine salt can be used as is or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Diagram: Troubleshooting a Failed Boc Deprotection

G cluster_solutions Corrective Actions start Boc Deprotection Fails (Low Conversion) check_acid Was a strong acid (e.g., TFA, HCl) used? start->check_acid check_equivalents Were sufficient equivalents of acid used (5-10 eq)? check_acid->check_equivalents Yes sol_acid Use a stronger acid or increase equivalents. check_acid->sol_acid No check_solvent Was an appropriate solvent (DCM, Dioxane) used? check_equivalents->check_solvent Yes check_equivalents->sol_acid No check_temp Was the reaction run at RT or gently heated? check_solvent->check_temp Yes sol_solvent Change to a more suitable solvent. check_solvent->sol_solvent No check_purity Is the starting material pure? check_temp->check_purity Yes sol_temp Increase reaction temperature (e.g., to 40°C). check_temp->sol_temp No outcome_success Problem Solved check_purity->outcome_success Yes sol_purity Purify starting material or use a new batch. check_purity->sol_purity No sol_acid->start Retry Reaction sol_solvent->start Retry Reaction sol_temp->start Retry Reaction sol_purity->start Retry Reaction

Caption: A decision flowchart for troubleshooting failed Boc deprotection reactions.

References

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Bellomo, A., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 23(10), 2643. [Link]

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1379-1434. [Link]

  • Sharma, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1548–1554. [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Barranco, S., et al. (2024). Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. Organic & Biomolecular Chemistry, 22(39), 8145-8153. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ResearchGate. (2006, January). The application of cyclobutane derivatives in organic synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-2-aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving aminocyclobutanone scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of synthesizing and handling 2-aminocyclobutanone. The deprotection of its N-Boc derivative is a critical step that, while seemingly straightforward, is fraught with potential pitfalls due to the inherent reactivity of the target molecule.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the "why" behind procedural choices, helping you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Boc deprotection of N-Boc-2-aminocyclobutanone in a direct question-and-answer format.

Q1: My deprotection reaction is sluggish or incomplete, even with standard acidic conditions. What's going wrong?

Answer: An incomplete reaction is typically traced back to three factors: insufficient acid stoichiometry, the presence of water, or inadequate reaction time/temperature.

The acid-catalyzed cleavage of a Boc group is a classic E1-type elimination. The mechanism involves the initial protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can interfere with the reaction, and for some substrates, it can promote side reactions. Use anhydrous solvents and reagents.

  • Increase Acid Equivalents: The reaction kinetics can show a second-order dependence on acid concentration.[1] If you are using a stoichiometric amount of acid, consider increasing it. For trifluoroacetic acid (TFA), a common condition is a 20-50% solution in an anhydrous solvent like dichloromethane (DCM).[3][4] For HCl, a 4M solution in dioxane is standard.[5][6]

  • Monitor Reaction Progress: Don't rely on a fixed reaction time. Track the disappearance of the starting material using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer times or gentle warming.[7]

  • Check Reagent Quality: Ensure your acidic reagents (TFA, HCl solution) have not degraded or absorbed atmospheric moisture.

Q2: I'm getting a complex mixture of side products and low yield of my desired 2-aminocyclobutanone. What are these side reactions and how can I prevent them?

Answer: This is the most critical challenge with this specific substrate. The product, 2-aminocyclobutanone, is highly susceptible to self-destruction. The two primary side reactions are self-condensation and ring degradation .

  • Causality - The Problem of Self-Condensation: The product contains both a nucleophilic free amine and an electrophilic, enolizable ketone within the same molecule.[8] This sets up a perfect storm for a rapid intermolecular aldol-type condensation.[9][10] Once the Boc group is removed, the newly formed free amine of one molecule can attack the ketone of another, leading to oligomerization and a complex product mixture.

  • Causality - Ring Strain & Degradation: Cyclobutanone rings possess significant angle strain (~25 kcal/mol). This strain makes the ketone carbonyl more electrophilic and susceptible to nucleophilic attack or acid-mediated rearrangements compared to acyclic ketones.[8][11] Prolonged exposure to strong acid can lead to decomposition pathways.

Solutions to Minimize Side Reactions:

  • Isolate as a Salt, Not the Free Base: This is the most important principle. The free amine is the culprit in self-condensation. By using an acid like HCl (typically 4M in dioxane or diethyl ether), the product is formed directly as its hydrochloride salt.[6] The resulting ammonium ion (R-NH3+) is no longer nucleophilic, effectively shutting down the self-condensation pathway.

  • Avoid Basic Workup: Do not quench your acidic reaction mixture with a base (e.g., NaHCO₃) to isolate the "free amine." This will almost certainly trigger rapid decomposition. If you need the free amine for a subsequent reaction, it is often best generated in situ just before use by adding a non-nucleophilic base (like triethylamine or DIPEA) to a suspension of the stable hydrochloride salt.

  • Use Milder Conditions: To prevent acid-mediated degradation, use the mildest conditions necessary. Often, conducting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.[12] Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: My product seems to decompose upon isolation and storage. How can I handle and store 2-aminocyclobutanone?

Answer: As highlighted above, the free base of 2-aminocyclobutanone is inherently unstable. You should never aim to isolate and store the free amine for any significant period.

The Correct Approach:

  • Isolation as the Hydrochloride Salt: After deprotection with HCl in an organic solvent, the resulting 2-aminocyclobutanone hydrochloride often precipitates directly from the reaction mixture or can be crashed out by adding a less polar co-solvent (e.g., diethyl ether).[13]

  • Purification: The crude hydrochloride salt can be purified by washing (trituration) with solvents like diethyl ether or ethyl acetate to remove non-polar organic impurities.[13] Recrystallization from a solvent system like 2-propanol/ether may also be effective.[13]

  • Storage: Store the purified, dry 2-aminocyclobutanone hydrochloride salt under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to ensure long-term stability.

Q4: What is the best way to purify the final 2-aminocyclobutanone hydrochloride salt?

Answer: Purification of polar amine salts requires different techniques than standard column chromatography of neutral organic compounds.

Recommended Purification Protocol:

  • Initial Isolation: After the reaction is complete, concentrate the solvent in vacuo. The crude product will be the amine salt.

  • Trituration/Washing: Add a dry, non-polar solvent in which the salt is insoluble (diethyl ether is an excellent first choice). Stir the suspension vigorously. This will dissolve many organic byproducts, leaving the purified salt as a solid. Filter the solid, wash it with more fresh solvent, and dry it under high vacuum.

  • Recrystallization: If trituration is insufficient, recrystallization can be attempted. This is highly dependent on the specific salt. A common approach for hydrochloride salts is to dissolve them in a minimal amount of a polar solvent (like ethanol or 2-propanol) and then slowly add a non-polar solvent (like diethyl ether or hexane) until the solution becomes cloudy, then allow it to crystallize.[13]

Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which acid is better for this deprotection: TFA or HCl?

Answer: For N-Boc-2-aminocyclobutanone, HCl in an anhydrous organic solvent (e.g., 4M in dioxane) is strongly recommended over TFA.

The primary reason is that HCl directly yields the stable, non-nucleophilic hydrochloride salt of the product, preventing the self-condensation side reaction.[5][6] While TFA is effective at cleaving the Boc group, it results in the amine trifluoroacetate salt. Removing the volatile TFA in vacuo can sometimes lead to partial formation of the unstable free amine, initiating decomposition. Furthermore, the hydrochloride salt is often a crystalline, easily handled solid, simplifying isolation and purification.

FeatureTrifluoroacetic Acid (TFA) in DCMHydrochloric Acid (HCl) in Dioxane
Mechanism Standard acid-catalyzed cleavage[3]Standard acid-catalyzed cleavage[5]
Product Form Amine TFA saltAmine HCl salt[6]
Workup Requires removal of excess TFA in vacuo. Neutralization is risky.[3]Solvent can be removed in vacuo to yield the salt directly.[6]
Side Reactions Higher risk of forming the unstable free amine during workup.Low risk of self-condensation as the amine is trapped as the HCl salt.
Recommendation Not ideal for this substrate.Highly Recommended.
FAQ 2: Are there non-acidic methods to deprotect N-Boc-2-aminocyclobutanone?

Answer: Yes, alternative methods for Boc deprotection exist, such as thermal cleavage.[14] This involves heating the substrate in a suitable solvent, which causes the Boc group to fragment without any added reagents. However, for a strained and potentially sensitive molecule like 2-aminocyclobutanone, this approach is risky. The high temperatures required (often >150 °C) could easily lead to thermal decomposition or other unwanted side reactions.[14] Given the efficacy and control offered by the HCl/dioxane method, it remains the most logical and reliable choice.

FAQ 3: What makes the 2-aminocyclobutanone scaffold so chemically sensitive?

Answer: The sensitivity arises from a combination of two key factors:

  • Ring Strain: The four-membered ring forces bond angles away from the ideal sp3 (109.5°) and sp2 (120°) geometries. This stored energy, known as ring strain, makes the molecule more reactive. It provides a thermodynamic driving force for reactions that open the ring or that change the hybridization of a ring atom from sp2 to sp3, as this partially relieves the strain.[8][11]

  • Enhanced Carbonyl Electrophilicity: As a consequence of ring strain, the ketone's carbonyl carbon is significantly more electrophilic than in an unstrained system like cyclohexanone. The molecule is "eager" to undergo nucleophilic attack at the carbonyl, as this allows the carbon to rehybridize from sp2 to the less-strained sp3 geometry in the tetrahedral intermediate.[11] This is why these compounds can be potent enzyme inhibitors but also why they are so reactive towards nucleophiles—including another molecule of themselves.

Part 3: Protocols & Methodologies
Protocol 1: Recommended Boc Deprotection using 4M HCl in Dioxane

This protocol is designed to yield the stable hydrochloride salt of 2-aminocyclobutanone, minimizing side reactions.

Materials:

  • N-Boc-2-aminocyclobutanone (1.0 equiv)

  • 4.0 M HCl in 1,4-dioxane (5-10 equiv)

  • Anhydrous diethyl ether

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve or suspend N-Boc-2-aminocyclobutanone in a minimal amount of anhydrous solvent (e.g., dioxane or DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the 4.0 M HCl in dioxane solution (5-10 equivalents) to the stirring mixture. Vigorous off-gassing (isobutylene) may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until all starting material has been consumed (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting crude solid/oil, add anhydrous diethyl ether and stir vigorously (triturate) for 15-30 minutes to break up the solid and wash away soluble impurities.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 2-aminocyclobutanone hydrochloride as a solid.

Part 4: Visualizations & Data
Diagrams

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection start N-Boc-Amine protonated Protonated Carbamate start->protonated + H⁺ tbutyl tert-Butyl Cation protonated->tbutyl Fragmentation carbamic_acid Carbamic Acid (Unstable) protonated->carbamic_acid amine_salt Amine Salt (Product) carbamic_acid->amine_salt Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Flowchart start Start Deprotection check_completion Reaction Incomplete? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products No incomplete_yes Increase Acid Equiv. Ensure Anhydrous Increase Time/Temp check_completion->incomplete_yes Yes side_products_yes Identify Side Product check_side_products->side_products_yes Yes success Success: Proceed to Salt Isolation check_side_products->success No incomplete_yes->start is_condensation Self-Condensation? side_products_yes->is_condensation is_degradation Decomposition? side_products_yes->is_degradation use_hcl Switch to HCl/Dioxane Isolate as Salt Avoid Basic Workup is_condensation->use_hcl Yes milder_cond Use 0°C to RT Monitor Closely Reduce Reaction Time is_degradation->milder_cond Yes use_hcl->start milder_cond->start

Caption: Troubleshooting flowchart for Boc deprotection.

Part 5: References
  • Akinola, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25033–25041. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Jamieson, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Akinola, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • HabeebMohammad, T. S., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Wikipedia. (n.d.). Self-condensation. Available at: [Link]

  • HabeebMohammad, T. S., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. Available at: [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride. Available at:

  • Chemistry LibreTexts. (2024). 23: Carbonyl Condensation Reactions. Available at: [Link]

  • Alajarín, M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link]

  • ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • ResearchGate. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • YouTube. (2023). Trick to Find Aldol Condensation. Available at: [Link]

  • YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Available at: [Link]

  • ResearchGate. (2025). Amine-Catalyzed Aldol Condensation in the Presence of Lithium Perchlorate. Available at: [Link]

  • Request PDF. (2025). Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. Available at: [Link]

  • Universidad de La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Available at: [Link]

  • Khan Academy. (n.d.). Aldol reaction. Available at: [Link]

  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Available at: [Link]

  • PubMed. (n.d.). Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt. Available at: [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • YouTube. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl N-(2-oxocyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common synthetic pathways, address specific experimental challenges in a direct question-and-answer format, and provide detailed, field-proven protocols.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound, a key intermediate for various pharmaceutical candidates, typically proceeds through one of two strategic routes. The choice of route often depends on the availability of starting materials and the specific stereochemical requirements of the final product.

  • Route A: The Protection-Oxidation Sequence. This is arguably the most common and direct approach, starting from a corresponding amino alcohol. It involves the protection of the amine functionality, followed by the selective oxidation of the secondary alcohol to the desired ketone.

  • Route B: Ring Formation & Functionalization. This strategy involves constructing the cyclobutanone ring first, followed by the introduction of the protected amine. A key step in this approach is often the hydrolysis and decarboxylation of a more complex cyclobutane precursor.

The following diagram illustrates these two primary synthetic pathways.

G cluster_0 Route A: Protection-Oxidation Sequence cluster_1 Route B: Ring Formation & Functionalization A_start 2-Aminocyclobutanol A_int tert-Butyl N-(2-hydroxycyclobutyl)carbamate A_start->A_int Boc Protection A_end This compound A_int->A_end Oxidation B_start Cyclobutane-1,1-dicarboxylate or β-keto ester B_int1 Cyclobutanone B_start->B_int1 Hydrolysis & Decarboxylation B_int2 2-Aminocyclobutanone B_int1->B_int2 Amination/ Functionalization B_end This compound B_int2->B_end Boc Protection start Starting Materials start->A_start start->B_start

Caption: High-level overview of the two primary synthetic routes to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. The solutions are based on fundamental chemical principles and established laboratory practices.

Part 1: The Boc Protection Step

The protection of an amine with a tert-butyloxycarbonyl (Boc) group is a foundational reaction in organic synthesis.[1][2] While robust, it is not without potential pitfalls.

Q1: My Boc protection reaction is sluggish or incomplete. What factors should I investigate?

Answer: Incomplete conversion is typically traced back to one of four factors: the base, the solvent, the reagent stoichiometry, or moisture.

  • Base Selection & Stoichiometry: A base is often used to deprotonate the amine, increasing its nucleophilicity.[3] For simple primary amines, a slight excess (1.2-2.0 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] If the starting material is an amine salt (e.g., a hydrochloride), you must use sufficient base to first neutralize the salt and then to facilitate the reaction.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent. Using a slight excess (1.1-1.5 equivalents) is recommended.[3]

  • Solvent Choice: While DCM, THF, and acetonitrile are common, reactions can also be run under aqueous conditions using a base like sodium hydroxide in a biphasic system (e.g., dioxane/water).[2][3] Ensure your amine is soluble in the chosen solvent system.

  • Moisture: While some protocols are aqueous, anhydrous conditions are generally preferred for organic solvent-based procedures to prevent hydrolysis of the (Boc)₂O.

Q2: I am observing the formation of an undesired N,N-di-Boc side product. How can I improve the selectivity for mono-protection?

Answer: The formation of the di-Boc product arises from the deprotonation and subsequent acylation of the initially formed carbamate. To minimize this:

  • Control Stoichiometry: Avoid a large excess of (Boc)₂O and base. Use closer to 1.1 equivalents of the Boc anhydride.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the (Boc)₂O slowly to the solution of the amine and base to avoid high local concentrations of the acylating agent.[3]

  • Alternative Reagents: For particularly valuable or sensitive substrates, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can offer higher selectivity, although they may require stricter pH and temperature control.[4]

Part 2: The Oxidation of N-Boc-2-hydroxycyclobutane

This is the most critical and often challenging step in Route A. The choice of oxidant and reaction conditions directly impacts yield, purity, and stereochemical integrity.

Q1: My oxidation reaction is giving a low yield of the desired ketone. What are the most likely causes?

Answer: Low yields in alcohol oxidations are frequently due to an inappropriate choice of oxidant for the substrate, incomplete reaction, or degradation of the product.

  • Oxidant Reactivity: Not all oxidizing agents are created equal. Mild reagents are essential to prevent over-oxidation or side reactions. Dess-Martin Periodinane (DMP) and Swern oxidation (or its variants like Parikh-Doering) are excellent choices for this transformation due to their high efficiency and mild conditions.

  • Reaction Conditions:

    • Temperature: Swern-type oxidations require strict temperature control (typically -78 °C) to prevent the decomposition of the reactive intermediate. DMP oxidations are more forgiving and can often be run at room temperature.

    • Moisture: These reactions must be conducted under strictly anhydrous conditions. Any moisture will consume the oxidant and quench the reactive intermediates.

    • Stoichiometry: A slight excess (typically 1.2-1.5 equivalents) of the oxidant is necessary to drive the reaction to completion.

  • Product Instability: The target α-aminoketone can be sensitive to both strongly acidic and basic conditions. Ensure your workup procedure is neutral or mildly basic (e.g., washing with saturated sodium bicarbonate solution) to prevent degradation.

Q2: I suspect I am getting epimerization at the carbon bearing the N-Boc group. How can I prevent this?

Answer: Epimerization occurs via the deprotonation of the α-proton to the newly formed carbonyl, forming an enolate which can then be re-protonated from either face. This is a significant risk, especially under basic conditions.

  • Avoid Strong Bases: The final base quench in a Swern oxidation (using triethylamine) can promote epimerization if the temperature is allowed to rise prematurely or if the quench is prolonged. Some studies have noted that using a strong base like 1,8-diazabicycloundec-7-ene (DBU) during oxidation can cause substantial epimerization.[5]

  • Choose a Non-Basic Oxidant: Dess-Martin Periodinane (DMP) is an excellent alternative as it operates under neutral conditions, significantly reducing the risk of epimerization.

  • Temperature Control: Maintain low temperatures throughout the reaction and workup to minimize the rate of enolization.

The following decision tree can help guide your troubleshooting process for the oxidation step.

G start Low Yield or Impure Product in Oxidation Step q1 Is unreacted starting material present (TLC/LCMS)? start->q1 q2 Are there multiple new spots/peaks? q1->q2 No a1 Increase oxidant equivalents (1.2-1.5 eq). Increase reaction time/temp moderately. Ensure anhydrous conditions. q1->a1 Yes q3 Is epimerization suspected (chiral analysis/NMR)? q2->q3 No a2 Consider side reactions: - Over-oxidation - Elimination - Product degradation during workup q2->a2 Yes a3 Switch to a non-basic oxidant (e.g., DMP). Ensure strict low-temperature control. Use a hindered, non-nucleophilic base. q3->a3 Yes a4 Use milder workup (e.g., NaHCO₃ wash). Purify quickly at low temperature. a2->a4

Caption: Troubleshooting decision tree for the oxidation of N-Boc-2-hydroxycyclobutane.

Table 1: Comparison of Common Oxidation Reagents

Reagent/MethodTypical ConditionsProsCons
Swern Oxidation Oxalyl chloride, DMSO, -78 °C; then TEAHigh yields, reliable, good for hindered alcoholsRequires cryogenic temps, toxic/odorous reagents (DMSO, CO), risk of epimerization with base
Dess-Martin Periodinane (DMP) DCM, Room TemperatureMild, neutral conditions, minimal epimerization, experimentally simpleReagent is expensive and potentially explosive under shock/heat, requires careful workup to remove iodine byproducts
Parikh-Doering Oxidation SO₃•pyridine, DMSO, DCM, TEA, 0 °C to RTMilder than Swern, no cryogenic temps neededCan be slower, risk of epimerization with base remains
Cu/TEMPO Catalysis Cu(I)/Cu(II) salt, TEMPO, Base (e.g., NMI), O₂ or AirCatalytic, uses air as terminal oxidant ("green")Can require careful optimization of ligands and bases, potential for epimerization with strong bases[5]
Part 3: Synthesis via Ring Modification (Route B)

This route often relies on the decarboxylation of a cyclobutane precursor to generate the core cyclobutanone structure.

Q1: My hydrolysis and decarboxylation of a cyclobutane β-keto ester or dicarboxylate is inefficient. How can I optimize this step?

Answer: The decarboxylation of a β-keto acid is a classic transformation that proceeds through a cyclic transition state upon heating.[6] The key is efficiently forming the intermediate β-keto acid from its ester precursor.

  • Saponification then Acidification: A common two-step procedure involves first hydrolyzing the ester(s) under basic conditions (e.g., NaOH or KOH in aqueous alcohol) to form the carboxylate salt.[7] After hydrolysis is complete, the reaction mixture is carefully acidified (e.g., with HCl) to a pH of 1-2. This protonates the carboxylate to form the β-keto acid, which often decarboxylates upon gentle heating to release CO₂ and yield the ketone.[7][8]

  • Direct Acidic Hydrolysis/Decarboxylation: For robust substrates, refluxing directly in a strong aqueous acid (e.g., HCl, HBr) can accomplish both hydrolysis and decarboxylation in a single step.[8][9]

  • Krapcho Decarboxylation: This method is particularly useful for decarboxylating malonic esters and β-keto esters under milder, non-hydrolytic conditions. It typically involves heating the ester in a polar aprotic solvent like DMSO with a salt (e.g., NaCl, LiCl) and a small amount of water.[10] This can be advantageous if other functional groups in the molecule are sensitive to strong acid or base.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-Protection of 2-Aminocyclobutanol (Route A, Step 1)
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminocyclobutanol (1.0 eq.).

  • Dissolution: Dissolve the amine in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(2-hydroxycyclobutyl)carbamate, which can often be used in the next step without further purification.

Protocol 2: Dess-Martin Oxidation (Route A, Step 2)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-(2-hydroxycyclobutyl)carbamate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) to the solution in one portion at room temperature. Note: If the reaction is exothermic, an ice bath can be used to maintain room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC. The reaction mixture will become a milky suspension.

  • Workup: Upon completion, dilute the reaction with diethyl ether and quench by pouring it into a vigorously stirring solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq. relative to DMP). Stir until the layers are clear.

  • Isolation: Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • BenchChem. (2025).
  • Alfa Chemistry.
  • Schaefer, J. P., & Bloomfield, J. J.
  • Wikipedia. Dieckmann condensation. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction.
  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • de Meijere, A., & von Zezschwitz, P. (2003). 5. By Transformation of Other Cyclobutanes. Science of Synthesis, 2003/1, 137-236.
  • Reddit. Can someone confirm and/or correct my logic regarding this mechanism?[Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 44(11), 1135-1145. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

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Technical Support Center: Navigating the Chemistry of the 2-Oxocyclobutyl Ring

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for chemists working with the versatile yet challenging 2-oxocyclobutyl scaffold. As a Senior Application Scientist, I've frequently collaborated with research teams encountering unexpected rearrangements with this strained ring system. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles governing the stability of the 2-oxocyclobutyl ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and, most importantly, prevent unwanted side reactions in your experiments.

I. Understanding the Instability: Why Does My 2-Oxocyclobutyl Ring Rearrange?

The reactivity of the 2-oxocyclobutyl ring is largely dictated by its inherent ring strain.[1] This strain, a combination of angle and torsional strain, makes the four-membered ring susceptible to reactions that lead to more stable, less strained systems.[1] Two primary rearrangement pathways are commonly observed:

  • Carbocation-Mediated Ring Expansion: Under acidic conditions or in the presence of a leaving group at the α-position, the formation of a carbocation adjacent to the cyclobutane ring can trigger a rapid ring expansion to a more stable cyclopentyl or cyclopentanone system.[2] This is driven by the significant release of ring strain.

  • Base-Catalyzed Ring Contraction (Favorskii-type Rearrangement): In the presence of a base, α-halo-2-oxocyclobutyl systems can undergo a Favorskii-type rearrangement, leading to a highly strained cyclopropanone intermediate that subsequently opens to form a cyclopropanecarboxylic acid derivative.[3]

This guide will provide strategies to mitigate both of these undesired reaction pathways.

II. Troubleshooting Guide: Preventing Ring Rearrangement

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

FAQ 1: I'm trying to perform a reaction on a molecule containing a 2-oxocyclobutyl ring under acidic conditions and I'm seeing a mixture of products, including a cyclopentanone derivative. How can I prevent this ring expansion?

This is a classic case of carbocation-mediated ring expansion. The key is to avoid the formation of a carbocation adjacent to the cyclobutane ring.

Root Cause Analysis:

The generation of a carbocation at a position α to the cyclobutane ring is the primary trigger for this rearrangement. The driving force is the relief of ring strain by expanding to a five-membered ring.

Preventative Strategies:

  • Avoid Strongly Acidic Conditions: If your desired transformation can be achieved under neutral or basic conditions, this is the most straightforward solution.

  • Protect the Ketone: The carbonyl group can be protonated under acidic conditions, which can facilitate carbocation formation. Protecting the ketone as a ketal will render it inert to these conditions.[4][5][6][7]

    Experimental Protocol: Ketal Protection of a 2-Oxocyclobutanone

    • Setup: To a solution of your 2-oxocyclobutyl-containing substrate (1.0 eq) in toluene (0.2 M), add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketal can then be purified by column chromatography.

    Deprotection: The ketal is stable to basic and nucleophilic conditions. To deprotect, treat the ketal with a mild acid, such as aqueous HCl or acetic acid, in a solvent like acetone or THF.

  • Choose Alternative Reagents: If a reaction requires an electrophile, consider using one that does not generate a carbocation. For example, instead of using HBr to form an alkyl bromide, consider using N-bromosuccinimide (NBS) with a radical initiator.

FAQ 2: I'm attempting a substitution reaction on an α-halo-2-oxocyclobutanone with a nucleophile in the presence of a base, but my major product is a cyclopropanecarboxylic acid derivative. How can I favor the desired substitution product?

You are observing the Favorskii rearrangement. The outcome of the reaction (substitution vs. rearrangement) is often a competition between the two pathways and can be influenced by several factors.

Root Cause Analysis:

The Favorskii rearrangement is initiated by the deprotonation of the α-proton on the opposite side of the halogen, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate, which is then attacked by the nucleophile.

Preventative Strategies:

  • Kinetic vs. Thermodynamic Control: The Favorskii rearrangement can often be suppressed by running the reaction under kinetic control (lower temperatures) to favor the faster nucleophilic substitution reaction.[8][9][10]

    • Recommendation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This will slow down the rate of enolate formation and subsequent rearrangement, allowing the direct nucleophilic attack at the carbon bearing the halogen to dominate.

  • Steric Hindrance: Increasing steric bulk on either the substrate or the base can disfavor the formation of the planar enolate required for the rearrangement.

    • Substrate Modification: If possible, introduce a bulky substituent on the cyclobutane ring.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide if deprotonation is necessary for another part of your synthesis, but be aware that these can still promote the Favorskii rearrangement. If the goal is simple substitution, a non-basic nucleophile is ideal.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF can favor the SN2 substitution pathway.

Table 1: Influence of Reaction Conditions on the Outcome of Reactions of α-Halo-2-oxocyclobutanones

ConditionTo Favor Substitution (SN2)To Favor Rearrangement (Favorskii)Rationale
Temperature Low (-78 °C to 0 °C)High (Room temp. to reflux)Lower temperatures favor the kinetically controlled substitution product.
Base Weak, non-nucleophilic or no baseStrong, alkoxide or hydroxide basesStrong bases promote enolate formation, initiating the rearrangement.
Solvent Aprotic polar (e.g., DMSO, DMF)Protic (e.g., alcohols)Aprotic polar solvents stabilize the transition state of the SN2 reaction.

III. Alternative Synthetic Strategies

Sometimes, the best way to prevent a rearrangement is to avoid the reaction conditions that cause it altogether. Here are some alternative approaches to common transformations on 2-oxocyclobutyl systems.

Alternative to Favorskii Rearrangement for Ring Contraction: The Corey-Chaykovsky Reaction

If your goal is to synthesize a cyclopropane ring from a 2-oxocyclobutanone derivative, but you wish to avoid the potentially low-yielding or side-reaction-prone Favorskii rearrangement, the Corey-Chaykovsky reaction is an excellent alternative.[8][11][12][13] This reaction uses a sulfur ylide to convert a ketone into an epoxide, which can then be further manipulated. For α,β-unsaturated ketones, this reaction can directly yield a cyclopropane.

Experimental Protocol: Epoxidation of a 2-Oxocyclobutanone using the Corey-Chaykovsky Reaction

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Cool the ylide solution to -78 °C and add a solution of the 2-oxocyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm slowly to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting epoxide can be purified by column chromatography.

IV. Analytical Characterization of Rearrangement Products

Properly identifying the products of your reaction is crucial. Here are some tips for using common analytical techniques to distinguish between the desired 2-oxocyclobutyl product and its rearranged isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR:

    • Cyclobutane Protons: Protons on a cyclobutane ring typically appear in the range of 1.8-2.5 ppm.[14][15] The puckered nature of the ring can lead to complex splitting patterns.

    • Cyclopentane Protons: Protons on a cyclopentane ring generally resonate at a slightly higher field (1.5-1.9 ppm) compared to cyclobutanes.

    • Cyclopropane Protons: Protons on a cyclopropane ring are highly shielded and appear at a much higher field, typically between 0.2 and 1.0 ppm.[14] This is a very characteristic signal.

  • 13C NMR:

    • Cyclobutane Carbons: Typically resonate around 22-48 ppm. The carbonyl carbon of a 2-oxocyclobutanone will be significantly downfield (>200 ppm).

    • Cyclopentane Carbons: Resonate at a similar range to cyclobutanes, making differentiation based solely on 13C shifts challenging without reference compounds.

    • Cyclopropane Carbons: Appear at a much higher field, generally between -5 and 20 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for separating and identifying isomers, which have the same mass.[16][17]

  • Separation: By using an appropriate chromatography column and mobile phase, it is often possible to separate the desired product from its rearranged isomers based on differences in their polarity and shape.

  • Identification: While the mass spectrum of isomers will be identical, their fragmentation patterns (in MS/MS) may differ, providing clues to their structure.

Quantitative NMR (qNMR)

For determining the precise ratio of your desired product to any rearranged byproducts, quantitative NMR (qNMR) is an invaluable technique.[9][10][18][19][20] By adding a known amount of an internal standard, you can accurately quantify the concentration of each species in your product mixture.

V. Visualizing the Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key rearrangement mechanisms and a preventative strategy.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement Start α-Halo-2-oxocyclobutanone Enolate Enolate Formation (+ Base) Start->Enolate -H+ Cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone -X- Attack Nucleophilic Attack Cyclopropanone->Attack + Nu- Product Ring-Contraction Product (Cyclopropanecarboxylic Acid Derivative) Attack->Product

Caption: The Favorskii rearrangement pathway.

Carbocation_Rearrangement cluster_1 Carbocation-Mediated Ring Expansion Start_Carbo Substrate with α-Leaving Group Carbocation Carbocation Formation (e.g., acidic conditions) Start_Carbo->Carbocation -LG Expansion Ring Expansion Carbocation->Expansion Strain Release Product_Carbo Cyclopentyl System Expansion->Product_Carbo

Caption: Carbocation-mediated ring expansion.

Ketal_Protection cluster_2 Preventative Strategy: Ketal Protection Ketone 2-Oxocyclobutanone Protection Protection (+ Ethylene Glycol, H+) Ketone->Protection Ketal Ketal-Protected Cyclobutane Protection->Ketal Reaction Desired Reaction (e.g., under acidic conditions) Ketal->Reaction Deprotection Deprotection (+ H3O+) Reaction->Deprotection Final_Product Functionalized 2-Oxocyclobutanone Deprotection->Final_Product

Caption: Ketal protection as a preventative strategy.

VI. References

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PMC - NIH. [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. ACS Publications. [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ResearchGate. [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Scholars' Mine. [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [Link]

  • Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. ResearchGate. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. ResearchGate. [Link]

  • Reduction of alpha-halo ketones. Google Patents.

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Cyclobutanone. Wikipedia. [Link]

  • Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. ACS Publications. [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. EDQM. [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. AZoM. [Link]

  • Synthetic methods and reactions. 85. Reduction of .alpha.-halo ketones with sodium iodide/chlorotrimethylsilane. ACS Publications. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Favorskii Rearrangement. NROChemistry. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]

  • LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. PMC - NIH. [Link]

  • acetals and ketals as protecting groups. YouTube. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Research Progress of NMR in Natural Product Quantification. ResearchGate. [Link]

  • Corey-Chaykovsky Reactions. YouTube. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when scaling up this synthesis. Our goal is to equip you with the necessary insights to navigate potential pitfalls, optimize your process, and ensure a reliable, high-yield production of this valuable building block.

Introduction to the Synthesis

The synthesis of this compound is a critical process for obtaining a key intermediate in the development of various pharmaceutical agents. The strained four-membered ring of the cyclobutanone moiety, combined with the Boc-protected amine, makes this molecule a versatile synthon. However, its scale-up presents unique challenges related to reagent stability, reaction control, and product purification. This guide is structured to address these challenges head-on, providing practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the large-scale synthesis of this compound:

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely adopted and scalable route involves the reaction of a stable 2-aminocyclobutanone precursor with di-tert-butyl dicarbonate (Boc₂O). A common strategy is to first synthesize 2-aminocyclobutanone hydrochloride, which can then be Boc-protected under basic conditions. For improved handling and stability at scale, the 2-aminocyclobutanone can be prepared and used as its dimethyl acetal protected form, which is a stable, crystalline solid.[1]

Q2: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

A2: Several side reactions can occur. The most common include:

  • Dimerization or polymerization of 2-aminocyclobutanone: The free amine can react with the ketone of another molecule.

  • Over-protection: If reaction conditions are not carefully controlled, side products with multiple Boc groups can form, especially if other nucleophilic sites are present.

  • Ring-opening of the cyclobutanone: The strained ring is susceptible to cleavage under harsh acidic or basic conditions.

  • Formation of N-alkylated byproducts: This can occur if certain alkylating agents are present as impurities.[2]

Q3: Is the Boc protecting group stable throughout the synthesis and work-up?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is labile to acid.[3][4][5] Care must be taken during work-up and purification to avoid acidic environments that could lead to premature deprotection.

Q4: What are the best practices for purifying this compound at a large scale?

A4: While column chromatography is effective at the lab scale, it can be costly and time-consuming for large quantities.[6][7] At scale, crystallization is the preferred method of purification. Developing a robust crystallization procedure is key to achieving high purity. This may involve screening various solvent systems and carefully controlling the cooling profile.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety protocols should be followed. Specific considerations for this synthesis include:

  • Handling of di-tert-butyl dicarbonate (Boc₂O): While generally safe, it can decompose upon heating, releasing carbon dioxide and isobutylene.

  • Use of strong bases or acids: Appropriate personal protective equipment (PPE) is essential.

  • Solvent handling: Large volumes of organic solvents require proper ventilation and grounding to prevent static discharge.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor Reaction Progress: Use TLC, GC, or LC-MS to track the consumption of the starting material. Extend the reaction time if necessary. - Optimize Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40°C) may be required for complete conversion.[8] - Ensure Proper Mixing: In large-scale reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure the agitation is sufficient for the vessel size.
Degradation of Starting Material or Product - Control Temperature: Exothermic reactions should be cooled appropriately. For the Boc protection step, maintaining a temperature between 0°C and room temperature is often optimal. - pH Control: The cyclobutanone ring can be sensitive to harsh pH. Maintain the pH within a safe range during the reaction and work-up. - Inert Atmosphere: If any of the reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagent Stoichiometry - Boc₂O Equivalents: While a slight excess of Boc₂O (typically 1.1-1.2 equivalents) is common, a large excess can lead to side reactions. Carefully control the stoichiometry.
Inefficient Work-up and Extraction - pH Adjustment: During the aqueous work-up, carefully adjust the pH to ensure the product is in the organic phase and impurities are removed. - Solvent Choice: Use an appropriate extraction solvent that provides good solubility for the product and is immiscible with the aqueous phase. Dichloromethane or ethyl acetate are common choices.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting & Optimization
Product is an Oil or Gummy Solid - Develop a Crystallization Protocol: Screen a variety of solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane) to induce crystallization. Seeding with a small crystal of pure product can be beneficial. - Trituration: If crystallization is difficult, triturating the crude product with a non-polar solvent like hexanes or pentane can help to remove impurities and solidify the product.
Column Chromatography Issues at Scale - Optimize Loading: Overloading the column is a common issue in scale-up, leading to poor separation. Determine the optimal loading capacity at a smaller scale first.[9] - Flow Rate and Column Dimensions: Maintain a constant linear velocity when scaling up. The column diameter should be increased to accommodate the larger volume, while keeping the bed height consistent.[7][10] - Alternative Purification: If chromatography is unavoidable, consider techniques like periodic counter-current chromatography for more efficient large-scale purification.[6][7]
Co-eluting Impurities - Identify the Impurity: Use techniques like LC-MS or NMR to identify the structure of the persistent impurity. - Modify the Synthesis: Once the impurity is known, it may be possible to adjust the reaction conditions to prevent its formation. - Recrystallization: This is often more effective than chromatography for removing closely related impurities at a large scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminocyclobutanone Dimethyl Acetal Hydrochloride (A Stable Intermediate)

This protocol describes the synthesis of a stable, crystalline precursor to 2-aminocyclobutanone, which is advantageous for large-scale operations.

Diagram of the Workflow

cluster_0 Synthesis of the Intermediate Start 1,2-Bis(trimethylsilyloxy)cyclobutene Step1 Reaction with a Nitrogen Source (e.g., an appropriate carbamate) under acidic conditions Start->Step1 Step2 Formation of the Boc-protected 2-aminocyclobutanone Step1->Step2 Step3 Acetal Protection and Salt Formation (e.g., with HCl in Methanol) Step2->Step3 Product 2-Aminocyclobutanone Dimethyl Acetal Hydrochloride Step3->Product

Caption: Workflow for the synthesis of the stable 2-aminocyclobutanone intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reactor, charge 1,2-bis(trimethylsilyloxy)cyclobutene and a suitable solvent (e.g., dichloromethane).

  • Addition of Nitrogen Source: Add a solution of a suitable nitrogen source, such as tert-butyl carbamate, to the reactor.

  • Acidic Conditions: Introduce an acid catalyst (e.g., a Lewis acid) to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction and perform an aqueous work-up to remove the catalyst and byproducts.

  • Acetal Formation: Dissolve the crude product in methanol and bubble dry HCl gas through the solution, or add a solution of HCl in methanol.

  • Isolation: The hydrochloride salt of the dimethyl acetal will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2: Large-Scale Synthesis of this compound

This protocol details the final Boc-protection step and the subsequent deprotection of the acetal to yield the target compound.

Diagram of the Reaction Pathway

G A 2-Aminocyclobutanone Dimethyl Acetal HCl C tert-butyl N-(2,2-dimethoxycyclobutyl)carbamate A->C Boc Protection B Boc₂O, Base (e.g., Et₃N or NaHCO₃) in a suitable solvent (e.g., DCM) E This compound C->E Acetal Deprotection D Mild Acidic Hydrolysis (e.g., aqueous HCl)

Caption: Reaction pathway for the synthesis of the final product.

Step-by-Step Methodology:

  • Boc Protection:

    • Suspend the 2-aminocyclobutanone dimethyl acetal hydrochloride in a suitable solvent like dichloromethane.

    • Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise, maintaining the temperature below 25°C.

    • Stir the mixture until the reaction is complete as monitored by TLC or LC-MS.

    • Perform an aqueous work-up to remove salts and excess reagents.

  • Acetal Deprotection:

    • Dissolve the crude tert-butyl N-(2,2-dimethoxycyclobutyl)carbamate in a suitable solvent (e.g., acetone or THF).

    • Add a dilute aqueous solution of a mild acid (e.g., 1M HCl) and stir at room temperature.

    • Monitor the hydrolysis closely to avoid deprotection of the Boc group.

    • Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.

  • Purification:

    • Concentrate the organic extracts to obtain the crude product.

    • Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Isolate the pure product by filtration, wash with a cold anti-solvent, and dry under vacuum.

Data Summary

Parameter Recommendation Rationale
Boc₂O Stoichiometry 1.1 - 1.2 equivalentsMinimizes over-protection and simplifies purification.
Boc Protection Temperature 0 - 25 °CEnsures stability of the Boc group and controls exothermicity.
Acetal Deprotection pH Mildly acidic (pH 3-4)Selectively cleaves the acetal without removing the Boc group.
Purification Method CrystallizationMost cost-effective and scalable method for achieving high purity.

Conclusion

The large-scale synthesis of this compound is achievable with high yield and purity through careful process optimization and control. The use of a stable, crystalline intermediate like 2-aminocyclobutanone dimethyl acetal hydrochloride is highly recommended for robust and reproducible manufacturing. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers and chemists can successfully scale up this important synthesis.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • Cyclobutanone. Wikipedia.
  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry.
  • tert-Butyl carbamate derivative and preparation method and application thereof.
  • tert-Butyl(6-oxopiperdin-3-yl)
  • Method of producing cyclobutanone.
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
  • Is the protecting group boc of the amino group stable at 37°C?.
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group.
  • tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Protective Groups. Organic Chemistry Portal.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Protecting Groups List. SynArchive.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed.
  • tert-Butyl (3-oxocyclopentyl)carbamate.
  • Scale-Up of Twin-Column Periodic Counter-Current Chromatography for MAb Purification.
  • Scale-Up of Twin-Column Periodic Countercurrent Chromatography for MAb Purification.
  • High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
  • Guidelines for - Optimization and Scale-Up in Preparative Chromatography.
  • BOC-ON. Sigma-Aldrich.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.
  • Protecting Groups for Amines: Carbam
  • Amine Protection / Deprotection. Fisher Scientific.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Process-scale column packing. Cytiva Life Sciences.
  • Preparation method of L-2-aminobutanamide hydrochloride.
  • Reaction of alcohol 2 with tert-butyl carbamate (43).
  • How To Scale Up Column Chrom

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Technical Support Center: Analysis of Impurities in tert-butyl N-(2-oxocyclobutyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity of your research and development.

I. Overview of the Synthesis and Importance of Impurity Control

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with tert-butyl carbamate under acidic conditions. While this method is effective, the strained cyclobutanone ring and the reactive nature of the intermediates can lead to the formation of various impurities. Rigorous control and analysis of these impurities are critical for the successful development of downstream applications, ensuring reproducibility, and meeting regulatory standards.

This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities through a series of frequently asked questions and detailed troubleshooting protocols.

II. Synthetic Pathway and Potential Impurity Formation

The primary synthetic route is depicted below. The key step involves the acid-catalyzed reaction of the silyl enol ether with the carbamate nucleophile.

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials Reactant1 1,2-bis(trimethylsilyloxy)cyclobutene Product This compound Reactant1->Product Reactant2 tert-Butyl carbamate Reactant2->Product Acid Acid Catalyst (e.g., HCl) Acid->Product Impurity1 Di-Boc-protected Amine (Over-reaction) Product->Impurity1 Excess Boc₂O Impurity2 Unreacted Starting Materials Impurity3 Ring-Opened Byproducts (e.g., γ-hydroxy amide) Product->Impurity3 Acid/Heat Stress Impurity4 Cyclobutanone Dimer/Oligomer Product->Impurity4 Side Reaction

Caption: Synthetic route and potential impurity pathways.

III. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of this compound.

FAQ 1: My reaction yields are consistently low. What are the likely causes?

Low yields can stem from several factors related to the reactants' stability and reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for an adequate duration, typically several hours.

  • Degradation of Starting Material: The 1,2-bis(trimethylsilyloxy)cyclobutene is sensitive to moisture and can hydrolyze back to 1,2-cyclobutanedione.

    • Troubleshooting: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation: The cyclobutanone ring is susceptible to degradation under harsh acidic conditions or elevated temperatures.

    • Troubleshooting: Use a milder acid catalyst or a lower concentration of the acid. Maintain a controlled, low reaction temperature (e.g., 0-25 °C).

FAQ 2: I am observing an impurity with a higher molecular weight than my product. What could it be?

A higher molecular weight impurity often suggests a dimerization or oligomerization side reaction.

Potential Impurity:

  • Di-tert-butyl N,N'-(2-oxocyclobutylidene)dicarbamate or other oligomers: This can arise from the reaction of the product with another molecule of tert-butyl carbamate or self-condensation of the cyclobutanone.

Troubleshooting and Prevention:

  • Stoichiometry Control: Use a slight excess of the 1,2-bis(trimethylsilyloxy)cyclobutene relative to the tert-butyl carbamate to minimize unreacted carbamate that could lead to side reactions.

  • Controlled Addition: Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations that can promote side reactions.

FAQ 3: My NMR spectrum shows signals that are inconsistent with the desired product, possibly indicating a ring-opened species. What could be the cause?

The strained cyclobutane ring can undergo cleavage under certain conditions.

Potential Impurity:

  • γ-Hydroxy-N-(tert-butoxycarbonyl)butanamide: This can result from the acid-catalyzed ring-opening of the cyclobutanone, followed by hydrolysis.

Troubleshooting and Prevention:

  • Mild Reaction Conditions: Avoid prolonged reaction times and high temperatures. Use the minimum effective amount of acid catalyst.

  • Work-up Procedure: Neutralize the reaction mixture promptly during the work-up to prevent further acid-catalyzed degradation. A mild basic wash (e.g., saturated sodium bicarbonate solution) is recommended.

IV. Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity assessment and quantification of non-volatile impurities.

Table 1: Recommended HPLC Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.

¹H NMR (400 MHz, CDCl₃):

  • Expected Signals for this compound:

    • δ 5.0-5.5 (br s, 1H, NH)

    • δ 4.3-4.6 (m, 1H, CH-N)

    • δ 2.8-3.2 (m, 2H, CH₂)

    • δ 1.8-2.2 (m, 2H, CH₂)

    • δ 1.45 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

  • Expected Signals for this compound:

    • δ 208-212 (C=O, ketone)

    • δ 155-157 (C=O, carbamate)

    • δ 79-81 (C(CH₃)₃)

    • δ 50-55 (CH-N)

    • δ 45-50 (CH₂)

    • δ 28.3 (C(CH₃)₃)

    • δ 20-25 (CH₂)

V. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurity) Analysis Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analysis Decision1 Incomplete Reaction? Analysis->Decision1 End Problem Resolved Analysis->End Purity/Yield OK Decision2 Unexpected Impurities? Decision1->Decision2 No Action1 Increase Reaction Time Optimize Temperature Decision1->Action1 Yes Action2 Characterize Impurity (LC-MS, NMR) Decision2->Action2 Yes Action5 Check Starting Material Quality Decision2->Action5 No Action1->Analysis Action3 Review Reaction Conditions (Acid, Temp, Solvent) Action2->Action3 Action4 Modify Work-up/ Purification Action3->Action4 Action4->Analysis Action5->Analysis

Caption: A systematic workflow for troubleshooting synthesis issues.

VI. References

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Validation & Comparative

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl N-(2-oxocyclobutyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl N-(2-oxocyclobutyl)carbamate, a valuable building block in organic synthesis. By delving into the predicted spectral data and comparing it with relevant analogues, this document aims to equip the reader with the expertise to confidently interpret and verify the structure of this and similar molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The key proton environments in this compound are:

  • The tert-butyl protons (C(CH₃)₃): Due to the free rotation around the carbon-carbon single bonds, the nine protons of the tert-butyl group are chemically equivalent. They are expected to appear as a sharp singlet, typically in the upfield region of the spectrum.

  • The carbamate proton (NH): The chemical shift of the NH proton is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. It is expected to appear as a broad singlet or a doublet if coupled to the adjacent methine proton.

  • The methine proton (CH-N): This proton is attached to the chiral center and is adjacent to both the nitrogen of the carbamate and the carbonyl group. Its chemical shift will be influenced by the deshielding effects of these electronegative atoms.

  • The methylene protons of the cyclobutyl ring (CH₂): The two sets of methylene protons in the cyclobutyl ring are diastereotopic due to the adjacent chiral center. They are expected to exhibit complex splitting patterns due to both geminal and vicinal coupling.

Based on data for similar N-Boc protected amines and cyclobutanone derivatives, the following table summarizes the predicted ¹H NMR spectral data for this compound.[1][2][3][4]

Signal Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a-C(CH₃)₃~1.45Singlet9H
b-NH-~5.0 - 5.5Broad Singlet / Doublet1H
c-CH-N-~4.2 - 4.5Multiplet1H
dRing -CH₂- (alpha to C=O)~2.8 - 3.2Multiplet2H
eRing -CH₂- (beta to C=O)~2.0 - 2.4Multiplet2H

Comparative Analysis: Understanding Structural Nuances

To fully appreciate the ¹H NMR spectrum of this compound, a comparison with related molecules is instructive. This section will compare its predicted spectrum with that of tert-butyl N-(2-oxocyclopentyl)carbamate and the parent ketone, cyclobutanone.

Comparison with tert-butyl N-(2-oxocyclopentyl)carbamate

The most direct comparison can be made with the five-membered ring analogue, tert-butyl N-(2-oxocyclopentyl)carbamate. While spectral data for this specific compound is also not abundant in the public domain, its predicted spectrum offers insights into the effect of ring strain.[5][6]

Compound Ring Protons (α to C=O) Ring Protons (β to C=O) -CH-N- Proton
This compound (Predicted)~2.8 - 3.2 ppm~2.0 - 2.4 ppm~4.2 - 4.5 ppm
tert-butyl N-(2-oxocyclopentyl)carbamate (Predicted)~2.2 - 2.5 ppm~1.8 - 2.1 ppm~4.0 - 4.3 ppm

The protons on the four-membered ring of the cyclobutyl derivative are expected to be deshielded (shifted to a higher ppm value) compared to those on the five-membered ring of the cyclopentyl analogue. This is primarily due to the increased ring strain in the cyclobutane system, which alters the hybridization of the carbon atoms and the electron density around the protons.

Comparison with Cyclobutanone

Comparing the target molecule to the unsubstituted cyclobutanone highlights the influence of the N-Boc-amino substituent. The ¹H NMR spectrum of cyclobutanone consists of two signals: a quintet at approximately 2.0 ppm and a triplet at 3.13 ppm.[3][4]

Compound Protons α to C=O Protons β to C=O
Cyclobutanone3.13 ppm (triplet)2.0 ppm (quintet)
This compound (Predicted)~2.8 - 3.2 ppm (multiplet)~2.0 - 2.4 ppm (multiplet)

The introduction of the bulky and electron-withdrawing tert-butyl carbamate group at the C2 position breaks the symmetry of the cyclobutanone ring. This results in more complex splitting patterns for the ring protons, which are no longer chemically equivalent. The methine proton of the substituted ring is significantly deshielded due to the adjacent nitrogen and carbonyl functionalities.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a clear and interpretable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Materials and Instrumentation:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons in the molecule (a delay of 1-2 seconds is usually sufficient).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicities) to deduce the coupling relationships between protons.

Visualizing the Logic: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune & Match lock->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. By understanding the expected chemical shifts, multiplicities, and integration values for each proton environment, and by comparing these with the spectra of related compounds, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The experimental protocol and workflow provided herein offer a robust framework for obtaining high-quality spectral data, ensuring the integrity of research and development endeavors.

References

  • ResearchGate. 1 H NMR spectrum of N-Boc glutamic acid. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed Central (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Chegg. Solved The 1H NMR spectrum of cyclobutanone consists of a. [Link]

  • PubChem. tert-butyl N-(2-oxocyclopentyl)carbamate. [Link]

Sources

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the structure of novel small molecules is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide offers an in-depth technical examination of the expected mass spectrometric behavior of tert-butyl N-(2-oxocyclobutyl)carbamate, a compound of interest in synthetic and medicinal chemistry.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrometric analysis of this compound is expected to be dominated by fragmentation events originating from both the carbamate and the cyclobutanone moieties. The choice of ionization technique will significantly influence the observed spectrum. Soft ionization methods like Electrospray Ionization (ESI) are anticipated to yield a prominent protonated molecule [M+H]⁺, while higher energy techniques like Electron Ionization (EI) will induce more extensive fragmentation.

Key Predicted Fragmentation Mechanisms:
  • Alpha-Cleavage of the Cyclic Ketone: A primary fragmentation pathway for cyclic ketones involves the cleavage of the bond alpha to the carbonyl group.[1] For the 2-oxocyclobutyl ring, this would lead to the formation of characteristic radical cations.

  • Fragmentation of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known for its predictable fragmentation patterns. A common fragmentation is the loss of the tert-butyl group as a cation at m/z 57, or the loss of isobutylene (56 Da) followed by the loss of CO2 (44 Da).

  • McLafferty Rearrangement: In some N-Boc protected amines, a McLafferty-type rearrangement can occur, although this is more common in liquid chromatography-mass spectrometry (LC-MS) setups.[2]

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for this compound.

Comparative Analysis with Structurally Related Compounds

To build a robust predictive model, it is instructive to compare the expected fragmentation of our target molecule with the known mass spectra of similar compounds.

Compound Molecular Weight ( g/mol ) Key Fragment Ions (m/z) and Their Origins Ionization Method
This compound (Predicted)199.24[M+H]⁺ at 200, 144 (loss of isobutylene), 100 (loss of Boc group), 57 (tert-butyl cation)ESI
Cyclohexanone98.14M⁺ at 98, 55 (alpha-cleavage product)[1]EI
tert-Butyl carbamate117.15M⁺ at 117, 102 (loss of methyl), 57 (tert-butyl cation)[3][4]EI
tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate230.31[M+H]⁺ at 231, 175, 157, 130, 86, 57[5]ESI

This comparative table highlights the expected unique combination of fragments for this compound, distinguishing it from simpler cyclic ketones or carbamates. The presence of fragments corresponding to both the cyclobutanone ring and the Boc group is the key identifying feature.

Experimental Protocols

For researchers aiming to analyze this compound or similar compounds, the following experimental protocols are recommended.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for obtaining the molecular weight and observing fragmentation with controlled collision energy.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument)

Procedure:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 8-12 L/min.

    • Desolvation Temperature: 250-400 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode to determine the parent ion. For fragmentation data, use tandem MS (MS/MS) by selecting the [M+H]⁺ ion and applying a range of collision energies (e.g., 10-40 eV).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and thermally stable compounds. However, for N-Boc protected compounds, there is a risk of thermal degradation in the injector port.[2]

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer with an EI source

Procedure:

  • Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: Use a lower temperature (e.g., 200-220 °C) to minimize thermal decomposition.[2]

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

Visualizing the Fragmentation Logic

To further clarify the expected fragmentation pathways, the following diagrams illustrate the key bond cleavages.

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation MS/MS Fragmentation Analyte This compound M_H [M+H]⁺ (m/z 200) Analyte->M_H ESI Frag_144 [M+H-C4H8]⁺ (m/z 144) M_H->Frag_144 Loss of isobutylene Frag_100 [M+H-Boc]⁺ (m/z 100) M_H->Frag_100 Loss of Boc group Frag_57 [C4H9]⁺ (m/z 57) M_H->Frag_57 Formation of tert-butyl cation

Caption: Predicted ESI-MS/MS fragmentation workflow for this compound.

Key_Functional_Group_Fragments cluster_ketone Cyclic Ketone Fragmentation cluster_boc N-Boc Group Fragmentation Ketone 2-Oxocyclobutyl Ring Alpha_Cleavage Alpha-Cleavage Ketone->Alpha_Cleavage Primary Pathway Boc tert-Butoxycarbonyl Group Loss_Isobutylene Loss of Isobutylene Boc->Loss_Isobutylene Loss_tBu Formation of t-Butyl Cation (m/z 57) Boc->Loss_tBu Analyte This compound Analyte->Ketone Analyte->Boc

Caption: Logical relationship of functional groups to their primary fragmentation types.

Conclusion

The mass spectrometric analysis of this compound presents a compelling case study in predictive fragmentation analysis. By dissecting the molecule into its constituent functional groups—a cyclic ketone and an N-Boc protected amine—we can confidently anticipate its fragmentation behavior under various ionization conditions. The characteristic loss of the Boc group, coupled with alpha-cleavage of the cyclobutanone ring, will provide a definitive spectral signature. This guide provides the foundational knowledge and experimental framework for researchers to successfully identify and characterize this molecule, and to distinguish it from structurally related compounds encountered in their research and development pipelines.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • mzCloud. (n.d.). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl n-tert-butyl-n-(2-oxoethyl)carbamate. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of N-Boc-2-aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and success of a synthetic campaign. N-Boc-2-aminocyclobutanone, a valuable chiral building block, is no exception. Its unique strained ring system and dual functionality necessitate a robust analytical strategy for unambiguous identification and purity assessment. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of N-Boc-2-aminocyclobutanone, with a primary focus on Infrared (IR) spectroscopy, supplemented by insights into Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Central Role of Vibrational Spectroscopy: An In-Depth Look at the IR Spectrum

Infrared spectroscopy is a powerful, rapid, and non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For N-Boc-2-aminocyclobutanone, the IR spectrum is particularly informative due to the presence of distinct carbonyl groups and the N-H bond.

Predicted Infrared Spectrum of N-Boc-2-aminocyclobutanone

While an experimental spectrum of N-Boc-2-aminocyclobutanone is not publicly available, a highly accurate predicted spectrum can be constructed based on well-established group frequencies and the known effects of molecular structure on vibrational energies. The key to interpreting the IR spectrum of this molecule lies in dissecting its constituent functional groups: the cyclobutanone ring, the N-Boc protecting group (a carbamate), and the secondary amine.

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Predicted IR Spectrum of N-Boc-2-aminocyclobutanone cluster_FunctionalGroups Key Functional Groups cluster_IRRegions Characteristic IR Absorption Regions (cm⁻¹) Cyclobutanone C=O Cyclobutanone C=O ~1785 (strong, sharp) ~1785 (strong, sharp) Cyclobutanone C=O->~1785 (strong, sharp) Ring Strain Carbamate C=O Carbamate C=O ~1710 (strong, sharp) ~1710 (strong, sharp) Carbamate C=O->~1710 (strong, sharp) N-H N-H ~3350 (moderate, sharp) ~3350 (moderate, sharp) N-H->~3350 (moderate, sharp) C-H C-H 2850-3000 (moderate) 2850-3000 (moderate) C-H->2850-3000 (moderate)

Caption: Predicted major IR absorption bands for N-Boc-2-aminocyclobutanone.

Key Vibrational Modes and Their Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale and Expert Insights
N-H Stretch~3350Moderate, SharpThe N-H stretching vibration of the Boc-carbamate typically appears as a single, sharp peak. Its position indicates a non-hydrogen-bonded secondary amine within the carbamate linkage.[1]
C-H Stretch (sp³)2850-3000ModerateThese absorptions arise from the C-H bonds of the cyclobutane ring and the tert-butyl group of the Boc protecting group.[1]
Cyclobutanone C=O Stretch~1785Strong, SharpThis is a highly characteristic peak. The high frequency is a direct consequence of the significant ring strain in the four-membered cyclobutanone ring. This increased frequency compared to a typical acyclic ketone (around 1715 cm⁻¹) is a key diagnostic feature.[2][3][4][5]
Carbamate C=O Stretch~1710Strong, SharpThe carbonyl of the Boc group (a carbamate) absorbs at a frequency typical for this functional group. The presence of two distinct and strong carbonyl peaks is a clear indicator of the molecule's structure.[6][7]
N-H Bend (Amide II)~1520ModerateThis band arises from the coupling of the N-H in-plane bending and C-N stretching vibrations of the carbamate group. Its presence further confirms the N-Boc moiety.
C-N Stretch~1250ModerateThe stretching vibration of the C-N bond in the carbamate linkage contributes to the fingerprint region of the spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum of N-Boc-2-aminocyclobutanone can be obtained using the following attenuated total reflectance (ATR) method, which is ideal for solid samples.

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G cluster_protocol FTIR-ATR Experimental Workflow start Start: Sample Preparation step1 Place a small amount of N-Boc-2-aminocyclobutanone on the ATR crystal. start->step1 step2 Apply consistent pressure using the anvil. step1->step2 step3 Collect a background spectrum of the clean, empty ATR crystal. step2->step3 step4 Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). step3->step4 step5 Perform ATR correction and baseline correction on the resulting spectrum. step4->step5 end_node End: Spectrum Analysis step5->end_node

Caption: Step-by-step workflow for obtaining an FTIR spectrum using an ATR accessory.

A Comparative Analysis: IR Spectroscopy vs. Other Key Analytical Techniques

While IR spectroscopy provides excellent functional group information, a comprehensive characterization of N-Boc-2-aminocyclobutanone relies on a multi-technique approach. Here, we compare the utility of IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Information Provided Strengths Limitations Application to N-Boc-2-aminocyclobutanone
FTIR Spectroscopy Functional group identification- Rapid analysis- Non-destructive- Low cost- Sensitive to changes in bond vibrations- Limited structural connectivity information- Can be difficult to interpret complex mixtures- Confirms the presence of the two distinct carbonyl groups (cyclobutanone and carbamate) and the N-H bond.[1][2][6]
NMR Spectroscopy (¹H, ¹³C) Detailed structural connectivity and stereochemistry- Provides a complete picture of the carbon-hydrogen framework- Can distinguish between diastereomers and enantiomers (with chiral resolving agents)- Quantitative analysis is possible- Longer analysis time- Requires deuterated solvents- Higher instrument cost- ¹H NMR would show the distinct protons of the cyclobutane ring and the tert-butyl group.[7][8]- ¹³C NMR would confirm the presence of the two carbonyl carbons at distinct chemical shifts, as well as the carbons of the cyclobutane ring and the Boc group.[7][9]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns- High sensitivity- Provides the exact molecular weight (with high-resolution MS)- Fragmentation patterns can aid in structural elucidation- Can be destructive- May not distinguish between isomers without tandem MS (MS/MS)- Would confirm the molecular weight of N-Boc-2-aminocyclobutanone.- Fragmentation would likely involve the loss of the Boc group and cleavage of the cyclobutane ring.[10][11]
Synergistic Power: A Multi-Technique Approach

The true power in molecular characterization lies in the synergy of these techniques.

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G IR IR Spectroscopy Structure Unambiguous Structure of N-Boc-2-aminocyclobutanone IR->Structure Functional Groups NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight & Formula

Caption: The complementary nature of spectroscopic techniques for structural elucidation.

Conclusion: An Integrated Approach for Confident Characterization

For researchers, scientists, and drug development professionals working with N-Boc-2-aminocyclobutanone, a multi-faceted analytical approach is essential for ensuring the quality and integrity of this critical building block. Infrared spectroscopy serves as an invaluable first-pass technique, offering rapid and definitive confirmation of the key functional groups, most notably the strained cyclobutanone carbonyl and the N-Boc protecting group. When combined with the detailed structural connectivity provided by NMR spectroscopy and the molecular weight confirmation from mass spectrometry, a complete and unambiguous characterization is achieved. This integrated strategy not only validates the molecular identity but also provides the necessary confidence to proceed to subsequent synthetic steps, ultimately accelerating the drug development pipeline.

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A Comparative Guide to the Reactivity of 2-Oxo vs. 3-Oxocyclobutylcarbamate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, strained ring systems have emerged as valuable scaffolds for the design of novel therapeutics. Among these, the cyclobutane moiety offers a unique combination of structural rigidity and three-dimensional complexity. When functionalized with a ketone and a carbamate, as in the case of 2-oxo- and 3-oxocyclobutylcarbamate, these molecules become versatile building blocks. However, the seemingly subtle difference in the relative positions of these functional groups gives rise to a significant divergence in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of tert-butyl (2-oxocyclobutyl)carbamate and tert-butyl (3-oxocyclobutyl)carbamate, supported by experimental data and theoretical principles, to aid researchers in the strategic selection and application of these key intermediates.

Structural and Electronic Divergence: An Overview

The disparate reactivity of 2-oxo and 3-oxocyclobutylcarbamate originates from fundamental differences in their electronic and steric environments. The four-membered ring of cyclobutane is inherently strained, with bond angles deviating significantly from the ideal 109.5° of a tetrahedral carbon.[1] This ring strain elevates the ground-state energy of the molecule and influences the energetics of reactions that involve changes in hybridization at the ring carbons.[2]

In the 3-oxocyclobutylcarbamate isomer, the carbamate group is positioned at the beta-carbon relative to the carbonyl. Its electron-withdrawing nature is transmitted through the sigma bonds of the ring, but this inductive effect is relatively modest at the carbonyl carbon. The primary influence of the carbamate in this isomer is steric, dictating the facial selectivity of nucleophilic attack.

Conversely, in the 2-oxocyclobutylcarbamate , the carbamate is directly attached to the alpha-carbon of the ketone. This proximity leads to a pronounced electron-withdrawing inductive effect on the carbonyl carbon, significantly increasing its electrophilicity.[3] The lone pair of electrons on the carbamate nitrogen can also influence the enolization behavior of the ketone.

Comparative Reactivity in Nucleophilic Additions

The most common transformation for these molecules in synthetic campaigns is the nucleophilic addition to the carbonyl group.[4] The rate and stereochemical outcome of these reactions are a direct reflection of the structural and electronic differences between the two isomers.

Hydride Reduction: A Case Study

The reduction of the carbonyl to a hydroxyl group is a fundamental transformation. A detailed study on the stereoselective reduction of 3-substituted cyclobutanones provides a wealth of experimental data for the 3-oxo isomer.[5]

Table 1: Diastereoselectivity in the Hydride Reduction of tert-Butyl (3-oxocyclobutyl)carbamate Analogs

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH4MeOH0>95:5
NaBH4THF0>95:5
LiAlH4THF-78>95:5

Data adapted from a study on 3-substituted cyclobutanones, demonstrating a strong preference for the cis-alcohol upon reduction.[5]

The high cis selectivity observed in the reduction of 3-oxocyclobutylcarbamate is attributed to the directing effect of the substituent, which favors hydride attack from the face opposite to the carbamate group (anti-facial attack), consistent with the Felkin-Anh model.[5][6] This is a kinetically controlled process where the transition state leading to the cis product is lower in energy.

For the 2-oxocyclobutylcarbamate , while direct comparative kinetic data is scarce in the literature, the reactivity is expected to be significantly higher due to the potent inductive electron withdrawal from the adjacent carbamate group. This increased electrophilicity of the carbonyl carbon should lead to faster reaction rates with nucleophiles.[3] However, the stereochemical outcome is more complex. The bulky tert-butoxycarbonyl (Boc) group at the alpha-position will exert significant steric hindrance, likely directing the nucleophile to the opposite face of the carbonyl.

Mechanistic Insights from Computational Studies

Electron-withdrawing substituents on the cyclobutanone ring are known to destabilize the ketone, thereby increasing its reactivity.[5] This effect is most pronounced when the substituent is at the alpha-position, as is the case for the 2-oxo isomer. We can visualize the flow of this logic with the following diagram:

G cluster_2_oxo 2-Oxocyclobutylcarbamate cluster_3_oxo 3-Oxocyclobutylcarbamate alpha_sub Carbamate at α-position inductive Strong Inductive Effect alpha_sub->inductive -I effect electrophilicity Increased Carbonyl Electrophilicity inductive->electrophilicity reactivity_2 Enhanced Reactivity electrophilicity->reactivity_2 beta_sub Carbamate at β-position steric Steric Hindrance beta_sub->steric reactivity_3 Moderate Reactivity beta_sub->reactivity_3 weaker inductive effect facial_selectivity High Facial Selectivity steric->facial_selectivity

Caption: Logical flow of substituent effects on reactivity.

Experimental Protocols

For researchers looking to utilize these building blocks, reliable synthetic and reaction protocols are essential.

Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

The synthesis of the 3-oxo isomer is well-documented and typically proceeds from 3-aminocyclobutanone, which is then protected with a Boc group.

Protocol: Boc Protection of 3-Aminocyclobutanone

  • To a stirred solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-oxocyclobutyl)carbamate.

Synthesis of tert-Butyl (2-oxocyclobutyl)carbamate

The synthesis of the 2-oxo isomer is more challenging due to the potential for side reactions. A common route involves the α-amination of a cyclobutanone derivative.

Protocol: Synthesis of tert-Butyl (2-oxocyclobutyl)carbamate

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the LDA solution and stir for 1 hour to form the enolate.

  • In a separate flask, prepare a solution of di-tert-butyl azodicarboxylate (1.2 eq) in anhydrous THF at -78 °C.

  • Transfer the enolate solution to the solution of di-tert-butyl azodicarboxylate via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-Boc-N'-Boc-2-aminocyclobutanone is then subjected to selective deprotection of the N'-Boc group using a mild acid, such as trifluoroacetic acid in dichloromethane, to yield the desired product.

  • Purify the final product by column chromatography.

G cluster_synthesis General Synthetic Workflow start Cyclobutanone Precursor functionalization Amination/Functional Group Interconversion start->functionalization protection Carbamate Protection functionalization->protection final_product Target Oxocyclobutylcarbamate protection->final_product

Caption: Generalized synthetic workflow for oxocyclobutylcarbamates.

Conclusion and Future Outlook

The choice between 2-oxo- and 3-oxocyclobutylcarbamate in a drug discovery program should be a deliberate one, guided by the desired reactivity and stereochemical outcome. The 3-oxo isomer offers a moderately reactive and sterically controlled platform for nucleophilic additions, reliably yielding cis-disubstituted products. In contrast, the 2-oxo isomer is a more reactive electrophile, which can be advantageous for reactions with weaker nucleophiles, but may present challenges in controlling stereoselectivity and preventing side reactions.

As the demand for novel, three-dimensional chemical matter continues to grow, a deeper understanding of the subtle yet profound differences in the reactivity of such isomeric building blocks will be paramount. Further experimental and computational studies directly comparing these two valuable synthons would be a welcome addition to the field, enabling even more precise and predictable synthetic design in the pursuit of new medicines.

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A Senior Application Scientist's Guide to tert-Butyl N-(2-oxocyclobutyl)carbamate: A Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of unique carbocyclic scaffolds is a cornerstone of innovative molecular design. Among these, the 2-aminocyclobutanone motif has emerged as a privileged structure, offering a unique combination of conformational constraint and synthetic versatility. This guide provides an in-depth technical comparison of tert-butyl N-(2-oxocyclobutyl)carbamate, a key building block for introducing this valuable moiety. We will explore its synthetic advantages over alternative synthons, supported by experimental data, and provide detailed protocols to empower your research endeavors.

The Strategic Advantage of the 2-Aminocyclobutanone Core

The inherent ring strain of the cyclobutane ring imparts distinct chemical reactivity that can be harnessed for subsequent transformations. The presence of both a ketone and a protected amine in a vicinal relationship provides two orthogonal points for diversification, making 2-aminocyclobutanone derivatives highly valuable in the construction of complex molecular architectures and peptidomimetics. The choice of the amine protecting group is therefore a critical consideration, directly impacting the synthetic route's efficiency and compatibility with other functionalities.

A Comparative Analysis of N-Substituted 2-Aminocyclobutanone Synthesis

A highly effective and modular approach to a variety of N-substituted 2-aminocyclobutanones involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a range of nitrogen nucleophiles under acidic conditions. This method, extensively explored by Becker and coworkers, provides a reliable route to compounds such as this compound. The following data, adapted from their work, illustrates the comparative performance of various nucleophiles in this reaction.

EntryNucleophileProductYield (%)
1Benzyl carbamateN-Cbz-2-aminocyclobutanone81
2tert-Butyl carbamate N-Boc-2-aminocyclobutanone 69
3Benzyl N-benzylcarbamateN-Benzyl-N-Cbz-2-aminocyclobutanone60
4BenzamideN-Benzoyl-2-aminocyclobutanone75
5p-ToluamideN-(p-Toluoyl)-2-aminocyclobutanone55
6AcetamideN-Acetyl-2-aminocyclobutanone30
7BenzenesulfonamideN-Benzenesulfonyl-2-aminocyclobutanone90
8p-ToluenesulfonamideN-(p-Toluenesulfonyl)-2-aminocyclobutanone95
94-CyanoanilineN-(4-Cyanophenyl)-2-aminocyclobutanone25

Data sourced from Armoush, N.; Syal, P.; Becker, D. P. Synth. Commun. 2008, 38 (11), 1679–1687.

As the data indicates, sulfonamides generally provide the highest yields in this transformation, while carbamates, including the subject of this guide, afford good yields. The reaction with amides is also effective, although yields can be more variable depending on the substituent. This modular approach allows for the direct installation of various N-protecting groups, providing a library of synthons for diverse applications.

Experimental Protocol: Synthesis of N-Substituted 2-Aminocyclobutanones

This protocol is based on the general procedure reported by Becker and coworkers for the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with nitrogen nucleophiles.

Materials:

  • 1,2-bis(trimethylsilyloxy)cyclobutene

  • Nitrogen nucleophile (e.g., tert-butyl carbamate)

  • 1M HCl in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the nitrogen nucleophile (1.0 eq) in anhydrous diethyl ether, add 1,2-bis(trimethylsilyloxy)cyclobutene (1.2 eq).

  • Add 1M HCl in diethyl ether (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-aminocyclobutanone.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 1,2-bis(trimethylsilyloxy)cyclobutene + Nitrogen Nucleophile (e.g., tert-Butyl carbamate) Solvent Anhydrous Diethyl Ether Catalyst 1M HCl in Diethyl Ether Reflux Heat to Reflux Monitoring Monitor by TLC Reflux->Monitoring Quench Quench with NaHCO3 (aq) Monitoring->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash_Dry Wash with Brine, Dry (MgSO4) Extraction->Wash_Dry Concentration Concentrate in vacuo Wash_Dry->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Pure N-Substituted 2-Aminocyclobutanone Chromatography->Product

Caption: Synthetic Workflow for N-Substituted 2-Aminocyclobutanones.

Alternative Synthetic Strategies for the 2-Aminocyclobutanone Core

While the use of pre-functionalized synthons like this compound offers a direct and modular approach, other synthetic strategies can be employed to construct the 2-aminocyclobutanone core. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful tool for the formation of four-membered rings. The reaction of a ketene or ketene equivalent with an enamine or a related nitrogen-containing alkene can directly provide the aminocyclobutanone skeleton.

  • Advantages: This approach can be highly convergent and allows for the rapid construction of the cyclobutane ring with concomitant installation of the amino and keto functionalities. Enantioselective variants of [2+2] cycloadditions have also been developed, offering access to chiral aminocyclobutanones.

  • Disadvantages: The regioselectivity and stereoselectivity of the cycloaddition can be challenging to control, often leading to mixtures of isomers. The generation of ketenes in situ can require harsh conditions that may not be compatible with sensitive functional groups.

Ring Expansion of Aminocyclopropanes

The ring expansion of activated cyclopropanes provides another entry into cyclobutane systems. For example, the treatment of a 1-amino-1-vinylcyclopropane derivative with a Lewis acid can induce a rearrangement to a 2-aminocyclobutanone.

  • Advantages: This method can provide access to highly substituted cyclobutanones that may be difficult to prepare via cycloaddition routes. The stereochemistry of the starting cyclopropane can often be transferred to the cyclobutanone product.

  • Disadvantages: The synthesis of the required aminocyclopropane precursors can be multi-step. The ring expansion reaction itself may not be universally applicable to all substitution patterns and can sometimes lead to undesired side products.

Stereochemical Considerations

The stereoselective synthesis of 2-aminocyclobutanones is of paramount importance, particularly in the context of drug discovery.

  • Synthon-Based Approach: The synthesis of this compound from 1,2-bis(trimethylsilyloxy)cyclobutene results in a racemic product. Chiral resolution or the development of an asymmetric variant of this reaction would be necessary to obtain enantiomerically pure material.

  • [2+2] Cycloadditions: Asymmetric catalysis in [2+2] cycloadditions has shown promise for the direct synthesis of enantioenriched aminocyclobutanones. The choice of chiral catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

  • Ring Expansions: The stereochemical outcome of ring expansion reactions is often dictated by the stereochemistry of the starting cyclopropane and the mechanism of the rearrangement. This can be a reliable method for transferring chirality.

G Start Desired 2-Aminocyclobutanone Target Racemic Racemic or Achiral Target? Start->Racemic Stereocenter Specific Stereochemistry Required? Racemic->Stereocenter No Synthon Use Pre-functionalized Synthon (e.g., this compound) Racemic->Synthon Yes AsymmetricCycloaddition Asymmetric [2+2] Cycloaddition Stereocenter->AsymmetricCycloaddition Yes ChiralPool Ring Expansion from Chiral Cyclopropane Stereocenter->ChiralPool Yes Resolution Resolution of Racemic Synthon Stereocenter->Resolution Yes Synthon->Resolution Cycloaddition [2+2] Cycloaddition RingExpansion Ring Expansion of Aminocyclopropane

Caption: Decision Workflow for 2-Aminocyclobutanone Synthesis.

The Pivotal Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group in this compound is a cornerstone of its synthetic utility. Its widespread use in organic synthesis stems from a unique combination of stability and facile, yet selective, removal.

Advantages of the Boc Group:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective transformations at other sites within the molecule.

  • Mild Deprotection: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are typically mild enough to avoid decomposition of sensitive functional groups.

  • Orthogonality: The Boc group is orthogonal to many other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, enabling selective deprotection strategies in complex syntheses.

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-Butoxycarbonyl Boc Basic, Nucleophilic, HydrogenolysisAcidic (e.g., TFA, HCl)
BenzyloxycarbonylCbzAcidic, Basic (mild)Hydrogenolysis (Pd/C, H2)
FluorenylmethyloxycarbonylFmocAcidic, HydrogenolysisBasic (e.g., Piperidine)
AcetylAcAcidic, HydrogenolysisBasic (e.g., NaOH, K2CO3)

The choice of protecting group is a critical strategic decision in any multi-step synthesis. The Boc group's well-understood reactivity profile and its orthogonality to other common protecting groups make this compound a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing molecules.

Conclusion

This compound stands out as a highly advantageous synthon for the introduction of the 2-aminocyclobutanone moiety in organic synthesis. Its facile, modular synthesis and the robust nature of the Boc protecting group provide a reliable and versatile platform for the construction of complex molecular architectures. While alternative methods such as [2+2] cycloadditions and ring expansions offer their own unique advantages, particularly in the context of stereocontrol, the synthon-based approach provides a straightforward and often more predictable route to a diverse range of N-substituted 2-aminocyclobutanones. For researchers and drug development professionals, a thorough understanding of these comparative advantages is essential for the strategic design and efficient execution of novel synthetic routes.

References

  • Armoush, N.; Syal, P.; Becker, D. P. Synthesis of Substituted 2-Amino-Cyclobutanones. Synth. Commun.2008 , 38 (11), 1679–1687. [Link]

  • Namyslo, J. C.; Kaufmann, D. E. The application of cyclobutane derivatives in organic synthesis. Chem. Rev.2003 , 103 (4), 1485–1537. [Link]

  • Waser, J. et al. Synthesis of Aminocyclobutanes by Iron-Catalyzed [2+2] Cycloaddition. Angew. Chem. Int. Ed.2013 , 52 (34), 9009-9013. [Link]

  • Gaich, T.; Baran, P. S. Aiming for the Ideal Synthesis. J. Org. Chem.2010 , 75 (14), 4657–4673. [Link]

  • Pittelkow, M.; Lewinsky, R.; Christensen, J. B. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

A Comparative Guide to Boc and Cbz Protecting Groups for 2-Aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, small, strained ring systems like cyclobutanes serve as valuable scaffolds. Specifically, 2-aminocyclobutanone is a versatile synthon for constructing novel enzyme inhibitors, leveraging the inherent ring strain of the four-membered ring to enhance interactions with biological targets.[1][2][3] The synthetic utility of this building block, however, is contingent upon the strategic protection of its primary amine. The nucleophilicity of the amine necessitates masking to prevent unwanted side reactions during subsequent molecular elaborations.

Among the vast arsenal of amine-protecting groups, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz or Z) are two of the most established and widely utilized options.[4][5][6] Their widespread adoption is due to their reliability, high-yielding introduction, and, most critically, their distinct deprotection conditions. This orthogonality is the cornerstone of modern multi-step synthesis, allowing for the selective unmasking of one functional group while others remain intact.[5][7] This guide provides an in-depth comparison of the Boc and Cbz groups specifically for the protection of 2-aminocyclobutanone, offering field-proven insights and experimental data to inform your synthetic strategy.

At a Glance: Core Differences Between Boc and Cbz

The fundamental distinction between the Boc and Cbz protecting groups lies in their chemical lability. This difference dictates their application in synthetic routes, a concept known as orthogonality. The Boc group is characteristically sensitive to acid, while the Cbz group is cleaved by catalytic hydrogenolysis.[4][5]

Featuretert-Butyloxycarbonyl (Boc) Carboxybenzyl (Cbz or Z)
Structure
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield >95%>95%
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[5]Stable to acidic and basic conditions.[5][8]
Primary Cleavage Condition Acid-labile (e.g., TFA, HCl).[5][9][10]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[5][11]
Typical Deprotection Yield >95%>95%
Key Advantage Orthogonal to Cbz and Fmoc; ideal for solid-phase peptide synthesis (SPPS).[5]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis with acid/base sensitivities.[5][12]
Potential Side Reactions Alkylation of nucleophiles by the tert-butyl cation intermediate.[13]Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides).[14]

The Boc Group: Acid-Labile Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation and its mild, acid-triggered removal.[10] Its stability to basic and reductive conditions makes it an excellent orthogonal partner to other protecting groups like Cbz and Fmoc.[10]

Mechanism of Protection and Deprotection

Boc protection proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[10] The reaction is typically high-yielding and clean. Deprotection is an acid-catalyzed elimination that generates the free amine, carbon dioxide, and the stable tert-butyl cation, which subsequently forms isobutylene gas.[8][10]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine 2-Aminocyclobutanone N_Boc N-Boc-2-aminocyclobutanone Amine->N_Boc Nucleophilic Acyl Substitution Boc2O Boc₂O, Base N_Boc_Dep N-Boc-2-aminocyclobutanone Amine_Dep 2-Aminocyclobutanone N_Boc_Dep->Amine_Dep Acid-Catalyzed Elimination Acid TFA or HCl Byproducts CO₂ + Isobutylene

Caption: Boc protection and deprotection workflow.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Aminocyclobutanone [9][15][16]

  • Dissolution: Dissolve 2-aminocyclobutanone hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: N-Boc Deprotection [9][10][17]

  • Dissolution: Dissolve N-Boc-2-aminocyclobutanone (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Isolation: The resulting amine trifluoroacetate salt is often used directly or can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

The Cbz Group: Reductively Cleavable Protection

Introduced in the 1930s by Bergmann and Zervas, the carboxybenzyl group was a foundational tool in peptide chemistry and remains highly relevant.[5][11] Its defining feature is its stability to both acidic and basic conditions, coupled with its clean removal under neutral catalytic hydrogenation conditions.[5][12]

Mechanism of Protection and Deprotection

Cbz protection is typically achieved under Schotten-Baumann conditions, where the amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of an aqueous base.[11][12] Deprotection is most commonly performed by catalytic hydrogenolysis. The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, releasing the free amine, carbon dioxide, and toluene as a benign byproduct.[5][11]

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine 2-Aminocyclobutanone N_Cbz N-Cbz-2-aminocyclobutanone Amine->N_Cbz Schotten-Baumann Conditions CbzCl Cbz-Cl, Na₂CO₃ N_Cbz_Dep N-Cbz-2-aminocyclobutanone Amine_Dep 2-Aminocyclobutanone N_Cbz_Dep->Amine_Dep Catalytic Hydrogenolysis H2 H₂, Pd/C Byproducts CO₂ + Toluene

Caption: Cbz protection and deprotection workflow.

Experimental Protocols

Protocol 3: N-Cbz Protection of 2-Aminocyclobutanone [12][15][18]

  • Dissolution: Dissolve 2-aminocyclobutanone hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) while cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis [11][12][14]

  • Setup: Dissolve N-Cbz-2-aminocyclobutanone (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Strategic Selection for 2-Aminocyclobutanone Chemistry

The choice between Boc and Cbz is not merely one of preference but a critical strategic decision dictated by the overall synthetic plan.

Caption: Orthogonal relationship of Boc and Cbz groups.

Senior Application Scientist's Recommendation:
  • Choose the Boc group when:

    • Your downstream synthetic steps involve conditions incompatible with Cbz deprotection, such as the reduction of alkenes, alkynes, or nitro groups.

    • The final molecule or intermediates are sensitive to catalytic hydrogenation (e.g., contain sulfur that could poison the catalyst).

    • You are performing solid-phase synthesis, where acid-lability is the standard for cleavage from the resin and deprotection.

  • Choose the Cbz group when:

    • Your substrate contains acid-sensitive functional groups (e.g., acetals, tert-butyl esters) that would be cleaved during Boc removal.

    • You require a more robust protecting group that can withstand a wider range of non-reductive chemical transformations.

    • The potential for alkylation side-products from the tert-butyl cation generated during Boc deprotection is a concern for your specific substrate.

A Note on Cyclobutanone Reactivity: The inherent ring strain in the 2-aminocyclobutanone scaffold makes its carbonyl carbon particularly electrophilic and susceptible to nucleophilic attack.[1][19][20] While both Boc and Cbz protection schemes are well-established, researchers should remain mindful that harsh reaction conditions (e.g., strong acids or bases, high temperatures) could potentially compromise the integrity of the four-membered ring. The mild, neutral conditions of Cbz deprotection via hydrogenolysis are often advantageous in this context.

Conclusion

Both Boc and Cbz are exceptionally effective protecting groups for the amine functionality of 2-aminocyclobutanone. The optimal choice is not universal but is instead determined by the specific demands of the synthetic route. By understanding their orthogonal relationship and considering the stability of all functional groups present in the molecule, researchers can confidently select the appropriate protecting group to advance their synthetic campaigns efficiently and with high fidelity.

References

  • Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
  • Benchchem. Advantages and disadvantages of Boc versus Cbz protecting group.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ResearchGate. Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry | Request PDF.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025-07-31).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ResearchGate. Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF. (2025-08-06).
  • ResearchGate. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. (2025-08-06).
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Wikipedia. Ring strain.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. (2024-06-18).
  • Organic Chemistry: A Tenth Edition. 4.3 Stability of Cycloalkanes: Ring Strain.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

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A Comparative Guide to the Characterization of Boc-Protected Cyclobutyl Amino Alcohols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Cycloalkane frameworks, particularly cyclobutanes, offer a compelling strategy to enhance metabolic stability, refine binding poses, and explore novel intellectual property space.[1] Among these, Boc-protected hydroxycyclobutylamines serve as invaluable chiral building blocks.

This guide provides a detailed comparative analysis of tert-butyl N-(cis-2-hydroxycyclobutyl)carbamate and its key isomers and analogs. While comprehensive characterization data for the cis-2-hydroxy isomer is not widely published, we present a robust guide based on established analytical principles and available data for closely related, strategic alternatives. This document is designed to equip researchers with the foundational knowledge to synthesize, characterize, and judiciously select the optimal building block for their discovery programs.

The Strategic Value of Cyclobutane Scaffolds

The cyclobutane ring is more than a simple cyclic alkane; its inherent ring strain and puckered, three-dimensional structure provide distinct advantages in drug design.[1] Unlike flexible aliphatic chains, the cyclobutane core restricts the conformational freedom of appended functional groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the non-planar structure allows for precise vectoral placement of substituents to probe interactions within a binding pocket, a critical factor in optimizing selectivity and minimizing off-target effects.

Characterization Data: A Comparative Analysis

A direct comparison of key physical and spectroscopic properties is essential for identifying and qualifying these building blocks in a laboratory setting. Below is a comparative summary of the target compound and its more readily available alternatives.

Propertytert-butyl N-(cis-2-hydroxycyclobutyl)carbamate (Target Compound)tert-butyl N-(cis-3-hydroxycyclobutyl)carbamatetert-butyl N-(trans-3-hydroxycyclobutyl)carbamatetert-butyl N-(2-hydroxyethyl)carbamate (Acyclic Analog)
Molecular Formula C₉H₁₇NO₃C₉H₁₇NO₃C₉H₁₇NO₃C₇H₁₅NO₃
Molecular Weight 187.24 g/mol 187.24 g/mol 187.24 g/mol 161.20 g/mol
Appearance Predicted: White to off-white solidWhite to off-white Solid[2]SolidColorless oil[3]
Melting Point N/A117 °C[2]N/AN/A
Boiling Point Predicted: ~303 °C303.7±31.0 °C (Predicted)[2]157.6ºC at 760 mmHg (Predicted)[4]90-92 °C[3]
CAS Number N/A389890-43-1[2]389890-42-026690-80-2[5]
Spectroscopic Data Comparison

While full datasets for the target cis-2-hydroxy isomer are scarce, we can predict its spectral features and compare them with the well-documented acyclic analog, tert-butyl N-(2-hydroxyethyl)carbamate.

Spectrumtert-butyl N-(2-hydroxyethyl)carbamate[3]Expected Characteristics for Cyclobutyl Isomers
¹H NMR (400 MHz, CDCl₃) δ 5.23 (bs, 1H, NH), 3.66 (t, 2H, CH ₂-O), 3.26 (t, 2H, N-CH ₂), 2.75 (s, 1H, OH), 1.43 (s, 9H, C(CH₃)₃)Cyclobutyl Ring Protons: Complex multiplets expected between δ 1.5-2.8 ppm. The specific coupling constants and chemical shifts will be highly dependent on the cis/trans stereochemistry and the 2- vs. 3-substitution pattern. CH-N and CH-O Protons: Resonances for the protons on the carbons bearing the amine and hydroxyl groups are expected between δ 3.5-4.5 ppm. Their splitting patterns will be indicative of their stereochemical relationship to neighboring protons. Boc Group: A sharp singlet for the 9 protons of the tert-butyl group will remain, typically around δ 1.4-1.5 ppm. NH and OH Protons: Broad singlets, chemical shift can vary with concentration and solvent.
¹³C NMR (100 MHz, CDCl₃) δ 156.8 (C=O), 79.6 (O-C (CH₃)₃), 62.1 (C H₂-O), 43.0 (N-C H₂), 28.4 (C(C H₃)₃)Cyclobutyl Ring Carbons: Aliphatic carbons of the cyclobutane ring are expected in the δ 20-45 ppm range. C-N and C-O Carbons: The carbons attached to the nitrogen and oxygen will appear further downfield, typically in the δ 50-75 ppm range. Boc Group Carbons: The quaternary carbon of the Boc group will be around δ 80 ppm, and the methyl carbons around δ 28 ppm.
Mass Spec (ESI+) m/z 162 [M+H]⁺, 184 [M+Na]⁺m/z 188 [M+H]⁺, 210 [M+Na]⁺
IR (thin film) ~3350 cm⁻¹ (O-H, N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate)Similar characteristic peaks are expected. The fingerprint region (below 1500 cm⁻¹) will differ based on the specific cyclobutane substitution pattern.

Experimental Protocols

The synthesis of these compounds relies on a fundamental and robust reaction in organic chemistry: the protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O).

Protocol: Synthesis of Boc-Protected Amino Alcohols

This general procedure can be adapted for the synthesis of the target compound and its alternatives, starting from the corresponding amino alcohol.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine onto one of the carbonyl carbons of the (Boc)₂O anhydride. A mild base is typically used to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of solvent depends on the solubility of the starting amino alcohol.

Materials:

  • Amino alcohol (e.g., cis-2-aminocyclobutanol) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture like Dioxane/Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolution: Dissolve the amino alcohol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., NEt₃, 1.2 eq).

  • Boc Anhydride Addition: Add (Boc)₂O (1.1 eq) portion-wise to the stirring solution at room temperature. Note: The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tert-butyl carbamate.

Visualization of Key Structures and Workflows

To further clarify the relationships and processes described, the following diagrams are provided.

cluster_0 Key Chemical Structures struct1 tert-butyl N-(cis-2-hydroxycyclobutyl)carbamate C₉H₁₇NO₃ MW: 187.24 struct2 tert-butyl N-(cis-3-hydroxycyclobutyl)carbamate C₉H₁₇NO₃ MW: 187.24 struct3 tert-butyl N-(2-hydroxyethyl)carbamate C₇H₁₅NO₃ MW: 161.20

Caption: Key structures of the target compound and its comparators.

start Start: Amino Alcohol + (Boc)₂O step1 Step 1: Dissolve & Add Base (e.g., DCM, NEt₃) start->step1 Reagents step2 Step 2: Stir & Monitor (TLC Analysis) step1->step2 Reaction step3 Step 3: Aqueous Work-up (Quench, Extract, Wash, Dry) step2->step3 Completion step4 Step 4: Purify (Flash Chromatography) step3->step4 Crude Product end Product: Pure N-Boc Amino Alcohol step4->end Final Product

Caption: General workflow for N-Boc protection of amino alcohols.

title Choosing a Building Block q1 Is conformational rigidity critical? title->q1 ans_yes Use Cyclobutyl Analog q1->ans_yes Yes ans_no Consider Acyclic Analog (tert-butyl N-(2-hydroxyethyl)carbamate) q1->ans_no No q2 Is a specific vector (1,2 vs 1,3) required? ans_yes->q2 ans_12 Synthesize 2-hydroxy isomer (e.g., target compound) q2->ans_12 1,2-substitution ans_13 Use 3-hydroxy isomer (cis or trans) q2->ans_13 1,3-substitution

Caption: Decision logic for selecting the appropriate amino alcohol building block.

Conclusion and Future Perspectives

tert-butyl N-(cis-2-hydroxycyclobutyl)carbamate represents a valuable, albeit less characterized, building block for medicinal chemistry. This guide provides a framework for its comparison against more accessible isomers and an acyclic analog. The provided protocols and decision logic empower researchers to make informed choices based on the specific requirements of their synthetic targets. As the demand for novel 3D scaffolds continues to grow, the development of scalable synthetic routes and the full characterization of all stereoisomers of hydroxycyclobutylamines will be of significant value to the drug discovery community.

References

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. RSC Advances, 8(36), 20286-20295. Supporting Information. (Link available through the main article page)
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. (Pre-print/Conference Abstract, full citation may vary). [Link]

  • PubChem. (2024). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). TERT-BUTYL (TRANS-3-HYDROXYCYCLOBUTYL)CARBAMATE. [Link]

  • M. A. R. S. et al. (2018). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

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A Comparative Guide to Analytical Methods for Determining the Purity of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the chemical purity of building blocks such as tert-butyl N-(2-oxocyclobutyl)carbamate is not merely a quality metric; it is a prerequisite for ensuring reaction predictability, reproducibility, and the safety of the final active pharmaceutical ingredient (API). This guide offers a comparative analysis of the principal analytical methodologies for assessing the purity of this key intermediate. We will delve into the underlying principles, provide validated experimental protocols, and present a logical framework for selecting the most appropriate technique.

The structure of this compound—possessing a strained cyclobutanone ring and a thermally labile tert-butyloxycarbonyl (Boc) protecting group—presents unique analytical challenges. A robust purity assessment, therefore, necessitates a multi-faceted approach, leveraging orthogonal techniques to build a comprehensive purity profile. All analytical procedures discussed herein should be validated in accordance with ICH Q2(R1) guidelines to ensure reliability and accuracy.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the most powerful and versatile tool for the routine purity assessment of this compound. Its ability to separate the main component from non-volatile impurities based on polarity makes it indispensable.

Causality Behind Experimental Choices: The choice of a C18 stationary phase is predicated on the compound's moderate polarity, providing a balance of retention and resolution. A gradient elution is employed because potential impurities—such as the more polar deprotected amine (2-aminocyclobutanone) or less polar by-products from synthesis—can vary widely in polarity. The inclusion of a mild acid like trifluoroacetic acid (TFA) or formic acid in the mobile phase is critical for protonating residual silanols on the column, thereby minimizing peak tailing and improving chromatographic efficiency. UV detection is suitable, though the carbamate and ketone chromophores necessitate detection at low wavelengths (~210 nm) for optimal sensitivity.[5][6]

Proposed HPLC Protocol for Purity Determination
  • Instrumentation: HPLC system with a gradient pump and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[7][8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.[5]

Trustworthiness through System Suitability: Before sample analysis, the system's performance must be verified. A system suitability solution containing the analyte and a known impurity should be injected. Key parameters such as resolution (>2.0), tailing factor (<1.5), and theoretical plates (>2000) must be met to ensure the validity of the analytical run.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_dev Development cluster_val Validation (ICH Q2) A Define Analytical Goal (Purity, Impurity Profile) B Review Analyte Properties (Polarity, UV λmax, pKa) A->B C Select Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Initial Gradient Run (Broad Scope) C->D E Optimize Gradient & Flow Rate (Improve Resolution) D->E F Adjust pH / Additive (Improve Peak Shape) E->F F->D Re-evaluate G System Suitability Test F->G H Validate Specificity, Linearity, Accuracy, Precision, LOD/LOQ G->H I Routine Analysis H->I

Caption: Workflow for developing a robust HPLC purity method.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[9][10][11] The signal integral in ¹H NMR is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard.[9][12]

Expertise in Application: qNMR is invaluable for certifying reference materials or for obtaining a highly accurate purity value that is orthogonal to chromatographic methods. The selection of the internal standard is paramount: it must be of high purity, stable, non-volatile, and possess signals that do not overlap with the analyte. For this compound, a standard like 1,4-dinitrobenzene or maleic acid would be appropriate. Critically, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard must be used to ensure complete signal relaxation and accurate integration.

Experimental Protocol for ¹H-qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified 1,4-Dinitrobenzene (DNB).

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial using a microbalance.

    • Accurately weigh ~10 mg of the DNB internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16-32.

  • Data Processing & Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the 9H singlet of the t-butyl group) and a signal for the standard (e.g., the 4H singlet of DNB).

    • Calculate purity using the following formula[9]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard.

Logical Flow of a qNMR Experiment

cluster_input Inputs cluster_exp Experiment cluster_output Output A Select & Weigh Internal Standard (Std) C Co-dissolve in Deuterated Solvent A->C B Weigh Analyte B->C D Acquire Spectrum (Long D1 Delay) C->D E Process Spectrum (Phase, Baseline, Integrate) D->E F Calculate Purity Using Formula E->F

Caption: Step-by-step workflow for qNMR purity determination.

Gas Chromatography (GC): A Specialized Tool for Volatiles

Gas Chromatography is generally not the preferred method for the primary purity assessment of this compound due to the thermal lability of the Boc-protecting group.[6][13][14] Conventional GC injection ports, often operating at >250 °C, can cause the carbamate to decompose into isobutylene, CO₂, and the free amine, leading to inaccurate results.[13][15]

However, GC-FID (Flame Ionization Detection) is the gold standard for quantifying volatile impurities, such as residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane, THF). In this context, a headspace GC method is ideal as it analyzes only the volatile components without subjecting the non-volatile analyte to high temperatures.

Authoritative Grounding: Specialized GC techniques like cold on-column injection can mitigate thermal degradation by introducing the sample into a cool inlet, which is then rapidly heated.[13][16] This can allow for direct analysis of some thermally labile carbamates, but requires careful method development and is less routine than HPLC.[13][17]

Protocol for Residual Solvent Analysis by Headspace GC-FID
  • Instrumentation: GC system with a Headspace Autosampler and FID.

  • Column: DB-624 or equivalent (for solvent analysis).

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 150 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial tightly.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes before injection.

Ancillary Methods for a Complete Profile

A comprehensive purity assessment extends beyond chromatographic and spectroscopic techniques to include methods that quantify specific types of impurities.

  • Karl Fischer Titration: This is the most accurate and specific method for determining water content.[18][19][20] Excess water can affect the stability and reactivity of the compound, making its quantification a critical quality parameter.[18][21] Both volumetric and coulometric methods are available, with the latter being more suitable for very low moisture levels (<1%).[18][19]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is unparalleled for identifying unknown impurities.[22] The fragmentation pattern of Boc-protected compounds in MS often shows characteristic losses, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), and the presence of the tert-butyl cation (m/z 57), which aids in structural elucidation.[23][24]

  • Loss on Drying (LOD): A gravimetric method that measures the total mass lost upon heating. It is non-specific and measures water plus any other volatile components, including residual solvents.

  • Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities in the sample by burning off all organic material and weighing the residue.

Method Comparison and Recommendations

Parameter HPLC-UV qNMR GC-FID (Headspace) Karl Fischer
Primary Use Purity & Impurity ProfileAbsolute Purity AssayResidual SolventsWater Content
Principle Chromatographic SeparationNuclear ResonanceVolatility-based SeparationTitration
Strengths High resolution, sensitive, robust for routine use.[6]Absolute method, no analyte standard needed, structurally specific.[9][10]Gold standard for volatile impurities.Highly specific and accurate for water.[18][20]
Limitations Requires reference standards for impurity identification; relative quantification.Lower sensitivity for trace impurities; requires expensive equipment.[6]Not suitable for the main analyte due to thermal lability.[6][13]Only measures water.
Regulatory Standing Universally accepted for purity testing.[1][4]Accepted as a primary method for reference standard certification.[12][25]Standard method for residual solvents (ICH Q3C).Pharmacopeial standard method for water content.[26]
Decision Matrix for Method Selection

cluster_methods start Purity Analysis Goal? routine_purity HPLC-UV start->routine_purity Routine Quality Control & Impurity Profile abs_purity qNMR start->abs_purity Certify Reference Standard Absolute Purity volatiles Headspace GC-FID start->volatiles Residual Solvents water Karl Fischer start->water Water Content unknown_id LC-MS start->unknown_id Identify Unknown Impurity

Caption: Decision guide for selecting the appropriate analytical method.

No single method can fully characterize the purity of this compound. A scientifically sound and defensible purity assessment relies on an orthogonal approach. HPLC serves as the primary workhorse for routine purity checks and impurity profiling. qNMR provides an absolute and orthogonal value for purity, essential for reference material characterization. Headspace GC and Karl Fischer titration are mandatory for the accurate quantification of volatile impurities and water content, respectively. Finally, LC-MS is an indispensable tool for the structural elucidation of any unknown impurities detected during analysis. This integrated strategy ensures a comprehensive understanding of the compound's quality, meeting the stringent requirements of the pharmaceutical industry.

References

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Agricultural and Food Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantit
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
  • Karl Fischer Moisture Analysis. Pacific BioLabs.
  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
  • What Is Karl Fischer Titr
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
  • Determining and reporting purity of organic molecules: why qNMR. PubMed.
  • Fast gas chromatography analysis of N-carbamates with cold on-column injection. PubMed.
  • Karl Fischer titration for pharmaceuticals. Select Science.
  • qNMR: A powerful tool for purity determin
  • Determination of Derivatized Carbam
  • Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed.
  • 3 Key Regulatory Guidelines for Method Valid
  • Quantit
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
  • HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. SIELC Technologies.

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The Subtle Shift: A Comparative Guide to Cyclobutyl and Cyclopentyl Carbamate Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Even seemingly minor structural modifications can elicit profound changes in a compound's pharmacological profile. Among the vast arsenal of scaffolds available, small cycloalkanes have emerged as powerful tools for fine-tuning drug-like properties. This guide provides an in-depth comparative analysis of two such scaffolds: cyclobutyl and cyclopentyl carbamates. We will explore how the subtle difference of a single carbon atom in the cyclic moiety can significantly impact conformational dynamics, target engagement, and metabolic fate, thereby influencing a drug candidate's overall performance.

The Foundation: Physicochemical and Conformational Divergence

The fundamental differences between cyclobutane and cyclopentane are rooted in their inherent ring strain and conformational flexibility. These properties, in turn, dictate how they present their substituents for interaction with biological targets and metabolic enzymes.

Cyclobutane: The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol.[1][2] To alleviate some of this torsional strain, it adopts a puckered or "butterfly" conformation. This inherent rigidity can be a distinct advantage in drug design by locking a molecule into a bioactive conformation, which can enhance binding affinity to its target.[3] The more constrained nature of the cyclobutyl group can also shield adjacent functionalities from enzymatic degradation.

Cyclopentane: In contrast, cyclopentane possesses a much lower ring strain of about 7.1 kcal/mol and exhibits greater conformational flexibility.[1] It readily interconverts between various non-planar "envelope" and "twist" conformations. While this flexibility allows the molecule to explore a broader conformational space to adapt to a binding pocket, it can also lead to an entropic penalty upon binding, potentially reducing potency.[3]

The interplay of these conformational differences is a recurring theme in the comparative analysis of these two building blocks.

Impact on Pharmacological Activity and Drug Properties: A Data-Driven Comparison

The choice between a cyclobutyl and a cyclopentyl carbamate can lead to significant and sometimes non-intuitive differences in biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following sections explore these differences through case studies and experimental data.

Potency and Selectivity

The conformational rigidity of the cyclobutyl group can be leveraged to optimize interactions with a target protein, often leading to increased potency.

Case Study: Cannabinoid Receptor 1 (CB1) Antagonists

In the development of antagonists for the CB1 receptor, a series of compounds were synthesized with varying cycloalkyl groups. The cyclopentyl-substituted analog was found to be the most potent. However, the cyclobutyl analog still exhibited high potency and, importantly, high selectivity. Molecular modeling studies suggested that the puckered conformation of the cyclobutyl ring allowed for optimal interactions within the receptor's binding site.[1] This highlights that while cyclopentyl may in some cases provide higher potency, the cyclobutyl analog can offer a valuable balance of potency and selectivity.

Metabolic Stability

A critical aspect of drug design is engineering molecules that are resistant to metabolic degradation, thereby ensuring sufficient exposure in the body. The choice of cycloalkyl ring size can significantly influence a compound's metabolic fate.

One of the primary metabolic pathways for many amine-containing drugs is N-dealkylation, often mediated by cytochrome P450 enzymes. The size and substitution of the N-alkyl group can dramatically affect the rate of this process.

Comparative Metabolism of Alicyclic Fentanyl Analogs

A pivotal study on the in vitro metabolism of a series of alicyclic fentanyl analogs using human hepatocytes provided direct comparative data on the influence of ring size. The study revealed a clear trend: as the ring size increased from cyclopropyl to cyclopentyl, the significance of N-dealkylation decreased, while oxidation of the alicyclic ring itself became more prominent.

CompoundN-dealkylation (% of total metabolites)Alicyclic Ring Oxidation (% of total metabolites)
Cyclopropyl Fentanyl82%0%
Cyclobutyl Fentanyl Significantly less than CyclopropylPresent
Cyclopentyl Fentanyl Less than CyclobutylMore prominent
Cyclohexyl FentanylEven less prominentMajor metabolic pathway
(Data adapted from a study on fentanyl analogs; while not carbamates, this provides strong evidence for the metabolic fate of N-cycloalkyl moieties)

This data strongly suggests that the more compact and strained cyclobutyl group is more susceptible to N-dealkylation compared to the larger, less strained cyclopentyl group. Conversely, the cyclopentyl ring presents a larger surface area and more accessible C-H bonds, making it a more likely target for oxidative metabolism directly on the ring. This trade-off is a key consideration for medicinal chemists. If N-dealkylation is a primary metabolic liability, switching from a cyclobutyl to a cyclopentyl group may be a viable strategy. However, this may introduce a new metabolic hotspot on the cyclopentyl ring itself.

Physicochemical Properties: Solubility and Lipophilicity

Aqueous solubility and lipophilicity are fundamental properties that govern a drug's absorption and distribution. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopentane can disrupt crystal packing compared to their flatter aromatic or linear counterparts, often leading to improved solubility.

Hypothetical Comparative Physicochemical Properties:

PropertyCyclobutyl Carbamate AnalogCyclopentyl Carbamate AnalogRationale
cLogP LowerHigherThe addition of a methylene group generally increases lipophilicity.
Kinetic Solubility Potentially HigherPotentially LowerThe more compact and rigid cyclobutyl group may be less prone to crystal packing.
pKa (of a distal basic nitrogen) SimilarSimilarThe electronic effect of the cycloalkyl groups on a distant basic center is likely to be minimal and comparable.

This table represents expected trends based on general medicinal chemistry principles and requires experimental validation for specific compound series.

Synthesis of Cyclobutyl and Cyclopentyl Carbamate Building Blocks

The synthesis of N-substituted cyclobutyl and cyclopentyl carbamates typically proceeds through common and reliable synthetic routes. A representative protocol for the synthesis of an N-cycloalkyl-N'-aryl urea (a close analog of a carbamate) is provided below. The same principles apply to carbamate synthesis, where an alcohol would be used in place of the amine in the final step.

General Synthetic Workflow

The overall workflow for synthesizing these building blocks is a multi-step process that begins with the respective cycloalkanone and proceeds through the corresponding amine to the final carbamate or urea product.

G Cycloalkanone Cycloalkanone (Cyclobutanone or Cyclopentanone) Oxime Cycloalkanone Oxime Cycloalkanone->Oxime 1. Hydroxylamine 2. Base Amine Cycloalkylamine (Cyclobutylamine or Cyclopentylamine) Oxime->Amine Reduction (e.g., H2, Raney Ni or LiAlH4) Urea N-Cycloalkyl-N'-Aryl Urea Amine->Urea Reaction Isocyanate Aryl Isocyanate Isocyanate->Urea Reaction

Caption: General synthetic workflow for N-cycloalkyl-N'-aryl ureas.

Experimental Protocol: Synthesis of N-Cyclopentyl-N'-phenylurea

This protocol provides a representative example for the synthesis of an N-cyclopentyl urea. An analogous procedure would be followed for the N-cyclobutyl counterpart.

Step 1: Synthesis of Cyclopentylamine

  • Materials: Cyclopentanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water, Raney Nickel, hydrogen gas.

  • Procedure:

    • To a solution of cyclopentanone (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. Extract the aqueous residue with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield cyclopentanone oxime.

    • Dissolve the cyclopentanone oxime in ethanol and add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of hydrogen gas overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain cyclopentylamine.

Step 2: Synthesis of N-Cyclopentyl-N'-phenylurea

  • Materials: Cyclopentylamine, phenyl isocyanate, dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclopentylamine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add phenyl isocyanate (1.0 eq) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product, N-cyclopentyl-N'-phenylurea, will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Key Experimental Assays for Comparative Evaluation

To rigorously compare cyclobutyl and cyclopentyl carbamate building blocks, a suite of standardized in vitro assays is essential. The following are detailed protocols for key experiments.

Metabolic Stability in Human Liver Microsomes

This assay determines the intrinsic clearance of a compound by liver enzymes, primarily cytochrome P450s.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound (1 µM) D Pre-incubation A->D B Human Liver Microsomes (0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Initiate with NADPH (1 mM) D->E F Time Points (0, 5, 15, 30, 45 min) E->F G Quench with Acetonitrile F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for the Human Liver Microsomal Stability Assay.

  • Detailed Protocol:

    • Preparation: Prepare a solution of the test compound (cyclobutyl or cyclopentyl carbamate analog) at a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4).

    • Microsome Addition: Add pooled human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Determine the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells to predict in vivo drug absorption and identify potential for active efflux.

  • Detailed Protocol:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Dosing: Prepare a dosing solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Permeability Measurement (A to B): To measure apical to basolateral permeability (absorptive direction), add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

    • Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio: To determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), perform the assay in the reverse direction (basolateral to apical, B to A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is indicative of active efflux.

LogD (Distribution Coefficient) Determination by Shake-Flask Method

This "gold standard" method measures the lipophilicity of a compound at a specific pH.

  • Detailed Protocol:

    • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

    • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS in a vial.

    • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

    • Analysis: Determine the concentration of the compound in each phase by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculation: Calculate the LogD at pH 7.4 using the equation: LogD = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).

Conclusion and Strategic Recommendations

The choice between incorporating a cyclobutyl or a cyclopentyl carbamate building block into a drug candidate is a nuanced decision that requires careful consideration of the specific goals of the medicinal chemistry program. There is no universally superior option; rather, each offers a distinct set of advantages and liabilities.

The Cyclobutyl Carbamate:

  • Strengths: Its conformational rigidity can pre-organize the molecule for optimal binding, potentially leading to higher potency and selectivity. Its compact nature can also sterically hinder access by metabolic enzymes, although it may be more prone to N-dealkylation.

  • When to Consider: When seeking to lock in a specific bioactive conformation, when N-dealkylation is not a primary metabolic concern, or when aiming to improve solubility by disrupting crystal packing with a compact, rigid group.

The Cyclopentyl Carbamate:

  • Strengths: Its greater flexibility can allow for adaptation to various binding pockets. It is generally less susceptible to N-dealkylation than its cyclobutyl counterpart.

  • When to Consider: When N-dealkylation is a known metabolic liability, when a degree of conformational flexibility is desired to achieve target binding, or when exploring a broader range of potential interactions within a binding site. Be mindful of the potential for introducing a new site of metabolism on the cyclopentyl ring itself.

Ultimately, the most effective strategy often involves the empirical evaluation of both analogs. By synthesizing and testing both the cyclobutyl and cyclopentyl carbamate derivatives in parallel, medicinal chemists can generate the critical data needed to make an informed, evidence-based decision. This comparative approach, grounded in a solid understanding of the fundamental principles outlined in this guide, will undoubtedly accelerate the journey toward the discovery of novel and effective therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]

  • Log D Measurement. AxisPharm. Available at: [Link]

  • Cycloalkanes. LibreTexts Chemistry. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with the knowledge to manage laboratory chemicals not just effectively, but with the highest commitment to safety and environmental stewardship. The disposal of a chemical is the final step in its lifecycle and one of the most critical. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl N-(2-oxocyclobutyl)carbamate, grounding every recommendation in established safety protocols and regulatory standards.

Our approach is built on a self-validating system of safety: understanding the inherent risks of the compound, using the correct protective measures, and following a clear, logical disposal pathway that ensures compliance and protects you, your colleagues, and the environment.

Section 1: Hazard Assessment and Waste Classification

  • Carbamate Group Analysis : Carbamate compounds are esters of carbamic acid. Many compounds in this class are used as pesticides and are regulated by the Environmental Protection Agency (EPA) as hazardous materials.[1][2] Wastes generated from the production of carbamates are specifically listed as hazardous by the EPA.[3]

  • Cyclic Ketone Group Analysis : Ketones, as a class, are often classified as ignitable hazardous waste due to their potential for low flash points.[4][5] For instance, the related solvent cyclohexanone is considered a hazardous waste that must be disposed of in accordance with federal, state, and local regulations.[5]

  • Analog Compound Analysis : GHS classifications for structurally similar compounds, such as tert-butyl N-(3-oxocyclobutyl)carbamate and tert-butyl N-(2-oxocyclohexyl)carbamate, indicate that they are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Inferred Hazard Classification Basis for Classification Primary Concerns
Skin Irritant GHS data from structural analogs[6][7]Causes skin irritation upon contact.
Eye Irritant GHS data from structural analogs[6][7]Causes serious eye irritation/damage.
Respiratory Irritant GHS data from structural analogs[6][7]May cause respiratory irritation if inhaled.
Toxicity (Potential) Carbamate functional group[1][3]Harmful if swallowed, inhaled, or absorbed.
Ignitability (Potential) Ketone functional group[4][5]May be a fire hazard.

Section 2: Personal Protective Equipment (PPE)

Given the inferred hazards, strict adherence to PPE protocols is the first line of defense during handling and disposal operations.

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[4]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[4]

  • Body Protection : A lab coat or chemically resistant apron is required to prevent skin contact.[4]

  • Respiratory Protection : If handling outside of a certified chemical fume hood or if aerosolization is possible, use an appropriate respirator (e.g., NIOSH-approved).[9]

Section 3: On-Site Waste Management: Segregation and Storage

Proper management begins at the point of generation. Federal and local regulations strictly govern the accumulation and storage of hazardous waste in the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated SAA.[10][11]

  • Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][11]

  • Signage : Clearly label the area with a "Hazardous Waste" sign.[8]

Step 2: Select a Compatible Waste Container
  • Material : Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for any waste that may be acidic.[8][10]

  • Condition : The container must be in good condition, with no leaks, cracks, or deterioration, and must have a secure, screw-top cap.[10]

Step 3: Label the Waste Container

Proper labeling is critical for safety and regulatory compliance.

  • Timing : Affix a hazardous waste label as soon as the first drop of waste enters the container.[12]

  • Content : The label must include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound " (no abbreviations)

    • The specific building and room number where the waste was generated[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Flammable")

Step 4: Accumulate Waste Safely
  • Keep Containers Closed : Waste containers must be securely capped at all times, except when adding waste. Evaporation is not an acceptable method of disposal.[10][12]

  • Segregate Incompatibles : Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][13]

  • Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[12]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11][12] Do not fill containers beyond 90% capacity to allow for expansion.[8]

WasteDisposalWorkflow Request Request Pickup Pickup Request->Pickup EH&S Responsibility Spill Spill Occurs SpillProtocol Execute Spill Management Protocol (Section 4) Spill->SpillProtocol

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Alert Personnel : Immediately alert others in the area.

  • Isolate the Area : Secure the location and prevent entry.

  • Remove Ignition Sources : If the material is considered flammable, eliminate all sparks, flames, or hot surfaces.[13]

  • Assess the Spill : For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Cleanup :

    • Wearing appropriate PPE, absorb the spilled liquid with a non-combustible material like sand, vermiculite, or earth.[5][13][14]

    • Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for disposal as hazardous waste.[13][14]

    • Decontaminate the spill area with an appropriate solvent or soap and water, and dispose of all cleanup materials as hazardous waste.

Section 5: Final Disposal Procedure

The ultimate disposal of hazardous chemical waste is a regulated process that must be handled by trained professionals.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][11] This is illegal and poses a significant threat to public health and the environment.

  • Request Pickup : Once your waste container is full (or has been in the SAA for up to one year), submit a hazardous waste collection request to your institution's EH&S department.[10][12]

  • EH&S Collection : Trained EH&S personnel will collect the waste from your laboratory's SAA. They are responsible for the proper transport and consolidation of waste.[12]

  • Off-Site Treatment : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

  • Method of Destruction : For organic compounds like carbamates and ketones, the most common and effective disposal method is controlled incineration in a specialized hazardous waste incinerator.[1][15][16] This process destroys the chemical, converting it to less harmful substances like carbon dioxide and water, with flue gases being scrubbed to prevent pollution.

Section 6: Regulatory Framework

The procedures outlined in this guide are designed to comply with key environmental regulations.

  • Resource Conservation and Recovery Act (RCRA) : Enacted by the U.S. EPA, RCRA governs the management of hazardous waste from its generation to its final disposal (a "cradle-to-grave" system).[8] Your laboratory is considered a "generator" of hazardous waste under this act.

  • State and Local Regulations : Many states and municipalities have their own, often stricter, regulations for hazardous waste management. Always be familiar with your local requirements.[8]

  • Land Disposal Restrictions (LDR) : The EPA has established specific treatment standards for certain hazardous wastes, including those from carbamate production, that must be met before they can be land disposed.[2]

By adhering to this guide, you are not only ensuring the safety of your laboratory but also upholding your professional responsibility to protect our shared environment.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). Environmental Protection Agency.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide. (n.d.). Benchchem.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Environmental Protection Agency.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • The Power of a Ketone: An Expert Guide to Cyclohexanone's Superior Solvent Properties. (2025, August 6).
  • Carbamate Pesticide, Liquid, Flammable, Poisonous. (n.d.). CAMEO Chemicals.
  • tert-butyl N-(2-oxocyclohexyl)carbamate. (n.d.). PubChem.
  • Safety Data Sheet - tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - tert-Butyl N-(2-aminoethyl)carbamate. (2009, September 26). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - tert-Butyl 2-Oxocyclopentanecarboxylate. (2022, August 11). ChemicalBook.
  • Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. (1995, February 9). GovInfo.
  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Material Safety Data Sheet - cyclohexanone 99%. (n.d.).
  • tert-Butyl 3-oxocyclobutylcarbamate. (n.d.). PubChem.
  • MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl N-(2-oxocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as tert-butyl N-(2-oxocyclobutyl)carbamate, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your work. While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining its structural motifs—a carbamate and a cyclobutanone ring—and data from analogous compounds.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. Based on aggregated GHS information for structurally similar compounds, such as other N-Boc protected aminocycloalkanones, we can anticipate the primary risks associated with this compound.[1][2]

  • Skin Irritation (Anticipated H315): Carbamates and cyclic ketones can cause skin irritation upon contact.[1][2][3] Prolonged exposure can lead to dermatitis. The tert-butyl protecting group does not mitigate this risk.

  • Serious Eye Irritation (Anticipated H319): Chemical powders and solvents are significant eye hazards. Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Tract Irritation (Anticipated H335): As a solid, the compound can form fine dust particles during handling (e.g., weighing, transferring).[1][3] Inhalation of this dust may irritate the respiratory system.

  • Harmful if Swallowed (Anticipated H302): Although the primary routes of exposure in a laboratory setting are dermal contact and inhalation, accidental ingestion remains a possibility and is a noted hazard for similar carbamate compounds.[1][3]

This hazard profile dictates a multi-faceted PPE strategy that provides a comprehensive barrier against dermal, ocular, and respiratory exposure.

The Core Protocol: Multi-Layered PPE for Comprehensive Protection

A risk-based approach is essential. The level of PPE should be commensurate with the scale and nature of the operation. The following protocol outlines the minimum required PPE for handling this compound in a typical research setting.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2][3] Therefore, robust eye protection is non-negotiable.

  • Mandatory: Wear ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with side shields for all low-risk operations involving small quantities in solution.[4][5]

  • Recommended for Powder Handling: When handling the solid compound, especially during weighing or transfer operations where dust generation is possible, upgrade to chemical splash goggles.[4] Goggles provide a full seal around the eyes, offering superior protection from airborne particulates.

  • High-Risk Operations: For large-scale reactions or procedures with a significant splash risk, a full face shield should be worn in addition to safety goggles.[5]

Skin and Body Protection

The primary route of exposure for carbamate insecticides, a related class of compounds, is through the skin.[6] Therefore, preventing skin contact is a critical control point.

  • Gloves: Nitrile gloves are the standard for most laboratory chemical handling, offering good resistance to a range of substances and excellent splash protection.[7] Always use proper glove removal technique to avoid contaminating your skin.[3] For tasks involving prolonged contact or immersion, consult a specific glove compatibility chart, though data for this specific compound may be limited; in such cases, double-gloving is a prudent measure.[8][9]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from minor spills and dust.[5]

  • Additional Protection: For larger-scale work, consider a chemically resistant apron and shoe covers. Ensure that work clothing covers the entire body; shorts and open-toed shoes are never appropriate in a laboratory setting.[10]

Respiratory Protection

The potential for respiratory irritation from airborne particulates necessitates careful control of the work environment and, in some cases, the use of respiratory protection.[1][3]

  • Primary Control: Whenever possible, handle solid this compound inside a certified chemical fume hood to minimize the escape of dust.[3]

  • When a Fume Hood is Not Feasible: If handling small amounts on an open bench (e.g., weighing on a balance), a NIOSH-approved N95 filtering facepiece respirator (dust mask) is required to prevent inhalation of powders.[5][11][12]

  • Higher-Level Protection: For situations with potential for higher concentrations of dust or aerosols, or if irritation is experienced, a half-mask or full-face air-purifying respirator with P100 particulate filters should be used.[5][11] These must be properly fit-tested to the user to be effective.[13]

Quantitative PPE Specification Summary

The following table provides a clear guide to the necessary PPE based on the specific laboratory task.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Solution Preparation (<100 mL) Safety Glasses (with side shields)Single pair of Nitrile GlovesLab CoatNot required if in fume hood
Weighing Solid (<1 g) Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatN95 Respirator (if outside fume hood)
Reaction Setup (>1 g solid) Chemical Splash GogglesDouble pair of Nitrile GlovesLab Coat, Chemically Resistant ApronRequired if not in a fume hood
Large Scale Work-up/Purification Face Shield over GogglesDouble pair of Nitrile GlovesLab Coat, Chemically Resistant ApronHalf-mask respirator with appropriate cartridges may be necessary based on risk assessment
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Butyl GlovesChemical Resistant Suit/CoverallsHalf or Full-Face Respirator with P100 filters

Procedural Guidance: Step-by-Step Protocols

Emergency Protocol: Spill & Exposure

Immediate and correct action is critical in the event of a spill or personal exposure.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][15] Seek medical attention if irritation persists.

    • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and flush with water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.

  • Spill Containment (for trained personnel only):

    • Don the appropriate PPE as outlined in the table above.

    • For small powder spills, gently cover with an inert absorbent material like sand or vermiculite.[3] Avoid raising dust.

    • Sweep up the material and place it into a suitable, sealed container for disposal.[5][16] Do not use a standard vacuum cleaner.

    • Clean the spill area with a wet cloth or paper towels, and place all cleanup materials in the hazardous waste container.

    • Ventilate the area thoroughly.

Workflow Visualization: Safe Handling of this compound

The following diagram outlines the critical decision points and safety procedures for a complete handling workflow.

SafeHandlingWorkflow Workflow for Handling this compound Prep 1. Preparation - Review SDS/Safety Info - Verify Fume Hood/Ventilation - Locate Emergency Equipment DonPPE 2. Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves (Double?) - Respirator (if needed) Prep->DonPPE Handling 3. Chemical Handling - Weighing/Transfer in Hood - Minimize Dust Generation - Keep Containers Closed DonPPE->Handling Reaction 4. Reaction/Use - Maintain Containment - Monitor for Spills/Leaks Handling->Reaction Emergency Emergency Event (Spill/Exposure) Handling->Emergency PostHandling 5. Post-Handling - Decontaminate Surfaces - Secure Compound Reaction->PostHandling Reaction->Emergency DoffPPE 6. Doff PPE - Remove Gloves (Properly) - Remove Gown/Coat - Wash Hands Thoroughly PostHandling->DoffPPE Disposal 7. Waste Disposal - Segregate Waste Streams - Label Hazardous Waste - Arrange for Licensed Disposal DoffPPE->Disposal

Caption: Logical workflow for the safe handling of the target compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5]

  • Containerization: Collect solid waste in a clearly labeled, sealed, and durable container. Collect liquid waste in a separate, compatible, and properly labeled container.

  • Licensed Disposal: Never dispose of this chemical down the drain or in regular trash.[5][16][17] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][17]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure a culture of safety that is the bedrock of innovative and successful research.

References

  • Benchchem.
  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • uvex safety. Respirator for Chemicals | Protective Dust Mask.
  • Delaware Health and Social Services.
  • Angene Chemical.
  • CymitQuimica.
  • ChemicalBook.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • PubChem.
  • AK Scientific, Inc. Tert-butyl N-methyl-N-(3-oxocyclobutyl)
  • Columbia Co
  • Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment for Pesticide Handlers.
  • University of Michigan.
  • OSHA. OSHA Glove Selection Chart.
  • WSU Spokane. GLOVE SELECTION CHART.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.